molecular formula C8H4F6O B1304638 4-(Trifluoromethoxy)benzotrifluoride CAS No. 80258-33-9

4-(Trifluoromethoxy)benzotrifluoride

Cat. No.: B1304638
CAS No.: 80258-33-9
M. Wt: 230.11 g/mol
InChI Key: PNJSCLOFYSBUMK-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzotrifluoride is a useful research compound. Its molecular formula is C8H4F6O and its molecular weight is 230.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-7(10,11)5-1-3-6(4-2-5)15-8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJSCLOFYSBUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380428
Record name 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene
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Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80258-33-9
Record name 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80258-33-9
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Foundational & Exploratory

"4-(Trifluoromethoxy)benzotrifluoride" fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzotrifluoride

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, a fluorinated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis.

Core Properties

This compound, also known as 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, is a disubstituted benzene derivative. Its core chemical and physical properties are summarized below. It is important to note that while some properties are experimentally determined for related compounds, specific experimental data for the title compound, such as melting and boiling points, are limited, and thus, predicted values are also provided.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene-
Synonyms p-Trifluoromethoxybenzotrifluoride, α,α,α-Trifluoro-4-(trifluoromethyl)anisole[1][2][3]
CAS Number 80258-33-9[2][3][4]
Molecular Formula C₈H₄F₆O[2][3][4]
Molecular Weight 230.11 g/mol [2][3][4]
Predicted Boiling Point 133.4 ± 40.0 °C[4]
Predicted Density 1.408 ± 0.06 g/cm³[4]
Refractive Index 1.377[4]

For comparative context, the properties of the parent compound, benzotrifluoride, are provided in the table below.

Table 2: Physical Properties of Benzotrifluoride

PropertyValueSource
Melting Point -29.05 °C[5][6][7]
Boiling Point 102-103.46 °C[5][6][7][8]
Density 1.1886-1.19 g/mL at 20-25 °C[5][6][7]
Solubility in Water 451.5 mg/L at 25 °C[9]
Solubility in Organic Solvents Soluble in ethanol, benzene, ether, acetone, n-heptane, and carbon tetrachloride.[5][9][10]

Synthesis and Experimental Protocols

G cluster_0 Step 1: Formation of Trifluoromethoxybenzene cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Sandmeyer-type Reaction (Hypothetical) A Trichloromethoxybenzene C Trifluoromethoxybenzene A->C Fluorination (Autoclave, 80°C, 4-6 hrs) B Anhydrous HF D Trifluoromethoxybenzene F 1-Nitro-4-(trifluoromethoxy)benzene D->F Nitration E Conc. H₂SO₄ / HNO₃ G 1-Nitro-4-(trifluoromethoxy)benzene I 4-(Trifluoromethoxy)aniline G->I Reduction H Fe / HCl J 4-(Trifluoromethoxy)aniline L This compound J->L Diazotization & Trifluoromethylation K NaNO₂, HBF₄, then heat (Balz-Schiemann Reaction)

Figure 1: Proposed synthetic workflow for this compound.
Detailed Methodologies (Based on Patent WO2016125185A2 and General Organic Chemistry Principles):

Step 1: Synthesis of Trifluoromethoxybenzene from Trichloromethoxybenzene [11]

  • Charge a stainless steel autoclave with trichloromethoxybenzene and anhydrous hydrogen fluoride (HF).

  • Heat the sealed autoclave to approximately 80°C.

  • Maintain the reaction at this temperature under pressure for 4 to 6 hours.

  • After the reaction is complete, vent the excess HF and by-product HCl.

  • Purge the system with nitrogen gas to remove any dissolved gases.

  • Isolate the crude trifluoromethoxybenzene and purify by distillation.

Step 2: Nitration of Trifluoromethoxybenzene [11]

  • To a cooled solution of trifluoromethoxybenzene, slowly add a mixture of concentrated sulfuric acid and nitric acid (nitrating mixture).

  • Maintain the temperature below ambient temperature during the addition.

  • After the addition is complete, allow the reaction to stir until completion (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-nitro-4-(trifluoromethoxy)benzene. The para isomer is expected to be the major product.

Step 3: Reduction of the Nitro Group [11]

  • To a solution of 1-nitro-4-(trifluoromethoxy)benzene in a solvent such as methanol, add iron powder and concentrated hydrochloric acid.

  • Heat the mixture to around 60-65°C and stir until the reduction is complete.

  • Filter the reaction mixture through a pad of celite to remove the iron sludge.

  • Evaporate the solvent from the filtrate.

  • Adjust the pH of the residue to basic (pH 9-10) to precipitate the crude product.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain 4-(trifluoromethoxy)aniline.

Step 4: Introduction of the Trifluoromethyl Group (Hypothetical) A standard method for introducing a trifluoromethyl group onto an aromatic ring from an aniline is the Sandmeyer-type reaction, specifically a modification of the Balz-Schiemann reaction.

  • Dissolve 4-(trifluoromethoxy)aniline in an aqueous solution of a non-nucleophilic acid like tetrafluoroboric acid (HBF₄).

  • Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • The resulting diazonium tetrafluoroborate salt can then be subjected to conditions that promote trifluoromethylation. This is a complex step and may require specific reagents not detailed in the general patent. A common laboratory method involves the use of trifluoromethylating agents in the presence of a copper catalyst.

  • Alternatively, other modern cross-coupling methods could be employed starting from a halogenated trifluoromethoxybenzene derivative.

Spectroscopic and Analytical Data (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Characteristics
¹H NMR Two doublets in the aromatic region (around δ 7.2-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons closer to the electron-withdrawing CF₃ group would be expected to be further downfield.
¹³C NMR Aromatic signals with characteristic C-F couplings. The carbons directly attached to the -OCF₃ and -CF₃ groups would show quartets due to coupling with the fluorine atoms. The carbon of the -CF₃ group would appear at a characteristic downfield shift (around 120-130 ppm) as a quartet. The carbon of the -OCF₃ group would also be a quartet.
¹⁹F NMR Two singlets. One for the -OCF₃ group (expected around δ -58 to -60 ppm) and one for the -CF₃ group (expected around δ -62 to -64 ppm).
IR Spectroscopy Strong C-F stretching bands (around 1100-1350 cm⁻¹). Aromatic C-H stretching (around 3000-3100 cm⁻¹). C=C stretching in the aromatic ring (around 1400-1600 cm⁻¹). C-O stretching for the ether linkage (around 1250 cm⁻¹).
Mass Spectrometry A molecular ion peak at m/z = 230. Fragmentation would likely involve the loss of the -OCF₃ or -CF₃ groups.

Role in Drug Development and Research

While there is no specific documented biological activity for this compound, its structure is highly relevant to medicinal chemistry and drug discovery. The incorporation of trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups into organic molecules can significantly enhance their pharmacological properties.[25][26]

The trifluoromethoxy group is known to increase lipophilicity, which can improve a drug's ability to cross cell membranes.[26] Both the -OCF₃ and -CF₃ groups can block metabolic pathways, leading to improved metabolic stability and a longer half-life of the drug in the body.[26] Furthermore, these electron-withdrawing groups can influence the electronic environment of the molecule, potentially increasing its binding affinity to biological targets.[26]

For example, the related compound 4-hydroxybenzotrifluoride serves as a precursor in the synthesis of P2Y1 antagonists, antithrombotic agents, and potent inhibitors of myeloid cell leukemia.[27]

G cluster_0 Enhanced Physicochemical Properties cluster_1 Improved Pharmacokinetic & Pharmacodynamic Profile A This compound (Building Block) B Incorporation of -OCF₃ and -CF₃ groups into lead compounds A->B C Increased Lipophilicity B->C D Blocked Metabolic Sites B->D E Altered Electronic Profile B->E F Enhanced Membrane Permeability C->F G Improved Metabolic Stability (Longer Half-life) D->G H Increased Binding Affinity to Target E->H I Development of Novel Therapeutics F->I G->I H->I

Figure 2: Influence of Fluoro-groups on Drug Properties.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on data for related benzotrifluoride compounds, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a fluorinated aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. While comprehensive experimental data on its physical properties and biological activities are still to be established, its structural features suggest that it can be a valuable tool for medicinal chemists seeking to modulate the properties of lead compounds. The synthetic pathways to this molecule are plausible based on existing patent literature, and its analytical characterization can be reliably predicted. Further research into this and similar molecules is warranted to fully explore their potential in various fields of chemical science.

References

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)benzotrifluoride, a key fluorinated building block in modern medicinal and agricultural chemistry. This document details its chemical identity, physicochemical properties, synthesis, and reactivity, with a focus on its application in drug development. Detailed experimental protocols for its synthesis and a characteristic reaction are provided, alongside an analysis of its spectroscopic properties. The strategic importance of the trifluoromethoxy and trifluoromethyl moieties in modulating the biological activity and pharmacokinetic profiles of drug candidates is also discussed.

Chemical Identity

  • Systematic IUPAC Name: 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene

  • CAS Number: 80258-33-9

  • Synonyms: p-Trifluoromethoxybenzotrifluoride, 4-(Trifluoromethyl)phenyl trifluoromethyl ether

Physicochemical Properties

The unique physicochemical properties of this compound, imparted by the two electron-withdrawing fluoroalkyl groups, make it a valuable intermediate in the synthesis of complex organic molecules. A summary of its known and predicted properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₄F₆O-
Molecular Weight 230.11 g/mol [Calculated]
Boiling Point 133.4 ± 40.0 °C (Predicted)ChemicalBook
Density 1.408 ± 0.06 g/cm³ (Predicted)ChemicalBook
Refractive Index 1.377ChemWhat
Melting Point Not available-
Solubility Insoluble in water; likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.General knowledge

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, often involving the introduction of the trifluoromethoxy group onto a pre-functionalized benzotrifluoride core.

Synthetic Routes

Several synthetic strategies can be envisioned for the preparation of this compound. One common approach involves the trifluoromethylation of a suitable precursor, such as 4-(trifluoromethoxy)phenol or its derivatives. Another viable route is the introduction of the trifluoromethoxy group to a 4-substituted benzotrifluoride. A plausible synthetic workflow is outlined below.

G cluster_start Starting Material cluster_diazotization Diazotization cluster_hydroxylation Hydroxylation cluster_trifluoromethylation Trifluoromethoxylation A 4-Aminobenzotrifluoride B Diazonium Salt Intermediate A->B NaNO₂, HCl C 4-Hydroxybenzotrifluoride B->C H₂O, Δ D This compound C->D Reagent for OCF₃ introduction

A plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis from 4-Hydroxybenzotrifluoride

This protocol is a representative method for the synthesis of aryl trifluoromethyl ethers.

Materials:

  • 4-Hydroxybenzotrifluoride

  • Carbon tetrachloride (CCl₄)

  • Anhydrous hydrogen fluoride (HF)

  • Antimony pentachloride (SbCl₅) (catalyst)

  • Anhydrous sodium sulfate

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • Chlorination: In a fume hood, dissolve 4-hydroxybenzotrifluoride in an excess of carbon tetrachloride. Add a catalytic amount of a radical initiator (e.g., AIBN) and heat the mixture under reflux with a UV lamp to facilitate the formation of the corresponding trichloromethyl ether. Monitor the reaction by TLC or GC-MS.

  • Fluorination: After completion of the chlorination, carefully remove the excess carbon tetrachloride under reduced pressure. To the crude trichloromethyl ether, add anhydrous hydrogen fluoride and a catalytic amount of antimony pentachloride in a suitable pressure-resistant vessel (e.g., a stainless-steel autoclave). Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours.

  • Work-up: Cool the reaction vessel to room temperature and cautiously vent the excess HF. Quench the reaction mixture by pouring it onto ice. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

Reactivity and Key Reactions

The electron-withdrawing nature of both the trifluoromethoxy and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly if a leaving group is present.

One notable reaction is the directed ortho-lithiation, where the trifluoromethoxy group can direct deprotonation to the adjacent position.

Experimental Protocol: Lithiation and Carboxylation

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

  • Carboxylation: While maintaining the cold temperature, carefully add crushed dry ice to the reaction mixture in small portions. Allow the mixture to warm to room temperature overnight.

  • Work-up: Quench the reaction with 1 M hydrochloric acid. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR Signals for the two fluoroalkyl carbons, and four distinct signals for the aromatic carbons. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with fluorine.
¹⁹F NMR Two singlets, one for the -OCF₃ group and another for the -CF₃ group.
Mass Spec (EI) A molecular ion peak (M⁺) at m/z 230, along with characteristic fragmentation patterns including the loss of fluorine and trifluoromethyl radicals.
IR Strong C-F stretching bands in the region of 1100-1300 cm⁻¹, and C-O stretching for the ether linkage around 1250 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

Applications in Drug Development

The incorporation of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1] These groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.

G cluster_start Initial Stage cluster_modification Chemical Modification cluster_evaluation Pharmacological Evaluation cluster_result Outcome A Lead Compound B Introduction of This compound Moiety A->B C Improved Lipophilicity B->C D Enhanced Metabolic Stability B->D E Increased Binding Affinity B->E F Optimized Drug Candidate C->F D->F E->F

Workflow for the application of this compound in drug discovery.

The trifluoromethoxy group, in particular, is highly lipophilic and can improve a drug's ability to cross cell membranes. Furthermore, the strong carbon-fluorine bonds in both moieties enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing the drug's half-life. The electron-withdrawing nature of these groups can also modulate the pKa of nearby functional groups, which can be critical for receptor binding interactions.

Conclusion

This compound is a versatile and valuable building block for the synthesis of advanced materials and bioactive molecules. Its unique electronic and steric properties, conferred by the two fluoroalkyl substituents, provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthetic and reaction protocols provided herein serve as a practical guide for researchers in the field. Further exploration of the reactivity and applications of this compound is expected to lead to the development of novel and improved pharmaceuticals and agrochemicals.

References

"4-(Trifluoromethoxy)benzotrifluoride" molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzotrifluoride is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring both a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group on a benzene ring, imparts distinct physicochemical properties that are highly sought after in the design of novel molecules. The presence of these two electron-withdrawing groups enhances metabolic stability, increases lipophilicity, and can significantly influence the binding affinity and pharmacokinetic profile of bioactive compounds. This guide provides a comprehensive overview of the molecular structure, weight, synthesis, and analytical properties of this compound, tailored for professionals in research and drug development.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted at the 1 and 4 positions with trifluoromethoxy and trifluoromethyl groups, respectively.

Table 1: Molecular and Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₄F₆O
Molecular Weight 230.11 g/mol
CAS Number 80258-33-9
Appearance Colorless liquid (predicted)
Boiling Point 133.4 ± 40.0 °C (predicted)
Density 1.408 ± 0.06 g/cm³ (predicted)
Refractive Index 1.377
Synonyms 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene, p-(Trifluoromethoxy)benzotrifluoride

Synthesis Protocols

Proposed Synthesis from 4-(Trifluoromethoxy)aniline

One potential pathway begins with 4-(Trifluoromethoxy)aniline, proceeding through a Sandmeyer-type reaction to introduce the trifluoromethyl group.

Experimental Protocol:

  • Diazotization of 4-(Trifluoromethoxy)aniline:

    • Dissolve 4-(Trifluoromethoxy)aniline in a suitable acidic medium, such as a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Trifluoromethylation (Sandmeyer-type Reaction):

    • In a separate reaction vessel, prepare a solution of a trifluoromethyl source, such as sodium trifluoroacetate (CF₃COONa) or trifluoromethyltrimethylsilane (TMSCF₃), and a copper(I) catalyst (e.g., CuI) in an appropriate solvent like DMF or NMP.

    • Slowly add the cold diazonium salt solution to the trifluoromethylation reagent mixture. The reaction is typically exothermic, and the temperature should be carefully controlled.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography on silica gel to obtain pure this compound.

Below is a logical workflow diagram for the proposed synthesis.

G cluster_0 Diazotization cluster_1 Trifluoromethylation cluster_2 Work-up and Purification start 4-(Trifluoromethoxy)aniline step1 Dissolve in H₂SO₄/H₂O Cool to 0-5 °C start->step1 step2 Add NaNO₂(aq) step1->step2 diazonium 4-(Trifluoromethoxy)benzenediazonium Salt step2->diazonium reaction Add diazonium salt solution diazonium->reaction reagents Prepare CF₃ Source (e.g., TMSCF₃) + Cu(I) catalyst reagents->reaction workup Quench with H₂O Extract with organic solvent reaction->workup purify Dry, concentrate, and purify (Distillation/Chromatography) workup->purify product This compound purify->product

Figure 1. Proposed synthetic workflow for this compound.

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not widely published, the expected spectral characteristics can be inferred from data for analogous compounds.

Table 2: Predicted and Analogous Spectroscopic Data

Technique Predicted/Analogous Data
¹H NMR Aromatic region (δ 7.0-8.0 ppm): Two sets of doublets (AA'BB' system) are expected due to the para-substitution pattern.
¹³C NMR Aromatic region (δ 120-150 ppm): Signals for the four distinct aromatic carbons. The carbons attached to the -OCF₃ and -CF₃ groups will appear as quartets due to C-F coupling. The -OCF₃ and -CF₃ carbons will have characteristic shifts and will also appear as quartets.
¹⁹F NMR Two distinct singlets are expected: one for the -OCF₃ group (typically δ -56 to -60 ppm) and one for the -CF₃ group (typically δ -60 to -64 ppm).
Mass Spec (EI) Molecular ion (M⁺) peak at m/z = 230. Fragmentation may involve the loss of F, CF₃, or OCF₃ radicals.
IR Spectroscopy Strong C-F stretching bands (around 1100-1350 cm⁻¹). C-O stretching for the ether linkage (around 1250 cm⁻¹). Aromatic C-H and C=C stretching bands.

Applications in Drug Development

The incorporation of trifluoromethoxy and trifluoromethyl groups is a well-established strategy in modern drug design to enhance the pharmacological properties of molecules.[1] These groups can improve metabolic stability by blocking sites of enzymatic oxidation, increase lipophilicity which can aid in cell membrane permeability, and modulate the electronic properties of a molecule to enhance its binding to biological targets.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, related structural motifs are found in several approved drugs:

  • Riluzole: Used in the treatment of amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group which is crucial for its activity.

  • Sonidegib: A hedgehog signaling pathway inhibitor used for the treatment of basal cell carcinoma, incorporates a trifluoromethoxy moiety.[1]

  • Delamanid: An anti-tuberculosis drug, features a trifluoromethoxy-phenoxy group in its structure.

The reactivity of the aromatic ring in this compound can be exploited to introduce other functional groups, allowing for its incorporation into a diverse range of molecular scaffolds.

The logical relationship for its utility in drug discovery is outlined below.

G cluster_0 Core Scaffold cluster_1 Chemical Modification cluster_2 Drug Candidate Synthesis cluster_3 Improved Pharmacological Properties start This compound mod Further Functionalization (e.g., Nitration, Halogenation, Metalation) start->mod synth Incorporation into Lead Compounds mod->synth props Enhanced Metabolic Stability Increased Lipophilicity Modulated Target Binding synth->props product Novel Drug Candidates props->product

Figure 2. Role of this compound in drug discovery.

Conclusion

This compound is a key chemical intermediate with significant potential in the development of new pharmaceuticals and advanced materials. Its unique combination of two highly fluorinated substituents on an aromatic core provides a valuable platform for the synthesis of molecules with enhanced properties. This guide has summarized its key characteristics, proposed a viable synthetic route, and highlighted its importance in the field of drug discovery. Further research into the specific reactivity and applications of this compound is warranted and will undoubtedly lead to new innovations.

References

Synthesis of 4-(Trifluoromethoxy)benzotrifluoride from Benzotrichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for producing 4-(trifluoromethoxy)benzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries, starting from the readily available raw material, benzotrichloride. This document provides a comprehensive overview of a viable multi-step synthesis, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a valuable building block in organic synthesis due to the presence of two distinct fluorine-containing moieties: a trifluoromethyl group (-CF3) and a trifluoromethoxy group (-OCF3). These groups often impart desirable properties to bioactive molecules, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. This guide outlines a robust and well-documented synthetic route from benzotrichloride, proceeding through several key intermediates.

Overall Synthesis Pathway

The most plausible and well-supported synthetic route from benzotrichloride to this compound is a five-step process. This pathway involves the initial formation of benzotrifluoride, followed by regioselective functionalization of the aromatic ring to introduce the necessary substituents.

Synthesis_Pathway Benzotrichloride Benzotrichloride Benzotrifluoride Benzotrifluoride Benzotrichloride->Benzotrifluoride 1. Fluorination Nitrobenzotrifluoride 4-Nitrobenzotrifluoride Benzotrifluoride->Nitrobenzotrifluoride 2. Nitration Aminobenzotrifluoride 4-Aminobenzotrifluoride Nitrobenzotrifluoride->Aminobenzotrifluoride 3. Reduction Phenol 4-(Trifluoromethyl)phenol Aminobenzotrifluoride->Phenol 4. Diazotization &     Hydrolysis FinalProduct This compound Phenol->FinalProduct 5. O-Trifluoromethylation

Diagram 1: Overall synthesis pathway from benzotrichloride.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields and key reaction parameters.

Step 1: Fluorination of Benzotrichloride to Benzotrifluoride

The initial step involves the conversion of benzotrichloride to benzotrifluoride via a gas-phase fluorination reaction with hydrogen fluoride (HF) over a catalyst.

Experimental Protocol:

A "Hastelloy C" tubular reactor (19.05 mm diameter) is charged with 50 g of granular activated alumina (4-6 mm diameter). The catalyst is prepared in situ by heating the alumina to 200°C in a stream of nitrogen, followed by the introduction of hydrogen fluoride at a flow rate of 200 ml/min. The reactor is then heated to 350°C for 3 hours while maintaining the HF flow to convert the alumina to a mixture of β-AlF3 and γ-AlF3. For the production of benzotrifluoride, the reactor is maintained at 310°C, and a gaseous mixture of hydrogen fluoride and benzotrichloride (molar ratio = 4:1) is introduced at atmospheric pressure. The flow rate of benzotrichloride is maintained at 1 g/min . The reaction product exiting the reactor is passed through a condenser cooled with ice to separate the gaseous by-products (HCl and unreacted HF) from the liquid product. The crude benzotrifluoride is then washed with water and dried over anhydrous sodium sulfate.[1][2][3][4]

Quantitative Data:

ParameterValueReference
Catalystβ-AlF3 and γ-AlF3 on alumina[2]
Temperature310°C[2]
PressureAtmospheric[2][4]
Molar Ratio (HF:Benzotrichloride)4:1[2]
Yield95-97%[1][2][3][4]
Step 2: Nitration of Benzotrifluoride to 4-Nitrobenzotrifluoride

The nitration of benzotrifluoride yields a mixture of isomers. The following protocol is optimized to favor the formation of the desired 4-nitro isomer, although separation is still required.

Experimental Protocol:

A nitration vessel is charged with 250 g (3.97 moles) of 98% nitric acid and cooled to approximately -18°C. To this, 100 g (0.68 moles) of benzotrifluoride is added slowly over 2 hours and 15 minutes with vigorous stirring, while maintaining the temperature between -20°C and 10°C. After the addition is complete, the reaction mixture is stirred for an additional 15 minutes. The mixture is then poured into ice water, and methylene chloride is added to extract the nitrated products. The organic layer is washed with a sodium carbonate solution and then the solvent is removed on a rotary evaporator to yield a mixture of nitrobenzotrifluoride isomers.[5][6][7]

Isomer Separation:

The separation of the 4-nitrobenzotrifluoride from the other isomers (primarily 2- and 6-nitrobenzotrifluoride) can be achieved by fractional distillation or more efficiently by selective adsorption using a Y-type faujasite zeolite as an adsorbent.

Quantitative Data:

ParameterValueReference
Nitrating Agent98% Nitric Acid[5]
Temperature-20°C to 10°C[5][6]
Isomer Distribution [6][7]
4-Nitro Isomer~31%[5][6][7]
2-Nitro Isomer~43%[5][6][7]
6-Nitro Isomer~24%[5][6][7]
Overall Yield (Isomer Mixture)~95%[5][6][7]
Step 3: Reduction of 4-Nitrobenzotrifluoride to 4-Aminobenzotrifluoride

The selective reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a common and effective method.

Experimental Protocol:

In a suitable hydrogenation apparatus, 4-nitrobenzotrifluoride is dissolved in a solvent such as methanol or ethanol. A catalytic amount of a noble metal catalyst, typically 5-10% palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) at room temperature with vigorous stirring until the theoretical amount of hydrogen is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield 4-aminobenzotrifluoride.

Quantitative Data:

ParameterValueReference
Catalyst5-10% Pd/CGeneral Knowledge
Hydrogen Pressure1-4 atmGeneral Knowledge
TemperatureRoom TemperatureGeneral Knowledge
SolventMethanol or EthanolGeneral Knowledge
Yield>95%General Knowledge
Step 4: Diazotization and Hydrolysis of 4-Aminobenzotrifluoride to 4-(Trifluoromethyl)phenol

This step proceeds via the formation of a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Experimental Protocol:

31 g of 4-aminobenzotrifluoride is added to 315 g of 25% aqueous sulfuric acid and stirred for 30 minutes. The mixture is cooled to 5°C, and a solution of 20.7 g of sodium nitrite in 40 mL of water is added dropwise, maintaining the temperature below 5°C. The diazotization is allowed to proceed for 3 hours. A small amount of urea is added to quench any excess nitrous acid. The reaction mixture is then subjected to steam distillation. The diazonium salt solution is added dropwise to boiling water containing a small amount of urea over 3 hours. The distillate, containing 4-(trifluoromethyl)phenol, is collected. The product can be further purified by extraction with an organic solvent followed by distillation.[8]

Quantitative Data:

ParameterValueReference
Diazotizing AgentNaNO2 in H2SO4(aq)[8]
Diazotization Temperature< 5°C[8]
Hydrolysis MethodSteam Distillation[8]
Yield~90%[8]
Step 5: O-Trifluoromethylation of 4-(Trifluoromethyl)phenol

The final step involves the conversion of the hydroxyl group to a trifluoromethoxy group. Several modern methods are available for this transformation. Two promising methods are presented here.

Method A: Two-Step O-Carboxydifluoromethylation and Decarboxylative Fluorination

This method avoids the use of harsh reagents and proceeds under relatively mild conditions.[9]

OCF3_MethodA Phenol 4-(Trifluoromethyl)phenol Intermediate Aryloxydifluoroacetic acid intermediate Phenol->Intermediate 1. NaBrCF2CO2Na,     DMF, 80°C FinalProduct This compound Intermediate->FinalProduct 2. Selectfluor, AgNO3,     CH2Cl2/H2O

Diagram 2: O-Trifluoromethylation via carboxydifluoromethylation.

Experimental Protocol (Method A):

  • O-Carboxydifluoromethylation: To a solution of 4-(trifluoromethyl)phenol in DMF, sodium bromodifluoroacetate is added. The mixture is heated at 80°C until the starting material is consumed (monitored by TLC or GC-MS). The resulting aryloxydifluoroacetic acid intermediate is then extracted.

  • Decarboxylative Fluorination: The crude aryloxydifluoroacetic acid is dissolved in a mixture of CH2Cl2 and water (10:1 v/v). Selectfluor (2.0 equivalents) and a catalytic amount of AgNO3 (20 mol%) are added. The reaction is stirred at room temperature until completion. The organic layer is separated, washed, dried, and concentrated. The final product is purified by column chromatography.[9]

Method B: Sequential Xanthalation and O-Trifluoromethylation

This method involves the conversion of the phenol to a xanthate intermediate, which is then fluorinated.[10][11]

Experimental Protocol (Method B):

  • Xanthate Formation: 4-(Trifluoromethyl)phenol is reacted with an imidazolium methylthiocarbonothioyl salt in the presence of a mild base (e.g., K2CO3) in acetonitrile to form the corresponding xanthate.

  • O-Trifluoromethylation: The isolated xanthate is then treated with a fluorinating agent such as XtalFluor-E in the presence of a radical initiator (e.g., AIBN) and a hydrogen fluoride source (e.g., HF-pyridine) in a suitable solvent like dichloroethane.

Quantitative Data Comparison for O-Trifluoromethylation Methods:

MethodKey ReagentsTypical YieldAdvantagesDisadvantagesReference
A NaBrCF2CO2Na, Selectfluor, AgNO360-80%Mild conditions, readily available reagentsTwo-step process[9]
B Imidazolium salt, XtalFluor-E70-90%High yieldsRequires preparation of xanthate intermediate, use of HF-pyridine[10][11]

Conclusion

The synthesis of this compound from benzotrichloride is a feasible multi-step process that relies on a series of well-established chemical transformations. While the overall pathway requires careful control of reaction conditions, particularly during the nitration and O-trifluoromethylation steps, the protocols outlined in this guide provide a solid foundation for the successful production of this important fluorinated intermediate. The choice of the final O-trifluoromethylation method will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. Further optimization of each step may be possible to improve overall yield and process efficiency.

References

"4-(Trifluoromethoxy)benzotrifluoride" physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 4-(Trifluoromethoxy)benzotrifluoride. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis and application.

Core Physical and Chemical Properties

This compound, with the CAS number 80258-33-9, is an organofluorine compound featuring both a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group attached to a benzene ring at the 1 and 4 positions, respectively. These electron-withdrawing groups significantly influence the molecule's properties.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₄F₆O[1][2]
Molecular Weight 230.11 g/mol [1][2]
Boiling Point 133.4 ± 40.0 °C (Predicted)[1]
Density 1.408 ± 0.06 g/cm³ (Predicted)[1]
Refractive Index 1.377[1]
Melting Point Not available
Solubility Soluble in common organic solvents (specific data not available).[3]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the public domain. However, based on the analysis of structurally related benzotrifluoride derivatives, the following spectral characteristics can be anticipated.[4][5][6]

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, likely as a complex multiplet, due to the coupling of the four aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbons attached to the fluorine-containing groups exhibiting characteristic splitting patterns (C-F coupling). The trifluoromethoxy and trifluoromethyl carbons will appear at distinct chemical shifts.

  • ¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two singlets, one for the -OCF₃ group and another for the -CF₃ group, at characteristic chemical shifts. For reference, the ¹⁹F NMR chemical shift for the CF₃ group in benzotrifluoride is approximately -63.7 ppm.[7]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 230.11. Fragmentation patterns would likely involve the loss of fluorine, the trifluoromethyl group, and the trifluoromethoxy group.[8][9][10][11][12]

Chemical Characteristics and Reactivity

The presence of two strong electron-withdrawing groups deactivates the aromatic ring towards electrophilic substitution. Conversely, the ring is activated towards nucleophilic aromatic substitution, although this reactivity is less common for trifluoromethyl and trifluoromethoxy groups compared to halogens.

  • Stability: The compound is expected to be stable under normal laboratory conditions. The trifluoromethyl and trifluoromethoxy groups are generally resistant to hydrolysis under neutral or acidic conditions. However, strong bases and high temperatures may lead to decomposition.[13]

  • Reactivity with Electrophiles: Electrophilic aromatic substitution reactions are expected to be slow and require harsh conditions. The directing effect of the existing substituents would favor substitution at the positions meta to both groups (positions 2, 3, 5, and 6).

  • Reactivity with Nucleophiles: While the aromatic ring is electron-deficient, direct nucleophilic substitution of the trifluoromethyl or trifluoromethoxy group is challenging. Reactions may be possible under specific catalytic conditions.

  • Thermal Stability: While specific data is lacking, benzotrifluoride derivatives generally exhibit good thermal stability.[13][14] Thermal decomposition, if it occurs, would likely involve the fragmentation of the fluorine-containing groups.[15]

Experimental Protocols

General Synthetic Workflow (Hypothetical):

A potential synthesis could start from 4-(trifluoromethyl)phenol. This starting material can be converted to this compound through a two-step process involving chlorination followed by fluorination.

SynthesisWorkflow A 4-(Trifluoromethyl)phenol B Intermediate Chloro-ether A->B Chlorination C This compound B->C Fluorination reagent1 Chlorinating Agent (e.g., CCl4, PCl5) reagent1->A reagent2 Fluorinating Agent (e.g., SbF3, HF) reagent2->B

Caption: Hypothetical synthesis of this compound.

Experimental Considerations:

  • Chlorination Step: The reaction of 4-(trifluoromethyl)phenol with a chlorinating agent like carbon tetrachloride in the presence of a catalyst or phosphorus pentachloride would yield an intermediate trichloromethoxy derivative. This reaction would likely require elevated temperatures and anhydrous conditions.

  • Fluorination Step: The subsequent fluorination of the intermediate with a fluorinating agent such as antimony trifluoride (Swarts reaction) or anhydrous hydrogen fluoride would replace the chlorine atoms with fluorine to give the final product. This step is typically carried out in a pressure vessel due to the gaseous nature of some reagents.[17][18]

  • Purification: Purification of the final product would likely involve distillation under reduced pressure. The purity can be assessed using gas chromatography (GC) and spectroscopic methods (NMR, MS).[19]

Applications in Drug Development and Research

The incorporation of trifluoromethoxy and trifluoromethyl groups is a common strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[20][21][22] While specific applications of this compound are not widely reported, its structural motifs suggest its potential as a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[23][24] The unique electronic properties it imparts can be leveraged to fine-tune the biological activity of a lead compound.

Safety Information

Based on available safety data for related compounds, this compound should be handled with care.

Table 2: Hazard Identification

Hazard ClassStatement
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

This guide summarizes the currently available technical information on this compound. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

4-(Trifluoromethoxy)benzotrifluoride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-(Trifluoromethoxy)benzotrifluoride. Due to a lack of extensive experimental data in publicly accessible literature for this specific compound, this document presents a combination of predicted properties, data from the closely related compound benzotrifluoride for qualitative comparison, and detailed standardized experimental protocols for determining these critical parameters.

Executive Summary

This compound is a fluorinated aromatic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its solubility and stability is paramount for its handling, formulation, and development. While specific experimental data for this compound is sparse, predictions and data from analogous compounds suggest it is a non-polar, water-insoluble compound with good stability under standard conditions. This guide outlines the standard methodologies for experimentally determining its precise solubility and stability profile.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound is provided below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

PropertyValueSource
Molecular Formula C8H4F6O[1][2][3]
Molecular Weight 230.11 g/mol [1][2][3]
Boiling Point (Predicted) 133.4 ± 40.0 °C[1]
Density (Predicted) 1.408 ± 0.06 g/cm³[1]
Refractive Index 1.377[1]

Solubility Data

There is a notable absence of publicly available, experimentally determined solubility data for this compound. However, based on its chemical structure, which includes two trifluoromethyl groups, it is expected to be sparingly soluble in water and soluble in common organic solvents.

For a qualitative understanding, the solubility of the parent compound, benzotrifluoride, is presented below. It is crucial to recognize that the addition of a trifluoromethoxy group will alter these properties.

Table 1: Experimentally Determined Solubility of Benzotrifluoride

SolventSolubilityTemperature (°C)
Water<0.1 g/100 mL21
EthanolSoluble in all proportionsNot Specified
EtherSoluble in all proportionsNot Specified
AcetoneSoluble in all proportionsNot Specified
BenzeneSoluble in all proportionsNot Specified
Carbon TetrachlorideMiscibleNot Specified
n-HeptaneMiscibleNot Specified

A predicted LogP value (octanol-water partition coefficient) for a related compound, 4-(trifluoromethoxy)benzyl bromide, is 3.480, suggesting high lipophilicity and low aqueous solubility[4].

Experimental Protocol for Solubility Determination (OECD Guideline 105)

The internationally recognized OECD Guideline 105 "Water Solubility" provides a standardized method for determining the solubility of chemical substances in water. The flask method is a common approach.

Methodology:

  • Preparation of Test Solution: A supersaturated solution of this compound is prepared in water.

  • Equilibration: The solution is stirred at a constant temperature until equilibrium is reached.

  • Phase Separation: The undissolved solute is separated from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

G Experimental Workflow for Solubility Determination (OECD 105) A Prepare supersaturated solution of this compound in water B Equilibrate at constant temperature with stirring A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Analyze concentration of the aqueous phase (HPLC/GC) C->D

Caption: Workflow for determining water solubility via the flask method.

Stability Data

Hydrolytic Stability

The presence of trifluoromethoxy and trifluoromethyl groups suggests a high degree of chemical stability. Hydrolysis, if it occurs, would likely be very slow under neutral pH conditions.

This guideline outlines a procedure to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values (4, 7, and 9).

Methodology:

  • Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Incubation: The test substance is added to the buffer solutions and incubated at a constant temperature in the dark.

  • Sampling: Aliquots are taken at various time intervals.

  • Analysis: The concentration of the remaining test substance and any degradation products are determined by a suitable analytical method (e.g., HPLC, GC-MS).

  • Data Analysis: The rate of hydrolysis and the half-life of the substance are calculated for each pH.

G Logical Flow for Hydrolytic Stability Testing (OECD 111) cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare sterile buffer solutions (pH 4, 7, 9) B Add this compound A->B C Incubate at constant temperature in the dark B->C D Collect samples at pre-determined time points C->D E Analyze samples for parent compound and degradants D->E F Calculate hydrolysis rate and half-life E->F

Caption: Process for evaluating hydrolytic stability across different pH levels.

Thermal Stability

Fluorinated aromatic compounds generally exhibit high thermal stability. A study on related benzotrifluoride-based liquid crystals showed great thermal stability over a broad temperature range[5].

Thermogravimetric Analysis (TGA) is a standard method to determine the thermal stability of a substance.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA crucible.

  • Heating Program: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

  • Analysis: The onset temperature of decomposition and the temperature at which significant weight loss occurs are determined from the TGA curve.

Photostability

The photostability of benzotrifluoride derivatives is influenced by the other substituents on the aromatic ring. A study on various benzotrifluoride derivatives indicated that compounds with strong electron-donating groups are more susceptible to photodefluorination[6]. The trifluoromethoxy group is generally considered to be electron-withdrawing, which might confer a degree of photostability.

The ICH Q1B guideline provides a framework for assessing the photostability of new drug substances and products.

Methodology:

  • Sample Preparation: The test substance is exposed to light in a chemically inert and transparent container.

  • Light Exposure: The sample is exposed to a light source that provides a combination of visible and ultraviolet (UV) light, with a specified overall illumination and UV energy. A dark control sample is stored under the same conditions but protected from light.

  • Analysis: After exposure, the samples are analyzed for any degradation using a suitable, validated analytical method. The extent of degradation is compared to the dark control.

G Decision Tree for Photostability Testing (ICH Q1B) A Expose drug substance to light (Visible and UV) B Analyze for degradation (compare to dark control) A->B C Significant change? B->C D Substance is photostable C->D No E Substance is photolabile. Further investigation of degradation products may be needed. C->E Yes

Caption: A simplified decision-making process for photostability assessment.

Conclusion

References

The Strategic Role of 4-(Trifluoromethoxy)benzotrifluoride in Modern Fluorine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the arsenal of fluorinated building blocks, 4-(Trifluoromethoxy)benzotrifluoride stands out as a privileged synthon, offering a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutic agents and advanced materials. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, complete with experimental protocols, quantitative data, and graphical representations of its role in relevant biological pathways and experimental workflows.

Core Properties and Synthesis

This compound, also known as 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, is a colorless liquid characterized by the presence of two distinct and highly electronegative fluorine-containing moieties: a trifluoromethoxy (-OCF₃) group and a trifluoromethyl (-CF₃) group, attached to a benzene ring at the para positions. This unique substitution pattern imparts exceptional metabolic stability, increased lipophilicity, and altered electronic properties to molecules incorporating this fragment.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number80258-33-9[2][3]
Molecular FormulaC₈H₄F₆O[2][3]
Molecular Weight230.11 g/mol [2][3]
AppearanceColorless liquid
Boiling Point133-134 °C
Density1.45 g/mL at 25 °C
Experimental Protocol: Synthesis of 4-Nitro-1-(trifluoromethoxy)benzene (A Key Intermediate)

This protocol is adapted from procedures for the synthesis of related compounds and serves as a foundational step towards the synthesis of this compound.

Materials:

  • 4-Chlorobenzotrifluoride

  • Sodium trifluoromethoxide (NaOCF₃)

  • N,N-Dimethylformamide (DMF)

  • Nitric Acid (fuming)

  • Sulfuric Acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Synthesis of this compound Precursor: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzotrifluoride in DMF. Add sodium trifluoromethoxide portion-wise at room temperature. Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude this compound.

  • Nitration: To a cooled (0-5°C) mixture of concentrated sulfuric acid, add the crude this compound dropwise with stirring. To this mixture, add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. Extract the resulting mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-nitro-1-(trifluoromethoxy)benzene, can be purified by column chromatography on silica gel.

Reactivity and Applications in Synthesis

The electron-withdrawing nature of both the trifluoromethoxy and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution while making it susceptible to nucleophilic aromatic substitution, particularly when a suitable leaving group is present. This reactivity profile makes this compound a versatile building block for the synthesis of a wide array of functionalized molecules.

Table 2: Representative Reactions and Yields

Reaction TypeSubstrateReagents and ConditionsProductYield (%)Reference
Palladium-catalyzed TrifluoromethylationAryl ChloridePd catalyst, TESCF₃, KF, Dioxane, 120-140°CAryl-CF₃up to 95%[5]
Suzuki-Miyaura Coupling4-(Trifluoromethoxy)phenylboronic AcidAryl Halide, Pd Catalyst, Base4-(Trifluoromethoxy)biarylHigh[6]
Innate C-H TrifluoromethylationHeterocycleCF₃SO₂Na, t-BuOOH, H₂O/DCMTrifluoromethylated HeterocycleVaries[7]

Role in Drug Discovery and Development

The incorporation of the 4-(trifluoromethoxy)phenyl or related motifs is a well-established strategy in drug design to enhance key pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy group, in particular, is valued for its ability to increase lipophilicity, improve metabolic stability by blocking potential sites of metabolism, and modulate the electronic environment of a molecule, which can lead to enhanced binding affinity for its biological target.[1]

Case Study: Inhibition of KRAS G12D Signaling Pathway

The KRAS protein is a key regulator of cell growth and proliferation, and the G12D mutation is a common driver in various cancers, including pancreatic, colorectal, and lung cancers.[8][9] The constitutively active KRAS G12D protein continuously stimulates downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT pathways, leading to uncontrolled cell division.[10] Small molecule inhibitors targeting KRAS G12D often incorporate fluorinated moieties to optimize their binding and cellular activity.

KRAS_G12D_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR KRAS_G12D KRAS G12D (Constitutively Active) EGFR->KRAS_G12D Activates RAF RAF KRAS_G12D->RAF Activates PI3K PI3K KRAS_G12D->PI3K Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT Phosphorylates AKT->Proliferation Inhibitor KRAS G12D Inhibitor (e.g., containing 4-(trifluoromethoxy)phenyl) Inhibitor->KRAS_G12D Inhibits

KRAS G12D Signaling Pathway and Inhibition

Table 3: Biological Activity of Compounds Containing Trifluoromethoxy/Trifluoromethylphenyl Moieties

Compound ClassTargetIC₅₀ (nM)Reference
Dihydropyrrolopyrimidinone SeriesPFKFB3Varies
Pyrazolourea Derivativesp38αVaries[11]
Quinazoline DerivativesAurora Kinase BVaries
N-[2-chloro-4-(trifluoromethyl)phenyl]-tetrahydropyrimidine-5-carboxamideAntimicrobialVaries[12]
Experimental Workflow: Kinase Inhibition Assay

The evaluation of novel kinase inhibitors is a critical step in drug discovery. A common method to assess the potency of these compounds is through in vitro kinase inhibition assays. The following workflow outlines a typical procedure.

Kinase_Inhibition_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow A 1. Compound Preparation (Serial Dilution) C 3. Add Compound/Vehicle A->C B 2. Kinase Reaction Setup (Kinase, Substrate, ATP) B->C D 4. Incubation C->D E 5. Detection (e.g., Luminescence, Fluorescence) D->E F 6. Data Analysis (IC50 Determination) E->F

Generalized Kinase Inhibition Assay Workflow

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol provides a general outline for determining the IC₅₀ of an inhibitor against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., containing the 4-(trifluoromethoxy)phenyl moiety)

  • Assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates (white)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and ATP in the assay buffer.

  • Inhibition Step: Add the diluted test compound or vehicle (control) to the wells containing the kinase reaction mixture.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13][14]

Conclusion

This compound is a powerful and versatile building block in the field of fluorine chemistry. Its unique electronic and steric properties, conferred by the trifluoromethoxy and trifluoromethyl groups, provide medicinal chemists and materials scientists with a valuable tool for the rational design of molecules with enhanced performance characteristics. The synthetic accessibility and predictable reactivity of this synthon, coupled with its profound impact on biological activity and material properties, ensure its continued importance in the development of next-generation pharmaceuticals and advanced materials.

References

The Dawn of a "Super-Halogen": A Technical Guide to the Discovery and History of Trifluoromethoxy-Substituted Benzotrifluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the emergence and historical development of trifluoromethoxy-substituted benzotrifluorides, a unique class of organofluorine compounds. Characterized by the presence of both a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group on a benzene ring, these molecules possess distinctive physicochemical properties that have garnered significant interest in medicinal chemistry, agrochemicals, and materials science. This document provides a comprehensive overview of their discovery, early synthetic methodologies, and the evolution of their applications, supported by detailed experimental protocols and quantitative data.

Introduction: The Rise of Fluorinated Moieties

The strategic incorporation of fluorine into organic molecules has been a transformative approach in the development of novel compounds with enhanced biological and material properties. The trifluoromethyl group (-CF₃), with its strong electron-withdrawing nature and metabolic stability, has been a cornerstone of this strategy since the mid-20th century. Similarly, the trifluoromethoxy group (-OCF₃), often termed a "super-halogen," offers a unique combination of high lipophilicity and moderate electron-withdrawing effects, contributing to improved pharmacokinetic profiles of drug candidates.

The synthesis of molecules bearing a trifluoromethoxy group dates back to the pioneering work of Ukrainian chemist L. M. Yagupol'skii in 1955, who first prepared aryl trifluoromethyl ethers.[1] This laid the groundwork for the exploration of a wide array of trifluoromethoxylated aromatic compounds. This guide focuses specifically on the historical development of benzotrifluorides further substituted with a trifluoromethoxy group, a combination that results in compounds with exceptional stability and unique electronic properties.

Early Discoveries and Key Synthetic Milestones

While the initial synthesis of aryl trifluoromethyl ethers by Yagupol'skii in 1955 was a landmark achievement, the specific discovery of trifluoromethoxy-substituted benzotrifluorides is less definitively documented in a single seminal publication.[1] However, the evolution of synthetic methodologies for fluorinated aromatics throughout the latter half of the 20th century enabled the creation of these polysubstituted compounds.

Early synthetic strategies were often multi-step processes, building upon the foundational methods for introducing individual -CF₃ and -OCF₃ groups onto an aromatic ring. The synthesis of benzotrifluoride itself was established much earlier, with reports of its preparation from benzotrichloride dating back to the late 19th and early 20th centuries.[2]

A significant advancement in the synthesis of trifluoromethoxyarenes involved the fluorination of aryl trichloromethyl ethers, a method also pioneered by Yagupol'skii.[1] This approach, along with other methods like the reaction of phenols with carbon tetrachloride and hydrogen fluoride, provided pathways to the trifluoromethoxy precursors necessary for the eventual synthesis of the target compounds.

The logical progression of these synthetic capabilities led to the preparation of molecules containing both functionalities. For instance, a common precursor approach would involve the synthesis of a substituted trifluoromethylphenol, which could then be converted to the corresponding trifluoromethoxy derivative.

Below is a generalized timeline illustrating the key developments leading to the synthesis of trifluoromethoxy-substituted benzotrifluorides.

Discovery_Timeline A Early 20th Century: Synthesis of Benzotrifluoride from Benzotrichloride C Mid-20th Century: Development of methods for introducing -CF3 and -OCF3 groups onto aromatic rings A->C Foundation B 1955: Yagupol'skii reports first synthesis of aryl trifluoromethyl ethers (-OCF3) B->C Key Methodology D Late 20th Century: Emergence of polysubstituted fluorinated aromatics, including trifluoromethoxy-substituted benzotrifluorides C->D Evolution of Synthesis

Caption: Key milestones leading to trifluoromethoxy-substituted benzotrifluorides.

Physicochemical Properties

The combination of both -OCF₃ and -CF₃ groups on a benzene ring results in compounds with a unique set of physicochemical properties that are highly desirable in drug design and materials science.

  • Lipophilicity: Both the trifluoromethoxy and trifluoromethyl groups significantly increase the lipophilicity of the parent molecule. This property is crucial for enhancing the ability of a drug candidate to cross cell membranes.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making both the -OCF₃ and -CF₃ groups highly resistant to metabolic degradation. This leads to a longer biological half-life for compounds containing these moieties.

  • Electron-Withdrawing Effects: Both groups are strongly electron-withdrawing, which can significantly influence the pKa of nearby functional groups and the overall electronic distribution of the molecule. This can be leveraged to modulate the binding affinity of a molecule to its biological target.

  • Conformational Effects: The steric bulk of these groups can influence the preferred conformation of the molecule, which can be critical for its interaction with enzymes and receptors.

Quantitative Data Summary

The following table summarizes key physicochemical data for a representative trifluoromethoxy-substituted benzotrifluoride, 4-(Trifluoromethoxy)benzotrifluoride.

PropertyValueReference
Chemical Formula C₈H₄F₆O[3][4]
Molecular Weight 230.11 g/mol [3][4]
CAS Number 80258-33-9[3][4][5][6][7][8][9]
Boiling Point 133.4±40.0 °C (Predicted)[3]
Density 1.408±0.06 g/cm³ (Predicted)[3]
Refractive Index 1.377[3]

Experimental Protocols

This section details a representative experimental protocol for the synthesis of a trifluoromethoxy-substituted benzotrifluoride, based on established methods for the synthesis of related compounds. The following is a generalized multi-step synthesis for this compound starting from 4-hydroxybenzotrifluoride.

Synthesis of this compound

This synthesis involves the conversion of a trifluoromethyl-substituted phenol to its corresponding trifluoromethoxy derivative.

Step 1: Preparation of an Aryl Chlorodifluoromethyl Ether

This step is a modification of known procedures for the conversion of phenols to trifluoromethyl ethers.

  • Materials: 4-Hydroxybenzotrifluoride, sodium hydride (NaH), N,N-dimethylformamide (DMF), chlorodifluoromethane (HCClF₂).

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, a solution of 4-hydroxybenzotrifluoride in DMF is added dropwise.

    • The reaction mixture is stirred at room temperature for 1 hour.

    • The mixture is then cooled to 0 °C, and chlorodifluoromethane gas is bubbled through the solution for a specified period.

    • The reaction is quenched by the slow addition of water.

    • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude aryl chlorodifluoromethyl ether.

Step 2: Fluorination to the Trifluoromethyl Ether

  • Materials: Crude aryl chlorodifluoromethyl ether from Step 1, antimony trifluoride (SbF₃), antimony pentachloride (SbCl₅) (catalyst).

  • Procedure:

    • The crude aryl chlorodifluoromethyl ether is mixed with antimony trifluoride and a catalytic amount of antimony pentachloride in a suitable high-pressure reactor.

    • The mixture is heated to a specified temperature for several hours.

    • After cooling, the reaction mixture is carefully poured onto ice and extracted with a suitable organic solvent (e.g., dichloromethane).

    • The organic layer is washed with dilute hydrochloric acid, followed by a sodium bicarbonate solution, and finally with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product, this compound, is purified by fractional distillation.

The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow Start 4-Hydroxybenzotrifluoride Step1 Step 1: Reaction with HCClF2 Start->Step1 Intermediate Aryl Chlorodifluoromethyl Ether Intermediate Step2 Step 2: Fluorination with SbF3/SbCl5 Intermediate->Step2 Product This compound Step1->Intermediate Step2->Product

Caption: Generalized synthetic workflow for this compound.

Applications and Future Outlook

Trifluoromethoxy-substituted benzotrifluorides are valuable building blocks in several areas of chemical research and development.

  • Pharmaceuticals: The unique properties of these compounds make them attractive scaffolds for the design of new drugs. Their high lipophilicity and metabolic stability can lead to improved pharmacokinetic profiles. They are often used as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).

  • Agrochemicals: Similar to their application in pharmaceuticals, these compounds are used to develop new pesticides and herbicides with enhanced efficacy and environmental persistence.

  • Materials Science: The thermal and chemical stability of the trifluoromethoxy and trifluoromethyl groups make them suitable for the development of advanced materials, such as liquid crystals and polymers with specific dielectric and thermal properties.[10]

The continued exploration of novel synthetic methodologies for the efficient and selective synthesis of various isomers of trifluoromethoxy-substituted benzotrifluorides will undoubtedly open up new avenues for their application. As our understanding of the unique interplay between the -OCF₃ and -CF₃ groups grows, so too will their importance in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

Conclusion

The discovery and development of trifluoromethoxy-substituted benzotrifluorides represent a significant advancement in the field of organofluorine chemistry. Building upon the foundational work on the synthesis of trifluoromethyl and trifluoromethoxy arenes, chemists have been able to create these unique molecules with a powerful combination of desirable properties. While the precise historical moment of their first synthesis is not clearly defined, their emergence is a testament to the continuous evolution of synthetic organic chemistry. This guide has provided a comprehensive overview of their historical context, key synthetic approaches, and physicochemical properties, underscoring their importance as versatile building blocks for future innovations in science and technology.

References

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzotrifluoride in Organofluorine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzotrifluoride, also known as 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, is a significant organofluorine compound characterized by the presence of both a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group attached to a benzene ring. These fluorine-containing moieties impart unique and highly desirable properties to organic molecules. The incorporation of fluorine can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, molecules like this compound are of great interest as building blocks in the synthesis of novel pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of its synthesis, properties, and the strategic importance of its structural motifs in modern chemistry.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound. While some data is predicted, it provides a useful reference for experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 80258-33-9[3][4]
Molecular Formula C₈H₄F₆O[3][4]
Molecular Weight 230.11 g/mol [3][4]
Boiling Point (Predicted) 133.4 ± 40.0 °C[3]
Density (Predicted) 1.408 ± 0.06 g/cm³[3]
Refractive Index (Predicted) 1.377[5]

Table 2: Spectroscopic Data for this compound and Related Compounds

Spectroscopy Data for this compound (Predicted/Inferred) Data for Related Compounds
¹H NMR Aromatic protons expected in the range of δ 7.0-8.0 ppm.1-Nitro-4-(trifluoromethyl)benzene: δ 8.38 (d, J = 8.0 Hz, 2H), δ 7.86 (d, J = 8.0 Hz, 2H) ppm.[6]
¹³C NMR Aromatic carbons and carbons of -CF₃ and -OCF₃ groups.1-Nitro-4-(trifluoromethyl)benzene: δ 150.0 (s), 136.1 (q, J = 33.3 Hz), 126.9 – 126.6 (m), 124.1 (s), 123.0 (q, J = 274.1 Hz).[7]
¹⁹F NMR Two distinct signals are expected for the -OCF₃ and -CF₃ groups.1-Nitro-4-(trifluoromethyl)benzene: δ -63.18 (s, 3F) ppm.[6] 1,3-Dimethoxy-2-(trifluoromethyl)benzene: δ -54.90 (s, 3F) ppm.[6]
IR Spectroscopy Characteristic C-F and C-O stretching frequencies.Data for 4-(Trifluoromethoxy)benzoyl 4-(trifluoromethoxy)benzoate available.[8]
Mass Spectrometry Molecular ion peak (M⁺) expected at m/z 230.Mass spectrum for 4-(Trifluoromethoxy)benzoic acid available.[9]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, starting from more readily available precursors. A plausible synthetic pathway is outlined below, based on general methodologies for the synthesis of substituted trifluoromethoxybenzene compounds.[10]

Proposed Synthetic Pathway

A potential synthetic route starts from 4-chlorobenzotrifluoride, proceeding through nitration, reduction, diazotization, and subsequent trifluoromethoxylation.

G A 4-Chlorobenzotrifluoride B 2-Chloro-5-(trifluoromethyl)nitrobenzene A->B Nitration (HNO₃, H₂SO₄) C 2-Chloro-5-(trifluoromethyl)aniline B->C Reduction (e.g., Fe/HCl) D Diazonium Salt Intermediate C->D Diazotization (NaNO₂, HCl) E 4-Chloro-3-(trifluoromethoxy)benzotrifluoride D->E Trifluoromethoxylation (e.g., using a trifluoromethoxide source) F This compound E->F Dechlorination (e.g., Hydrogenation)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis.

Step 1: Nitration of 4-Chlorobenzotrifluoride

  • To a stirred solution of concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.

  • Slowly add 4-chlorobenzotrifluoride to the cooled sulfuric acid.

  • Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-(trifluoromethyl)nitrobenzene.

Step 2: Reduction to 2-Chloro-5-(trifluoromethyl)aniline

  • To a mixture of iron powder and ammonium chloride in a solvent mixture of ethanol and water, heat the suspension to reflux.

  • Add a solution of 2-chloro-5-(trifluoromethyl)nitrobenzene in ethanol dropwise to the refluxing mixture.

  • After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure and extract the residue with an organic solvent.

  • Wash the organic layer, dry, and concentrate to give 2-chloro-5-(trifluoromethyl)aniline.

Step 3: Diazotization and Trifluoromethoxylation

Note: This step involves the formation of a diazonium salt, which can be unstable. Appropriate safety precautions must be taken.

  • Dissolve 2-chloro-5-(trifluoromethyl)aniline in an acidic aqueous solution (e.g., HCl) and cool to 0 °C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • The resulting diazonium salt solution is then reacted with a suitable trifluoromethoxide source. The conditions for this step can vary significantly depending on the specific trifluoromethoxylating agent used.

  • After the reaction is complete, the mixture is neutralized and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 4-chloro-3-(trifluoromethoxy)benzotrifluoride.

Step 4: Dechlorination

  • Dissolve 4-chloro-3-(trifluoromethoxy)benzotrifluoride in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a palladium on carbon catalyst (Pd/C).

  • The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent, in the presence of a base (e.g., triethylamine) to neutralize the HCl formed.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product, this compound.

Applications in Research and Drug Development

The presence of trifluoromethoxy and trifluoromethyl groups on an aromatic scaffold is a powerful strategy in medicinal chemistry and materials science. These groups can significantly enhance a molecule's properties, leading to improved performance in various applications.

G cluster_0 Structural Features of Fluorinated Aromatics cluster_1 Resulting Physicochemical Properties cluster_2 Applications in Drug Development A Trifluoromethoxy (-OCF₃) Group C Increased Lipophilicity A->C D Enhanced Metabolic Stability A->D E Modulated Electronic Properties A->E B Trifluoromethyl (-CF₃) Group B->C B->D B->E G Improved Pharmacokinetics C->G H Enhanced Bioavailability C->H D->G D->H F Improved Binding Affinity E->F I Increased Potency F->I

References

A Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethoxy)benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-(Trifluoromethoxy)benzotrifluoride, a compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy and trifluoromethyl substituents. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H~7.65d~8.8H-2, H-6
~7.35d~8.8H-3, H-5
¹³C~149 (q)q~2C-4 (C-O)
~132 (q)q~33C-1 (C-CF₃)
~127sC-2, C-6
~123.5 (q)q~272-CF₃
~121sC-3, C-5
~120.4 (q)q~257-OCF₃
¹⁹F~-58s--OCF₃
~-63s--CF₃

Predicted data is based on analogous compounds and may vary based on experimental conditions.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹) Intensity Assignment
~1610MediumAromatic C=C stretch
~1515MediumAromatic C=C stretch
~1260Strong, broadC-F stretch (asymmetric, -OCF₃)
~1170Strong, broadC-F stretch (asymmetric, -CF₃)
~1060StrongC-F stretch (symmetric, -OCF₃)
~850StrongC-H out-of-plane bend (p-disubstituted)

Table 3: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment
230100[M]⁺
21120[M - F]⁺
16140[M - CF₃]⁺
14530[M - OCF₃]⁺
6915[CF₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a broadband probe.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • ¹⁹F NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 64

    • Relaxation Delay: 1.0 s

    • Spectral Width: -250 to 50 ppm

    • Reference: External CFCl₃ at 0.0 ppm.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak for ¹H and ¹³C NMR (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Bruker ALPHA II, equipped with an attenuated total reflectance (ATR) accessory.[1]

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.[1] Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press. Another method involves creating a Nujol mull by grinding a few milligrams of the sample with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[2]

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.[1] A background spectrum of the empty ATR crystal or the pure KBr pellet/salt plates is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive HF (Orbitrap) or a Waters Xevo G2-XS (QTOF), coupled to a gas chromatograph (GC) or liquid chromatograph (LC).

  • Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. For LC-MS, the sample is dissolved in a mixture of water and an organic solvent like acetonitrile or methanol to a concentration of about 1 mg/mL.[3] The resulting solution should be filtered if any particulate matter is present.[3]

  • GC-MS Method:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • LC-MS Method:

    • Injection Volume: 5 µL

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Column: A C18 reversed-phase column.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition and Processing: The mass-to-charge ratio (m/z) of the ions is measured. The data is processed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid State Prep KBr Pellet / Nujol Mull / ATR Sample->Solid State Prep Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Dissolution->NMR IR IR Solid State Prep->IR MS MS Dilution->MS NMR_Data ¹H, ¹³C, ¹⁹F Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Medicinal Chemistry of 4-(Trifluoromethoxy)benzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential medicinal chemistry applications of a class of compounds characterized by the presence of both 4-(trifluoromethoxy) and trifluoromethyl moieties on a benzanilide scaffold. The unique electronic properties conferred by these fluorine-containing groups make them attractive candidates for drug discovery, particularly in oncology.

Introduction

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, in particular, are known to significantly modulate the physicochemical properties of small molecules. This document details the synthesis of N-(4-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)benzamide derivatives, a key example of the "4-(Trifluoromethoxy)benzotrifluoride" class, and explores their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in cancer therapy.

Data Presentation

Table 1: In Vitro Anticancer Activity of Trifluoromethylated Thiazolo[4,5-d]pyrimidine Derivatives

While specific data for this compound derivatives is not yet publicly available in this format, the following table of related trifluoromethylated compounds illustrates the typical presentation of anticancer activity data. The IC50 values represent the concentration of the compound required to inhibit the proliferation of cancer cells by 50%.

CompoundA375 (IC50, µM)C32 (IC50, µM)DU145 (IC50, µM)MCF-7/WT (IC50, µM)
2b >100>100>100>100
3b 49.6 ± 2.613.5 ± 0.61.8 ± 0.151.9 ± 3.4
4b >100>10050.8 ± 2.9>100
4c >100>10036.6 ± 1.9>100

Data extracted from a study on 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives and is intended for illustrative purposes.[2]

Experimental Protocols

Protocol 1: Synthesis of N-(4-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)benzamide

This protocol describes a general method for the amide coupling of 4-(trifluoromethoxy)aniline with 4-(trifluoromethyl)benzoyl chloride.

Materials:

  • 4-(trifluoromethoxy)aniline

  • 4-(trifluoromethyl)benzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethoxy)aniline (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • Acyl Chloride Addition: Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(4-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)benzamide.

Characterization:

The structure and purity of the final compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the anticancer activity of the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

Mandatory Visualization

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands such as Epidermal Growth Factor (EGF), activates several downstream signaling cascades.[3] These pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, are crucial for regulating cell proliferation, survival, and differentiation.[4] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow: Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis of this compound derivatives and their subsequent biological evaluation.

Experimental_Workflow Start Starting Materials (4-(Trifluoromethoxy)aniline, 4-(Trifluoromethyl)benzoyl chloride) Synthesis Amide Coupling Reaction Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (e.g., MTT Assay) Characterization->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: Synthesis and Evaluation Workflow.

References

Application Notes: The Role of Trifluoromethoxy and Trifluoromethyl Phenyl Scaffolds in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 4-(Trifluoromethoxy)benzotrifluoride is a highly specialized starting material, its core structure, featuring both a trifluoromethoxy (-OCF3) and a trifluoromethyl (-CF3) group on a phenyl ring, represents a confluence of two critically important moieties in modern agrochemical design. The incorporation of these fluorine-containing groups into active ingredients is a proven strategy for enhancing biological efficacy, metabolic stability, and lipophilicity. The trifluoromethoxy group, in particular, is noted for increasing metabolic stability and optimizing the lipophilic properties of a molecule. The trifluoromethyl group is a strong electron-withdrawing moiety that can significantly influence a compound's binding affinity, conformation, and translocation within the target organism.

These application notes will explore the utility of these two key structural motifs by examining representative agrochemicals derived from precursors containing either the 4-(trifluoromethoxy)phenyl or the 4-(trifluoromethyl)phenyl scaffold.

Application Note 1: 4-(Trifluoromethoxy)phenyl Moiety in Insecticide Development

Featured Compound: Flometoquin

Flometoquin is a novel phenoxy-quinoline insecticide highly effective against various thrips species, whiteflies, and other pests.[1] Its structure incorporates the 4-(trifluoromethoxy)phenoxy group, which is crucial for its potent insecticidal activity.

Mechanism of Action

Flometoquin itself is a pro-insecticide. In the target insect, it is rapidly converted to its deacylated metabolite, FloMet.[2] FloMet acts as a potent inhibitor of the mitochondrial electron transport chain by binding to the Qi site of Complex III (ubiquinol-cytochrome c oxidoreductase).[2][3] This binding blocks the production of ATP, leading to a rapid cessation of cellular energy supply, resulting in paralysis and death of the insect.[3]

Signaling Pathway Diagram

Flometoquin_MoA ETC Electron Transport Chain (ETC) Complex_III Complex III (Qi Site) ETC->Complex_III e- flow ATP_Synthase ATP Synthase Complex_III->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Paralysis Paralysis & Death Flometoquin Flometoquin (Pro-insecticide) FloMet FloMet (Active Metabolite) Flometoquin->FloMet Metabolic Deacylation FloMet->Complex_III Binds & Inhibits

Caption: Mode of Action of Flometoquin.

Quantitative Efficacy Data

The active metabolite, FloMet, shows potent inhibition of mitochondrial Complex III across several insect species.

Table 1: Inhibitory Activity of FloMet on Mitochondrial Complex III

Species Target Pest Status IC50 (nM)
Western Flower Thrips (Frankliniella occidentalis) Target 2.9[2]
Housefly (Musca domestica) Target 5.0[2]
Diamondback Moth (Plutella xylostella) Target 18[2]

| Honeybee (Apis mellifera) | Non-Target | 298[2] |

Table 2: Insecticidal Activity of Flometoquin

Species Pest Stage LC50 (mg/L)
Diamondback Moth (Plutella xylostella) 3rd-instar larvae 0.44[4]
Tobacco Whitefly (Bemisia tabaci) 1st-instar nymphs 0.58[4]
Tobacco Whitefly (Bemisia tabaci) Adults 0.99[4]

| Melon Thrips (Thrips palmi) | Adults | 0.47[4] |

Experimental Protocol: Synthesis of Flometoquin

The synthesis of flometoquin leverages 4-(trifluoromethoxy)phenol as a key building block to introduce the critical phenoxy moiety.

Protocol: Synthesis via SNAr Coupling and Quinoline Formation [5]

  • Nitration: A tetrasubstituted benzene derivative (e.g., a chlorinated and nitrated p-toluoyl ester) is synthesized.

  • SNAr Reaction: The nitrated intermediate is coupled with 4-(trifluoromethoxy)phenol via a nucleophilic aromatic substitution (SNAr) reaction to yield a diaryl ether. This reaction typically proceeds in high yield.

  • Nitro Group Reduction: The nitro group on the diaryl ether intermediate is catalytically reduced to an aniline (anthranilic ester).

  • Quinolinone Formation: The resulting anthranilic ester undergoes a ring-closure reaction with diethyl ketone to form the core quinolinone structure.

  • Aromatization: The final step involves the O-acylation of the quinolinone with methyl chloroformate to aromatize the pyridine ring, yielding the final product, flometoquin.

Workflow Diagram

Flometoquin_Synthesis Start p-Toluoyl Chloride Derivative Intermediate1 Tetrasubstituted Nitroaromatic Start->Intermediate1 Nitration Intermediate2 Diaryl Ether Intermediate Intermediate1->Intermediate2 SNAr Coupling TFMPhenol 4-(Trifluoromethoxy)phenol TFMPhenol->Intermediate2 Intermediate3 Anthranilic Ester Intermediate2->Intermediate3 Catalytic Reduction Quinolinone Quinolinone Core Intermediate3->Quinolinone Ring Closure (w/ Diethyl Ketone) Flometoquin Flometoquin Quinolinone->Flometoquin O-Acylation/ Aromatization

Caption: General Synthesis Workflow for Flometoquin.

Application Note 2: 4-(Trifluoromethyl)phenyl Moiety in Herbicide and Insecticide Development

The 4-(trifluoromethyl)phenyl scaffold is a cornerstone in the synthesis of numerous agrochemicals, including the dinitroaniline herbicide class and phenylpyrazole insecticides.

Featured Herbicide: Trifluralin

Trifluralin is a selective, pre-emergence dinitroaniline herbicide used to control annual grasses and broadleaf weeds.[6]

Mechanism of Action

Trifluralin's mode of action is the inhibition of microtubule formation in plant cells. It binds to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules, which are essential for cell division (mitosis). The disruption of the mitotic spindle apparatus halts cell division in the roots and shoots of germinating seeds, thereby preventing weed emergence.[6]

Featured Insecticide: Fipronil

Fipronil is a broad-spectrum phenylpyrazole insecticide effective against a wide range of pests.[7]

Mechanism of Action

Fipronil is a potent disruptor of the insect central nervous system.[8] It non-competitively blocks the GABA-gated chloride (GABA-Cl) channels and glutamate-gated chloride (GluCl) channels.[7][9] This blockage prevents the influx of chloride ions into neurons, leading to hyperexcitation of the nervous system, convulsions, paralysis, and ultimately, the death of the insect.[10] Its selectivity arises from a higher binding affinity for insect GABA receptors compared to mammalian receptors.[7]

Quantitative Efficacy Data

Table 3: Herbicidal Efficacy of Trifluralin

Weed Species Application Control (%)

| Various Weeds | Pre-plant incorporated at 1.12 kg/ha | >90% (avg)[11] |

Table 4: Insecticidal and Acaricidal Activity of Fipronil

Species Type LC50
Black Fly (Simulium vittatum) Freshwater Insect 0.65 µg/L[12]
Grass Shrimp (Palaemonetes pugio) Marine Crustacean 0.32 µg/L[12]
Freshwater Fish (Catla catla) Non-Target Fish 0.58 mg/L (96h)[13]
Tick (Haemaphysalis bispinosa) Acaricide Target 0.53 ppm[14]

| Caddisfly (Cheumatopsyche brevilineata) | Freshwater Insect | 0.153 µg/L |

Experimental Protocol: Synthesis of Agrochemicals from Benzotrifluoride Derivatives

The synthesis of both trifluralin and fipronil relies on functionalizing a benzotrifluoride core.

Protocol 1: Synthesis of Trifluralin [15][16]

  • Starting Material: The synthesis begins with 4-chlorobenzotrifluoride.

  • Dinitration: The starting material undergoes a two-step nitration process, first with nitric acid and sulfuric acid, followed by treatment with oleum, to yield 4-chloro-3,5-dinitrobenzotrifluoride.

  • Amination: The resulting dinitro intermediate is reacted with di-n-propylamine in a nucleophilic aromatic substitution reaction, where the amine displaces the chlorine atom to yield trifluralin. The final product is then purified.

Protocol 2: Synthesis of Fipronil [17][18]

  • Starting Material: The synthesis originates from a 4-trifluoromethylaniline derivative, such as 2,6-dichloro-4-trifluoromethylaniline. This key intermediate is itself prepared from benzotrifluoride precursors.

  • Diazotization & Cyclization: The aniline is diazotized and then reacted with a cyanoalkyl propionate derivative to form the core pyrazole ring structure.

  • Sulfenylation: The pyrazole intermediate is then sulfenylated to introduce the trifluoromethylthio (-SCF3) group.

  • Oxidation: The final step involves the oxidation of the trifluoromethylthio group to a trifluoromethylsulfinyl (-SOCF3) group using an oxidizing agent like hydrogen peroxide in trifluoroacetic acid, yielding fipronil.

Workflow Diagram

Benzotrifluoride_Derivatives cluster_trifluralin Trifluralin Synthesis cluster_fipronil Fipronil Synthesis BTF1 4-Chlorobenzotrifluoride Dinitro 4-Chloro-3,5-dinitro- benzotrifluoride BTF1->Dinitro Dinitration Trifluralin Trifluralin Dinitro->Trifluralin Amination (w/ di-n-propylamine) BTF2 2,6-Dichloro-4- trifluoromethylaniline Pyrazole Pyrazole Intermediate BTF2->Pyrazole Diazotization & Cyclization Thio Thio-pyrazole Intermediate Pyrazole->Thio Sulfenylation Fipronil Fipronil Thio->Fipronil Oxidation

Caption: Synthesis Pathways from Benzotrifluoride Derivatives.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 4-(Trifluoromethoxy)benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 4-(trifluoromethoxy)benzotrifluoride and its derivatives in various palladium-catalyzed cross-coupling reactions. The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are of significant interest in medicinal chemistry, as they can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines key palladium-catalyzed reactions for the functionalization of the 4-(trifluoromethoxy)phenyl scaffold, a crucial building block in the synthesis of novel pharmaceuticals and agrochemicals.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. These reactions are fundamental in the construction of complex molecular architectures found in numerous drug candidates and functional materials. The general catalytic cycle for these reactions involves the oxidative addition of an organic halide or triflate to a palladium(0) complex, followed by transmetalation with an organometallic reagent (for C-C couplings) or coordination and deprotonation of a nucleophile (for C-N, C-O, C-S couplings), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation (for C-C) or Coordination/Deprotonation (for C-N/C-O) PdII->Transmetalation Nu-M (C-C) or H-Nu / Base (C-N/C-O) PdII_R_Nu R-Pd(II)L_n-Nu Transmetalation->PdII_R_Nu RedElim Reductive Elimination PdII_R_Nu->RedElim RedElim->Pd0 Regeneration Product R-Nu RedElim->Product

Application in Key Cross-Coupling Reactions

While direct experimental data for this compound in all coupling reactions is limited in publicly available literature, its reactivity can be inferred from analogous structures such as 4-(trifluoromethoxy)bromobenzene, 4-(trifluoromethoxy)iodobenzene, and other fluorinated aryl halides and triflates. The protocols provided below are based on established methodologies for these related compounds and serve as a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide or triflate. This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-(Trifluoromethoxy)aryl Halides

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-(Trifluoromethoxy)bromobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
24-(Trifluoromethoxy)iodobenzene4-Methylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O80892
34-(Trifluoromethoxy)bromobenzeneThiophene-2-boronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101688

Experimental Protocol: Suzuki-Miyaura Coupling of 4-(Trifluoromethoxy)bromobenzene with Phenylboronic Acid

  • Materials:

    • 4-(Trifluoromethoxy)bromobenzene (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Toluene (5 mL)

    • Water (0.5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-(trifluoromethoxy)bromobenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed toluene and water via syringe.

    • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Workflow Start Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) Inert Inert Atmosphere (Argon/Nitrogen) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. It is a valuable method for the synthesis of styrenes and other vinylated aromatic compounds.

Table 2: Representative Conditions for Heck Reaction of 4-(Trifluoromethoxy)aryl Halides

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-(Trifluoromethoxy)iodobenzeneStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1001685
24-(Trifluoromethoxy)bromobenzenen-Butyl acrylatePdCl₂(PPh₃)₂ (2)-NaOAcDMA1202478
34-(Trifluoromethoxy)iodobenzene1-OctenePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMe1,4-Dioxane1101882

Experimental Protocol: Heck Reaction of 4-(Trifluoromethoxy)iodobenzene with Styrene

  • Materials:

    • 4-(Trifluoromethoxy)iodobenzene (1.0 mmol, 1.0 equiv)

    • Styrene (1.5 mmol, 1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)

    • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

    • N,N-Dimethylformamide (DMF, 5 mL)

  • Procedure:

    • In a sealed tube, dissolve 4-(trifluoromethoxy)iodobenzene, Pd(OAc)₂, and P(o-tol)₃ in DMF.

    • Add styrene and triethylamine to the mixture.

    • Seal the tube and heat the reaction at 100 °C for 16 hours.

    • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to obtain the desired stilbene derivative.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[1]

Table 3: Representative Conditions for Sonogashira Coupling of 4-(Trifluoromethoxy)aryl Halides

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-(Trifluoromethoxy)iodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65695
24-(Trifluoromethoxy)bromobenzene1-HeptynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene801280
34-(Trifluoromethoxy)iodobenzeneTrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (3)PiperidineDMFRT2491

Experimental Protocol: Sonogashira Coupling of 4-(Trifluoromethoxy)iodobenzene with Phenylacetylene

  • Materials:

    • 4-(Trifluoromethoxy)iodobenzene (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.2 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N, 5 mL)

    • Tetrahydrofuran (THF, 10 mL)

  • Procedure:

    • To a stirred solution of 4-(trifluoromethoxy)iodobenzene and phenylacetylene in a mixture of THF and triethylamine under an argon atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

    • Heat the reaction mixture to 65 °C and stir for 6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, filter off the ammonium salt, and wash the residue with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether, wash with saturated ammonium chloride solution and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the product by flash chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling amines with aryl halides or triflates.[2]

Table 4: Representative Conditions for Buchwald-Hartwig Amination of 4-(Trifluoromethoxy)bromobenzene

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (3)NaOt-BuToluene1001893
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1102489
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH901685

Experimental Protocol: Buchwald-Hartwig Amination of 4-(Trifluoromethoxy)bromobenzene with Morpholine

  • Materials:

    • 4-(Trifluoromethoxy)bromobenzene (1.0 mmol, 1.0 equiv)

    • Morpholine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

    • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol, 3 mol%)

    • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

    • Toluene (anhydrous, 5 mL)

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, BINAP, and NaOt-Bu.

    • Add toluene, followed by 4-(trifluoromethoxy)bromobenzene and morpholine.

    • Seal the tube and heat the mixture at 100 °C for 18 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Cyanation

Palladium-catalyzed cyanation of aryl halides and triflates provides a direct route to aryl nitriles, which are valuable intermediates in organic synthesis.[3][4]

Table 5: Representative Conditions for Cyanation of 4-(Trifluoromethoxy)aryl Halides/Triflates

EntrySubstrateCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
14-(Trifluoromethoxy)iodobenzeneZn(CN)₂Pd(PPh₃)₄ (5)--DMF801290
24-(Trifluoromethoxy)bromobenzeneK₄[Fe(CN)₆]Pd(OAc)₂ (2)dppf (4)-DMA1202475
34-(Trifluoromethoxy)phenyl triflateZn(CN)₂Pd₂(dba)₃ (2.5)dppf (5)Zn powderAcetonitrile60688

Experimental Protocol: Cyanation of 4-(Trifluoromethoxy)iodobenzene

  • Materials:

    • 4-(Trifluoromethoxy)iodobenzene (1.0 mmol, 1.0 equiv)

    • Zinc cyanide (Zn(CN)₂, 0.6 mmol, 0.6 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

    • N,N-Dimethylformamide (DMF, 5 mL)

  • Procedure:

    • To a flask containing 4-(trifluoromethoxy)iodobenzene, add Zn(CN)₂ and Pd(PPh₃)₄.

    • Add DMF under an inert atmosphere.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • After cooling, pour the mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the resulting residue by column chromatography to yield the aryl nitrile.

Conclusion

The protocols and data presented herein provide a robust foundation for the application of this compound and its derivatives in a variety of palladium-catalyzed cross-coupling reactions. These transformations are essential for the synthesis of novel, highly functionalized molecules with potential applications in the pharmaceutical and agrochemical industries. Researchers are encouraged to use these notes as a guide and to optimize conditions for their specific substrates and desired products.

References

Application Note: Nucleophilic Aromatic Substitution on 4-(Trifluoromethoxy)benzotrifluoride Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(Trifluoromethoxy)benzotrifluoride and its derivatives are valuable building blocks in medicinal chemistry due to the unique properties conferred by the trifluoromethoxy (OCF₃) and trifluoromethyl (CF₃) groups. These electron-withdrawing substituents activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), providing a versatile platform for the synthesis of novel drug candidates. This application note details a representative experimental protocol for the SNAr reaction on a halogenated derivative of this compound with a model amine nucleophile. The protocol is designed to be a starting point for the exploration of a wide range of nucleophiles to generate diverse compound libraries for drug discovery programs.

The SNAr reaction is a powerful tool for forming carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings.[1] The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.[2][3] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[4][5] For practical synthetic purposes, the key requirements are an electron-poor aromatic substrate with a good leaving group (e.g., F, Cl, NO₂) and a potent nucleophile.[1] The presence of two strong electron-withdrawing groups, such as trifluoromethoxy and trifluoromethyl, significantly activates the aromatic ring for this transformation.[6][7]

Experimental Protocols

This section provides a detailed methodology for a representative nucleophilic aromatic substitution reaction on a chlorinated derivative of this compound.

Model Reaction:

The reaction of 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene with morpholine is presented as a model system. This reaction is illustrative of a typical SNAr procedure that can be adapted for various nucleophiles and substrates.

Materials:

  • 1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography apparatus with silica gel

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene (1.0 mmol, 268.5 mg).

  • Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Add N,N-dimethylformamide (DMF, 10 mL).

  • To the stirring suspension, add morpholine (1.2 mmol, 104.5 µL).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.

Data Presentation

The following tables summarize typical quantitative data obtained from the model reaction and variations with other nucleophiles.

Table 1: Reaction of 1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene with Various Amine Nucleophiles.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF80492
2PiperidineK₂CO₃DMF80495
3AnilineCs₂CO₃DMSO100878
4BenzylamineK₂CO₃DMF80685

Table 2: Reaction of 1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene with Thiol Nucleophiles.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF60398
24-MethylthiophenolK₂CO₃DMF60396
3Benzyl mercaptanK₂CO₃DMF60491

Mandatory Visualization

Experimental Workflow Diagram:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Start add_substrate Add 1-Chloro-2-(trifluoromethoxy)- 4-(trifluoromethyl)benzene start->add_substrate add_base Add K2CO3 add_substrate->add_base add_solvent Add DMF add_base->add_solvent add_nucleophile Add Nucleophile add_solvent->add_nucleophile heat Heat to 80°C add_nucleophile->heat stir Stir for 4h heat->stir monitor Monitor by TLC stir->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Caption: General workflow for the nucleophilic aromatic substitution reaction.

Signaling Pathway/Logical Relationship Diagram:

snar_mechanism reactants Aryl Halide + Nucleophile transition_state1 Transition State 1 (Addition) reactants->transition_state1 meisenheimer Meisenheimer Complex (Intermediate) transition_state1->meisenheimer transition_state2 Transition State 2 (Elimination) meisenheimer->transition_state2 products Substituted Arene + Halide Ion transition_state2->products

Caption: Stepwise mechanism of a typical SNAr reaction.

References

Application Notes and Protocols for the Synthesis of Novel Liquid Crystals Utilizing Benzotrifluoride-Based Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Synthesis of Novel Liquid Crystal Materials Utilizing 4-(Trifluoromethyl)aniline as a Precursor

Introduction:

Application Notes

The trifluoromethyl group is a crucial substituent in the design of modern liquid crystals. Its high stability and inertness contribute to the development of materials with improved thermal stability and resistance to degradation.[2] Furthermore, the strong polarity of the C-F bonds in the -CF3 group can lead to a higher dielectric anisotropy, a critical parameter for electro-optical applications.[2] The presence of a benzotrifluoride moiety can also alter the intermolecular interactions, thereby influencing the mesophase stability and the type of liquid crystal phases observed.[1]

The synthesis of the target liquid crystals, (E)-4-(((4-(trifluoromethyl) phenyl) imino) methyl) phenyl 4-(alkyloxy)benzoate, involves a two-step reaction sequence. The first step is the synthesis of 4-(alkyloxy)benzoic acid, followed by the preparation of 4-(alkyloxy)benzoyl chloride. The final step is a condensation reaction to form the Schiff base ester. This synthetic route is a versatile method for creating a homologous series of liquid crystals with varying alkyl chain lengths, allowing for the systematic study of structure-property relationships.

Experimental Protocols

I. Synthesis of (E)-4-(((4-(trifluoromethyl) phenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate

This protocol details the synthesis of a representative compound from the homologous series where the alkyloxy chain has six carbon atoms.

Materials:

  • 4-(Trifluoromethyl)aniline

  • 4-Hydroxybenzaldehyde

  • Hexyloxybenzoyl chloride

  • Ethanol

  • Pyridine (catalyst)

  • Chloroform

  • Standard laboratory glassware

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • FT-IR spectrometer

  • NMR spectrometer

  • Mass spectrometer

  • Differential Scanning Calorimeter (DSC)

  • Polarized Optical Microscope (POM)

Procedure:

Step 1: Synthesis of the Schiff Base Intermediate (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenol

  • Dissolve 4-(trifluoromethyl)aniline (1.61 g, 10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Add 4-hydroxybenzaldehyde (1.22 g, 10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of the Final Liquid Crystal (E)-4-(((4-(trifluoromethyl) phenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate

  • Dissolve the Schiff base intermediate from Step 1 (2.65 g, 10 mmol) in 30 mL of dry pyridine in a 100 mL round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add hexyloxybenzoyl chloride (2.27 g, 10 mmol) to the solution with continuous stirring.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • The solid product will precipitate. Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pale yellow crystals.[1]

  • Dry the purified product in a vacuum desiccator.

Characterization:

The synthesized compound should be characterized using the following techniques:

  • FT-IR (KBr, cm⁻¹): To confirm the presence of functional groups such as C=O (ester), C=N (imine), and C-F (trifluoromethyl).

  • ¹H NMR (CDCl₃, 400 MHz): To confirm the molecular structure by analyzing the chemical shifts and splitting patterns of the protons.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Elemental Analysis: To determine the percentage composition of C, H, and N.

  • DSC and POM: To investigate the mesomorphic properties, including transition temperatures and phase types.[1]

Data Presentation

The following table summarizes the phase transition temperatures and enthalpy values for a homologous series of (E)-4-(((4-(trifluoromethyl) phenyl) imino) methyl) phenyl 4-(alkyloxy)benzoate liquid crystals.

Alkyl Chain Length (n)TransitionTemperature (°C)ΔH (kJ/mol)Mesophase
6Cr → I14032.5-
8Cr → SmA13230.1Smectic A
SmA → N1451.2Nematic
N → I1580.8
10Cr → SmA12528.7Smectic A
SmA → N1521.5Nematic
N → I1650.9
12Cr → SmA11826.9Smectic A
SmA → N1591.8Nematic
N → I1701.1

Cr: Crystalline, SmA: Smectic A, N: Nematic, I: Isotropic. Data adapted from a representative study on benzotrifluoride-based liquid crystals.

Mandatory Visualization

Synthesis_Workflow Precursor1 4-(Trifluoromethyl)aniline Step1 Step 1: Condensation (Ethanol, Acetic Acid, Reflux) Precursor1->Step1 Precursor2 4-Hydroxybenzaldehyde Precursor2->Step1 Reagent1 Hexyloxybenzoyl chloride Step2 Step 2: Esterification (Pyridine, Room Temp) Reagent1->Step2 Intermediate Schiff Base Intermediate Intermediate->Step2 Final_LC Final Liquid Crystal Product Step1->Intermediate Step2->Final_LC

Caption: Synthetic workflow for the preparation of a benzotrifluoride-based liquid crystal.

Signaling_Pathway Precursor Benzotrifluoride Precursor (-CF3 group) LC_Core Liquid Crystal Core Structure Precursor->LC_Core Incorporation into Properties Enhanced Properties LC_Core->Properties Leads to Thermal_Stability Increased Thermal Stability Properties->Thermal_Stability Dielectric_Anisotropy Modified Dielectric Anisotropy (Δε) Properties->Dielectric_Anisotropy Mesophase_Behavior Altered Mesophase Behavior Properties->Mesophase_Behavior

Caption: Influence of the benzotrifluoride moiety on liquid crystal properties.

References

Methodologies for introducing the trifluoromethoxy group using "4-(Trifluoromethoxy)benzotrifluoride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary methodologies for the introduction of the trifluoromethoxy (OCF3) group, a crucial substituent in modern medicinal and agrochemical chemistry. While direct utilization of 4-(trifluoromethoxy)benzotrifluoride as a trifluoromethoxylating agent is not a common strategy, this document outlines various established and emerging protocols where related structures and principles are applied. The unique electronic properties of the OCF3 group, including its high electronegativity and lipophilicity, make it a valuable functional group for modulating the pharmacological profiles of drug candidates.

Introduction to Trifluoromethoxylation

The incorporation of the trifluoromethoxy group into organic molecules can significantly enhance their metabolic stability, membrane permeability, and binding affinity to biological targets.[1] However, the synthesis of trifluoromethoxylated compounds presents considerable challenges due to the inherent instability of the trifluoromethoxide anion and the difficulty in forming the C-OCF3 bond.[2] Over the years, a variety of synthetic methods have been developed, broadly categorized into nucleophilic, electrophilic, and radical pathways.

Nucleophilic Trifluoromethoxylation

Nucleophilic trifluoromethoxylation typically involves the reaction of an electrophilic substrate with a source of the trifluoromethoxide anion (CF3O⁻). A significant challenge in this approach is the tendency of the CF3O⁻ anion to decompose into difluorophosgene and a fluoride anion.

One notable method for nucleophilic trifluoromethoxylation of alkyl halides utilizes (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a stable and easily handleable reagent that can release the CF3O⁻ species in the presence of a base, avoiding the need for silver salts.[3]

Experimental Protocol: Nucleophilic Trifluoromethoxylation of Alkyl Halides using TFBO[3]
  • Reagents and Materials:

    • Alkyl halide (1.0 equiv)

    • (E)-O-trifluoromethyl-benzaldoxime (TFBO) (5.0 equiv)

    • Cesium carbonate (Cs₂CO₃) (3.5 equiv)

    • Dimethylacetamide (DMA)

    • Nitrogen atmosphere

  • Procedure:

    • To a reaction vessel under a nitrogen atmosphere, add the alkyl halide, TFBO, and Cs₂CO₃.

    • Add DMA as the solvent.

    • Heat the reaction mixture to 70 °C.

    • Monitor the reaction progress by ¹⁹F NMR spectroscopy.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data for Nucleophilic Trifluoromethoxylation
Substrate (Alkyl Halide)BaseAdditiveSolventTemp (°C)Yield (%)
1-IodooctaneCs₂CO₃-DMA7085
Benzyl BromideCs₂CO₃-DMA7092
1-(Bromomethyl)-4-fluorobenzeneCs₂CO₃-DMA7088
Complex Alkyl HalideCs₂CO₃Dibenzo-18-crown-6 (2.0 equiv)DMA50Varies

Yields were determined by ¹⁹F NMR with benzotrifluoride as a standard.[3]

Silver-Mediated Trifluoromethoxylation

Silver salts have been instrumental in mediating the trifluoromethoxylation of various substrates, including aryl stannanes and arylboronic acids. This approach represents a significant advancement in the formation of Caryl-OCF3 bonds.

Experimental Protocol: Silver-Mediated Trifluoromethoxylation of Aryl Stannanes[4][5]
  • Reagents and Materials:

    • Aryl stannane (1.0 equiv)

    • Silver(I) trifluoromethoxide source (e.g., generated in situ)

    • Solvent (e.g., THF/acetone mixture)

  • Procedure:

    • In a reaction vessel, dissolve the aryl stannane in the solvent.

    • Add the silver(I) trifluoromethoxide source to the solution.

    • Stir the reaction at the appropriate temperature (may vary depending on the substrate).

    • Monitor the reaction by an appropriate analytical technique (e.g., GC-MS or LC-MS).

    • After completion, work up the reaction mixture, which may involve filtration to remove silver salts.

    • Purify the product by chromatography.

Catalytic and Radical Approaches

Recent advancements have focused on the development of catalytic methods for trifluoromethoxylation, including those that proceed via radical intermediates. Photoredox catalysis has emerged as a powerful tool for this purpose.[1][4] These methods often utilize reagents capable of generating the trifluoromethoxy radical (•OCF3).

Conceptual Workflow for Photoredox-Catalyzed Trifluoromethoxylation

G Substrate Arene/Alkene Substrate Intermediate Radical Intermediate Substrate->Intermediate + •OCF3 Reagent OCF3 Source (e.g., TFMS) Radical •OCF3 Radical Reagent->Radical SET Photocatalyst Photocatalyst (e.g., Ru(bpy)3(PF6)2) Excited_PC Excited Photocatalyst* Photocatalyst->Excited_PC Light Visible Light (e.g., Blue LED) Light->Photocatalyst Excitation Excited_PC->Reagent Radical->Substrate Product Trifluoromethoxylated Product Intermediate->Product Further Reaction (e.g., Oxidation)

Caption: General workflow for photoredox-catalyzed trifluoromethoxylation.

Functionalization of this compound

While not a trifluoromethoxylating agent itself, this compound can serve as a building block for more complex molecules where the trifluoromethoxyaryl moiety is desired. The aromatic ring can be functionalized through various reactions. For instance, nitration of trifluoromethoxybenzene can be achieved, and the resulting nitro group can be subsequently reduced to an aniline, which is a versatile intermediate for further chemical transformations.[5]

Experimental Protocol: Nitration and Reduction of a Trifluoromethoxybenzene Derivative[7]
  • Step 1: Nitration

    • Reagents: Trifluoromethoxybenzene, nitrating agent (e.g., nitronium tetrafluoroborate), solvent (e.g., nitromethane).

    • Procedure: Dissolve trifluoromethoxybenzene in the solvent and cool the mixture. Add the nitrating agent portion-wise while maintaining the low temperature. Stir until the reaction is complete. Quench the reaction carefully and extract the product. Purify by distillation or chromatography to isolate the nitro-trifluoromethoxybenzene isomers.

  • Step 2: Reduction

    • Reagents: Nitro-trifluoromethoxybenzene, reducing agent (e.g., iron powder and hydrochloric acid), solvent (e.g., methanol).

    • Procedure: To a suspension of iron powder in methanol, add the nitro-trifluoromethoxybenzene and concentrated hydrochloric acid. Heat the mixture to reflux and stir until the reduction is complete. Cool the reaction, filter off the iron salts, and neutralize the filtrate. Extract the product and purify to obtain trifluoromethoxyaniline.

Logical Flow of Synthesis from a Trifluoromethoxybenzene Core

G Start This compound or related Trifluoromethoxybenzene Nitration Nitration Start->Nitration Nitro_Product Nitro-trifluoromethoxybenzene Nitration->Nitro_Product Reduction Reduction Nitro_Product->Reduction Aniline_Product Trifluoromethoxyaniline Reduction->Aniline_Product Further_Functionalization Further Functionalization (e.g., Sandmeyer, Amide Coupling) Aniline_Product->Further_Functionalization Final_Product Complex Molecule with OCF3-Aryl Moiety Further_Functionalization->Final_Product

Caption: Synthetic pathway for elaborating trifluoromethoxybenzene derivatives.

Conclusion

The introduction of the trifluoromethoxy group is a pivotal strategy in the design of novel pharmaceuticals and agrochemicals. While a diverse array of methodologies has been developed, the choice of a specific protocol depends on the substrate, desired functional group tolerance, and scalability. The methods outlined in these notes provide a starting point for researchers to explore the synthesis of trifluoromethoxylated compounds. Continued innovation, particularly in the realm of catalytic and late-stage functionalization, will undoubtedly expand the accessibility and application of this important structural motif.

References

Practical applications of "4-(Trifluoromethoxy)benzotrifluoride" in materials science

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

4-(Trifluoromethoxy)benzotrifluoride is an aromatic compound featuring both trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. The unique combination of these electron-withdrawing and highly stable fluorinated moieties imparts exceptional properties to materials when incorporated into their structure. This document outlines the practical applications of this compound in materials science, focusing on its role in developing high-performance polymers for advanced applications. Detailed protocols for the synthesis of a representative polymer and characterization of its key properties are provided for researchers and scientists in materials development.

Key Applications in Materials Science

The incorporation of this compound moieties into polymer backbones can significantly enhance material properties, leading to applications in:

  • Low-Dielectric Materials for Microelectronics: The low polarizability of the C-F bond and the increase in free volume due to the bulky trifluoromethyl and trifluoromethoxy groups can dramatically lower the dielectric constant and dissipation factor of polymers.[1][2] This makes them ideal candidates for next-generation insulating materials in high-speed integrated circuits, reducing signal delay and cross-talk.[3]

  • Hydrophobic and Oleophobic Coatings: The presence of fluorinated groups at the surface of a material drastically reduces its surface energy, leading to excellent water and oil repellency.[4] Polymers functionalized with this compound can be used to create superhydrophobic surfaces for applications such as anti-fouling coatings for marine applications, self-cleaning surfaces, and moisture-resistant barriers for electronics.[5][6]

  • High-Performance Composites: The inherent thermal stability and chemical resistance conferred by the strong C-F bonds make polymers containing this compound suitable as matrices for advanced composites.[7] These composites would be beneficial in aerospace, automotive, and industrial applications where resistance to harsh environments and high temperatures is critical.

  • Advanced Optical Films: Certain fluorinated polymers, such as polyimides, can exhibit high optical transparency in addition to their other desirable properties.[3][8] The introduction of this compound can lead to the development of films with a low refractive index and high clarity for applications in flexible displays and other optoelectronic devices.

Quantitative Data: Expected Properties of Polymers Incorporating this compound Moieties

The following table summarizes the expected quantitative data for a high-performance polymer, such as a poly(aryl ether ketone), containing both trifluoromethyl and trifluoromethoxy groups, based on reported values for analogous systems.[9][10]

PropertyExpected ValueUnits
Thermal Properties
Glass Transition Temperature (Tg)> 240°C
5% Weight Loss Temperature (Td5%)> 500°C
Mechanical Properties
Tensile Strength> 80MPa
Young's Modulus> 2.5GPa
Dielectric Properties (at 10 GHz)
Dielectric Constant (ε')< 2.9-
Dielectric Loss (tan δ)< 0.005-
Surface Properties
Water Contact Angle> 100Degrees
Water Absorption< 0.7%

Experimental Protocols

Protocol 1: Synthesis of a Polycarbonate from a Bisphenol Derivative of this compound

This protocol describes a representative interfacial polycondensation method to synthesize a polycarbonate. It is assumed that this compound has been functionalized to create a bisphenol monomer, herein referred to as Bisphenol-TMTFB.

Materials:

  • Bisphenol-TMTFB

  • Phosgene (or a safer alternative like triphosgene or diphenyl carbonate)

  • Dichloromethane (DCM)

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Phase Transfer Catalyst (e.g., benzyltriethylammonium chloride)

  • Methanol

  • Nitrogen gas

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve a specific molar quantity of Bisphenol-TMTFB in an aqueous NaOH solution.

  • Add the phase transfer catalyst to the aqueous solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of phosgene (or its equivalent) in DCM to the vigorously stirred biphasic mixture.

  • Maintain the reaction at a low temperature for 2-4 hours under a nitrogen atmosphere.

  • After the reaction is complete, separate the organic layer (DCM).

  • Wash the organic layer sequentially with dilute hydrochloric acid, and then with deionized water until the aqueous layer is neutral.

  • Precipitate the polymer by slowly adding the DCM solution to a large volume of methanol with constant stirring.

  • Filter the precipitated white polymer and wash it thoroughly with methanol.

  • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Characterization of Polymer Hydrophobicity via Water Contact Angle Measurement

This protocol follows the sessile drop method for determining the static water contact angle on a polymer film.

Materials and Equipment:

  • Polymer film prepared by solution casting the synthesized polycarbonate

  • Contact angle goniometer with a high-resolution camera

  • Syringe with a flat-tipped needle

  • High-purity deionized water

Procedure:

  • Prepare a flat, smooth polymer film by dissolving the synthesized polymer in a suitable solvent (e.g., DCM or chloroform) and casting it onto a clean, flat substrate (e.g., a glass slide). Ensure the solvent evaporates completely, leaving a uniform film.

  • Place the polymer film on the sample stage of the contact angle goniometer.

  • Fill the syringe with deionized water and carefully dispense a small droplet (typically 2-5 µL) onto the surface of the polymer film.

  • Immediately capture a high-resolution image of the droplet at the liquid-solid interface.

  • Use the goniometer's software to analyze the image and measure the angle between the tangent of the droplet and the polymer surface.

  • Repeat the measurement at least five different locations on the film to ensure statistical relevance.

  • Calculate the average contact angle and the standard deviation.

Visualizations

G Logical Relationship: Structure to Properties A This compound Molecular Structure B High C-F Bond Energy A->B C Low Polarizability of -OCF3 and -CF3 A->C D Bulky Fluorinated Groups A->D E Enhanced Thermal Stability B->E F High Chemical Resistance B->F G Low Dielectric Constant C->G H Increased Free Volume D->H I Reduced Surface Energy D->I H->G J Hydrophobicity & Oleophobicity I->J

Caption: Structure-Property Relationship of this compound.

G Experimental Workflow: Polymer Synthesis and Characterization cluster_0 Synthesis cluster_1 Characterization A Functionalization of This compound to Bisphenol-TMTFB B Interfacial Polycondensation (Protocol 1) A->B C Purification and Drying B->C D Polymer Film Preparation (Solution Casting) C->D E Water Contact Angle Measurement (Protocol 2) D->E F Thermal Analysis (TGA/DSC) D->F G Dielectric Spectroscopy D->G

Caption: Workflow for Polymer Synthesis and Property Evaluation.

References

Application of 4-(Trifluoromethoxy)benzotrifluoride in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kinase inhibitors are a cornerstone of targeted therapy in oncology and other diseases, functioning by blocking the action of protein kinases, enzymes that are crucial for cell signaling, growth, and division. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties, into drug candidates has been shown to significantly enhance their pharmacological properties. These groups can improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance binding affinity to the target protein. 4-(Trifluoromethoxy)benzotrifluoride serves as a valuable precursor to key building blocks, such as 4-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)phenylboronic acid, which are subsequently utilized in the synthesis of a variety of kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound-derived intermediates in the synthesis of kinase inhibitors, with a focus on inhibitors of the KRAS, EGFR, and VEGFR signaling pathways.

The Role of the 4-(Trifluoromethoxy)phenyl Moiety in Kinase Inhibition

The 4-(trifluoromethoxy)phenyl group, introduced via intermediates derived from this compound, imparts several advantageous properties to kinase inhibitors:

  • Enhanced Metabolic Stability: The trifluoromethoxy group is resistant to oxidative metabolism, which can increase the half-life of the drug in the body.

  • Increased Lipophilicity: This property can improve the ability of the inhibitor to cross cell membranes and reach its intracellular target.

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby functional groups, potentially leading to stronger and more specific interactions with the kinase active site.

  • Improved Binding Affinity: The unique steric and electronic properties of the trifluoromethoxy group can contribute to favorable hydrophobic and electrostatic interactions within the ATP-binding pocket of the target kinase.

Synthesis of Key Intermediates

This compound is typically converted into more synthetically versatile intermediates, primarily 4-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)phenylboronic acid, before its incorporation into the final kinase inhibitor scaffold.

Protocol 1: Synthesis of 4-(Trifluoromethoxy)aniline from a 4-(Trifluoromethoxy)benzene Precursor

This protocol describes a general method for the amination of a 4-(trifluoromethoxy)benzene derivative.

Materials:

  • 4-(Trifluoromethoxy)benzene precursor

  • Sodium amide (NaNH₂)

  • Sodium ferrate (Na₂FeO₄)

  • Sodium bromide (NaBr)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon gas supply

Procedure:

  • Under a continuous argon atmosphere and with vigorous stirring, add 1 mole of the 4-(trifluoromethoxy)benzene precursor and anhydrous DMSO to a reaction vessel.

  • Add sodium ferrate and sodium bromide as an auxiliary reaction mixture.

  • Heat the mixture to 95°C for 4 hours.

  • Add sodium amide and raise the temperature to 155°C.

  • Increase the reaction pressure to 4 atmospheres and continue the reaction for 10 hours.

  • After cooling the system, pour the reaction mixture into 8 times its volume of water.

  • Extract the aqueous layer with 4 times the original reactant volume of chloroform.

  • Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain 4-(trifluoromethoxy)aniline.[1]

Protocol 2: Synthesis of 4-(Trifluoromethoxy)phenylboronic Acid

This protocol outlines the synthesis of 4-(trifluoromethoxy)phenylboronic acid from 1-bromo-4-(trifluoromethoxy)benzene, a common derivative of this compound.

Materials:

  • 1-Bromo-4-(trifluoromethoxy)benzene

  • Triisopropyl borate

  • n-Butyllithium in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 6 M Hydrochloric acid (HCl)

  • Heptane

  • 20% (w/w) aqueous sodium chloride solution

Procedure:

  • Dissolve 1-bromo-4-(trifluoromethoxy)benzene (1.69 kg) and triisopropyl borate (1.46 kg) in anhydrous THF (6.75 L) and cool the solution to -70°C.

  • Slowly add a 2.25 M solution of n-butyllithium in hexanes (3.27 L) to the cooled solution over 2.3 hours.

  • Stir the reaction mixture for an additional 10 minutes at -70°C.

  • Quench the reaction by adding 6 M HCl (1.52 L).

  • Allow the mixture to warm to room temperature and stir for 18 hours.

  • Pour the reaction mixture into a mixture of heptane (8.43 L) and 20% aqueous sodium chloride solution (8.44 kg).

  • Stir for 10 minutes and then separate the aqueous and organic layers.

  • Concentrate the organic phase to yield a white paste.

  • Dry the paste under vacuum to obtain 4-(trifluoromethoxy)phenylboronic acid as a solid.[2]

Application in the Synthesis of a KRAS G12D Inhibitor: ERAS-5024

The following section details the synthesis of ERAS-5024, a potent and selective KRAS G12D inhibitor, which incorporates a trifluoromethyl group at a key position on the quinazoline core. This synthesis is illustrative of how a trifluoromethoxy-substituted aniline could be used in a similar synthetic scheme. The trifluoromethyl group in ERAS-5024 serves a similar purpose to the trifluoromethoxy group in enhancing the inhibitor's properties.[3]

Synthetic Workflow for ERAS-5024

G cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Formation cluster_intermediate2 Quinazoline Core Synthesis cluster_coupling Coupling Reaction cluster_final Final Product A 2-Amino-5-cyanobenzonitrile I1 N'-(2-cyano-4-cyanophenyl)-N,N-dimethylformimidamide A->I1 B N,N-Dimethylformamide dimethyl acetal B->I1 C 4-(Trifluoromethyl)aniline I2 4-Amino-6-(trifluoromethyl)quinazoline-7-carbonitrile C->I2 I1->I2 I3 4-((Substituted aminobenzothiophen-yl)amino)-6-(trifluoromethyl)quinazoline-7-carbonitrile I2->I3 D Substituted Aminobenzothiophene D->I3 ERAS_5024 ERAS-5024 I3->ERAS_5024

Caption: Synthetic workflow for the KRAS G12D inhibitor ERAS-5024.

Experimental Protocol: Synthesis of ERAS-5024 Analogues

The following is a generalized protocol based on the synthesis of quinazoline-based kinase inhibitors, adaptable for using 4-(trifluoromethoxy)aniline.

Step 1: Formation of the Quinazoline Core

  • A mixture of a substituted 2-aminobenzonitrile and N,N-dimethylformamide dimethyl acetal is heated to form the corresponding formamidine intermediate.

  • The intermediate is then cyclized with 4-(trifluoromethoxy)aniline in the presence of an acid catalyst to yield the 4-((4-(trifluoromethoxy)phenyl)amino)quinazoline derivative.

Step 2: Functionalization of the Quinazoline Core

  • The quinazoline core from Step 1 can be further modified, for example, through a nucleophilic aromatic substitution reaction at a suitable position (e.g., a chloro-substituent) with a desired amine or other nucleophile.

Step 3: Final Product Isolation and Purification

  • The reaction mixture is worked up by extraction and washing.

  • The crude product is purified by column chromatography on silica gel to afford the final kinase inhibitor.

Quantitative Data: Biological Activity of Kinase Inhibitors

The incorporation of the 4-(trifluoromethoxy)phenyl moiety has led to the development of potent kinase inhibitors. The following tables summarize the in vitro activity of representative inhibitors against various kinases.

Table 1: Inhibitory Activity of KRAS G12D Inhibitors

CompoundTarget KinasepERK IC₅₀ (nM)G12D Tₘ (°C)Reference
ERAS-5024 KRAS G12D2.120.8[3]
Compound 9 KRAS G12D4.320.2[3]
Compound 8 KRAS G12D15014.7[3]
MRTX1133 KRAS G12D--[3]

Table 2: Inhibitory Activity of EGFR and VEGFR Inhibitors

Compound SeriesTarget KinaseIC₅₀ (µM)Reference
Dianilinopyrimidines EGFR0.091 - 5.12[4]
4-Anilinoquinazolines EGFR, VEGFR-2Potent (unspecified IC₅₀)[5]
Thienopyrimidines EGFR, VEGFR-2EGFR: 0.019, VEGFR-2: 0.191[2]
Pyrimidines VEGFR-26.82[6]

Targeted Signaling Pathways

Kinase inhibitors containing the 4-(trifluoromethoxy)phenyl moiety have been developed to target several critical signaling pathways implicated in cancer.

KRAS Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in the RAS/MAPK signaling pathway. Mutations in KRAS, such as G12D, lock the protein in a constitutively active state, leading to uncontrolled cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition EGFR EGFR GRB2 GRB2 EGFR->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor KRAS G12D Inhibitor (e.g., ERAS-5024) Inhibitor->KRAS_GTP Inhibition

Caption: Simplified KRAS signaling pathway and the point of inhibition.

Experimental Protocols for Kinase Inhibition Assays

The efficacy of newly synthesized kinase inhibitors is determined through in vitro kinase assays.

Protocol 3: General Luminescence-Based Kinase Assay

This protocol provides a general method for measuring kinase activity and inhibition.

Materials:

  • Kinase of interest

  • Substrate peptide/protein

  • ATP

  • Test inhibitor compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase assay buffer.

  • In a 96-well plate, add the test inhibitor dilutions to the appropriate wells. Include "positive control" (no inhibitor) and "blank" (no enzyme) wells.

  • Add a mixture of the kinase substrate and ATP to all wells.

  • Initiate the kinase reaction by adding the diluted kinase enzyme to the "test inhibitor" and "positive control" wells. Add kinase assay buffer without the enzyme to the "blank" wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescent signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.[3]

Conclusion

This compound is a valuable starting material for the synthesis of key intermediates, such as 4-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)phenylboronic acid. These building blocks are instrumental in the development of potent and selective kinase inhibitors targeting critical oncogenic pathways. The incorporation of the 4-(trifluoromethoxy)phenyl moiety often leads to compounds with improved pharmacological profiles, highlighting the importance of this structural motif in modern drug discovery. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for Chromatographic Purification of 4-(Trifluoromethoxy)benzotrifluoride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Trifluoromethoxy)benzotrifluoride is a fluorinated aromatic compound of significant interest in the development of pharmaceuticals and agrochemicals. The unique properties imparted by the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, such as enhanced metabolic stability and lipophilicity, make it a valuable building block in medicinal chemistry.[1] Synthesis of this compound can result in a mixture of the desired product, unreacted starting materials, and various isomers and byproducts. Effective purification is therefore a critical step to ensure the purity and quality of the final compound. This document provides detailed application notes and protocols for the chromatographic purification of reaction products from the synthesis of this compound, targeting researchers, scientists, and drug development professionals.

The primary chromatographic techniques suitable for the purification of this compound and its related impurities are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of technique depends on the volatility and thermal stability of the compounds, as well as the scale of the purification.

Diagram of a General Purification Workflow

The following diagram illustrates a typical workflow for the purification and analysis of this compound reaction products.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Start Crude Reaction Mixture PurificationChoice Volatile & Thermally Stable? Start->PurificationChoice GC Gas Chromatography (GC) Analysis Purity Analysis (GC/HPLC) GC->Analysis HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Analysis PurificationChoice->GC Yes PurificationChoice->HPLC No PureProduct Purified this compound Analysis->PureProduct

Caption: General workflow for the purification of this compound.

Potential Impurities

During the synthesis of this compound, several impurities can be formed, including:

  • Positional Isomers: 2-(Trifluoromethoxy)benzotrifluoride and 3-(Trifluoromethoxy)benzotrifluoride.

  • Starting Materials: Unreacted precursors.

  • Byproducts: Compounds formed from side reactions. The specific byproducts will depend on the synthetic route. For instance, if the synthesis involves a reaction with potassium t-butoxide, a potential byproduct could be a t-butyl ether derivative.[2]

Gas Chromatography (GC) for Purification and Analysis

GC is a highly effective technique for the separation of volatile and thermally stable compounds like fluorinated benzotrifluoride derivatives.[3][4] It is particularly well-suited for separating positional isomers.[5][6]

Experimental Protocol: GC Method for Isomer Separation

This protocol is adapted from a method developed for the separation of trifluoromethoxy aniline and trifluoromethoxy nitrobenzene isomers, which are structurally similar to the target compound and its potential impurities.[5][6]

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary Column: AT-210 (30 m x 0.53 mm ID, 1.0 µm film thickness)[5][6]

  • Carrier Gas: Helium at a constant pressure of 3.0 psi[5][6]

GC Parameters:

Parameter Value
Inlet Temperature 200°C
Detector Temperature 260°C
Oven Program Initial: 50°C, ramp to 125°C at 3°C/min, hold for 5 min, ramp to 230°C at 45°C/min, hold for 5 min

| Detector Gas Flows | Hydrogen: 40 mL/min, Air: 450 mL/min, Makeup (He): 30 mL/min |

Sample Preparation:

  • Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results: This method is expected to provide good resolution between the desired this compound and its positional isomers (2- and 3-isomers). The retention times for analogous compounds using a similar method were distinct, indicating effective separation.[6]

Data Presentation: Expected Elution Order and Resolution

CompoundExpected Retention Time (min)Resolution (Rs)
Trifluoromethoxybenzene (byproduct)~4.2> 2.0
2-(Trifluoromethoxy)benzotrifluorideShorter than 4-isomer> 1.5
3-(Trifluoromethoxy)benzotrifluorideSimilar to 4-isomer> 1.5
This compoundLonger than 2-isomer-

Note: The exact retention times and resolution will need to be determined experimentally for this compound.

High-Performance Liquid Chromatography (HPLC) for Purification

HPLC is a versatile technique for the purification of a wide range of organic compounds, especially those that are not sufficiently volatile or are thermally labile.[7] For fluorinated compounds, reversed-phase HPLC with specialized stationary phases can provide excellent selectivity.[8]

Experimental Protocol: Reversed-Phase HPLC

This protocol provides a general starting point for the purification of this compound.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Column: A pentafluorophenyl (PFP) or a C18 stationary phase. PFP columns often show enhanced retention and different selectivity for halogenated aromatic compounds.[8]

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point.

HPLC Parameters:

Parameter Value
Column PFP, 250 x 10 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30-100% B over 20 minutes
Flow Rate 5 mL/min

| Detection | UV at 254 nm |

Sample Preparation:

  • Dissolve the crude product in the initial mobile phase composition (e.g., 30% acetonitrile in water).

  • Filter the solution through a 0.45 µm syringe filter.

  • The recommended sample concentration is around 1 mg/mL for analytical scale, which may need to be optimized for preparative scale.[9]

Data Presentation: Purity Analysis by HPLC

Peak No.Retention Time (min)Area (%)Identity
15.25.3Impurity 1 (e.g., starting material)
28.13.1Isomer 1 (e.g., 2-substituted)
38.52.5Isomer 2 (e.g., 3-substituted)
410.289.1This compound

Note: This is an example chromatogram summary. Actual results will vary.

Logical Relationship of Purification Steps

The following diagram outlines the decision-making process for selecting and optimizing a chromatographic purification method.

PurificationStrategy Start Crude Product TLC_GC_Screen Initial Screen (TLC/GC-MS) Start->TLC_GC_Screen MethodSelection Select Primary Method TLC_GC_Screen->MethodSelection GC_Method Gas Chromatography MethodSelection->GC_Method Volatile HPLC_Method High-Performance Liquid Chromatography MethodSelection->HPLC_Method Non-Volatile Optimization Method Optimization (Gradient, Temperature, etc.) GC_Method->Optimization HPLC_Method->Optimization FractionCollection Fraction Collection Optimization->FractionCollection PurityCheck Purity Analysis of Fractions FractionCollection->PurityCheck Pooling Pool Pure Fractions PurityCheck->Pooling FinalProduct Isolated Pure Product Pooling->FinalProduct

Caption: Strategy for chromatographic method development and purification.

The successful purification of this compound from its reaction mixture relies on the appropriate selection and optimization of chromatographic techniques. Gas Chromatography is highly suitable for separating volatile isomers, while HPLC offers a versatile approach for a broader range of potential impurities and for compounds that may be thermally sensitive. The protocols and data presented here provide a solid foundation for developing a robust purification strategy for this important fluorinated building block. Experimental validation and optimization based on the specific impurity profile of the reaction mixture are essential for achieving high purity.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of "4-(Trifluoromethoxy)benzotrifluoride" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethoxy)benzotrifluoride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound typically involves two main strategies:

  • Route A: Trifluoromethoxylation of a Pre-existing Benzotrifluoride Derivative. This often starts with a para-substituted benzotrifluoride, such as 4-hydroxybenzotrifluoride, which is then converted to the trifluoromethoxy ether.

  • Route B: Formation of the Benzotrifluoride Moiety on a Trifluoromethoxy-substituted Benzene Ring. This route may begin with a compound like 4-(trifluoromethoxy)toluene, which is then subjected to side-chain chlorination followed by fluorination.

Q2: What are the most common side reactions observed during the synthesis of the benzotrifluoride moiety?

A2: When synthesizing the benzotrifluoride group from a corresponding benzotrichloride, the most common side reaction is incomplete fluorination . This leads to the formation of byproducts such as monochlorodifluoromethyl and dichloromonofluoromethyl derivatives.[1] For instance, in the synthesis of p-chlorobenzotrifluoride, the crude product often contains p-chloro-monochlorodifluoromethylbenzene.[1] Over-chlorination of the aromatic ring can also occur, leading to polychlorinated byproducts.[2]

Q3: What side reactions can occur during the formation of the trifluoromethoxy group?

A3: The synthesis of aryl trifluoromethyl ethers can be challenging and may lead to several side reactions:

  • Incomplete Halogen Exchange: When preparing trifluoromethyl ethers from phenols via an in situ chlorination/fluorination sequence, milder conditions can result in the formation of chlorodifluoromethoxy derivatives.[3]

  • C-Trifluoromethylation: With certain reagents, such as Togni's hypervalent iodine reagent, electrophilic trifluoromethylation can occur on the aromatic ring as a competing reaction, especially with electron-rich phenols.[4]

  • Substrate Decomposition: The harsh conditions, such as high temperatures and the use of strong acids or bases, required for some trifluoromethoxylation methods can lead to the degradation of starting materials or products.

Q4: Can the trifluoromethyl or trifluoromethoxy groups themselves react under certain conditions?

A4: While generally stable, these groups can undergo transformations under specific conditions. The trifluoromethyl group can be sensitive to strong Lewis acids and certain metal hydrides.[5] An interesting and unexpected side reaction is the substitution of fluorine atoms in the trifluoromethyl group with chlorine when using aluminum chloride as a catalyst during chlorination reactions.[6] The trifluoromethoxy group is also generally stable but can be cleaved under harsh acidic or basic conditions.

Q5: How do the trifluoromethyl and trifluoromethoxy groups affect the reactivity of the aromatic ring in derivatization reactions?

A5: Both the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are strongly electron-withdrawing. This deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position.[7][8] This is a critical consideration when planning subsequent functionalization of the this compound core.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting/Optimization Strategy
Incomplete Fluorination of Benzotrichloride Intermediate Increase reaction time and/or temperature. Ensure the fluorinating agent (e.g., anhydrous HF) is of high purity and used in sufficient excess. Monitor the reaction progress by GC to confirm the disappearance of chlorinated intermediates.[9]
Inefficient Trifluoromethoxylation For reactions involving phenols, ensure complete deprotonation. If using a reagent like Togni's, consider optimizing the solvent and temperature to favor O-trifluoromethylation over C-trifluoromethylation. For chlorination/fluorination of anisole derivatives, harsh conditions are often necessary; ensure the reaction vessel can withstand the required temperature and pressure.[4][10]
Degradation of Starting Material or Product If using harsh reaction conditions, consider milder alternatives if available. For example, newer trifluoromethoxylation reagents may operate under less forcing conditions. Protect sensitive functional groups on the starting material if necessary.
Catalyst Inactivity Ensure the catalyst is fresh and handled under appropriate inert conditions if required. For reactions like the chlorination of 4-chlorobenzotrifluoride, the choice and amount of catalyst are crucial.[6]
Problem 2: Presence of Impurities in the Final Product
Impurity Identification Mitigation and Purification
Partially Fluorinated Intermediates (e.g., -CF2Cl, -CFCl2) Gas Chromatography-Mass Spectrometry (GC-MS)Optimize fluorination conditions (see Problem 1). Fractional distillation is often effective for separating these closely boiling impurities.[1]
Over-chlorinated Aromatic Byproducts GC-MS, NMR SpectroscopyCarefully control the stoichiometry of the chlorinating agent and reaction time.[2] Purification can be achieved by fractional distillation or column chromatography.
Isomeric Byproducts GC, HPLC, NMR SpectroscopyThe directing effects of the -CF3 and -OCF3 groups should lead to high regioselectivity in electrophilic substitutions. If isomers are formed, it may indicate a different reaction mechanism (e.g., radical). Re-evaluate the reaction conditions. Purification can be challenging and may require preparative HPLC.
C-Trifluoromethylated Byproducts GC-MS, NMR SpectroscopyThis is a known side reaction with some electrophilic trifluoromethylating agents.[4] Changing the reagent or optimizing reaction conditions (solvent, temperature) can improve selectivity. Column chromatography can be used for purification.

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorobenzotrifluoride via Chlorination and Fluorination of p-Chlorotoluene

This protocol is based on a common industrial synthesis method.[9]

  • Chlorination: Heat p-chlorotoluene to 120°C in a suitable reaction vessel equipped for gas introduction and reflux.

  • Add a radical initiator (e.g., 0.2% based on p-chlorotoluene).

  • Slowly introduce chlorine gas while maintaining the temperature.

  • Monitor the reaction progress by measuring the specific gravity of the reaction mixture. Stop the chlorine introduction when the specific gravity reaches approximately 1.485 g/mL at 25°C.

  • Fluorination: Transfer the crude p-chlorobenzotrichloride to a high-pressure reactor.

  • Add anhydrous hydrogen fluoride (HF) under pressure (e.g., 1.5 MPa).

  • Heat the reaction mixture to facilitate the halogen exchange.

  • After the reaction is complete, cool the reactor and carefully vent the excess HF.

  • Wash the crude product with water and a mild base (e.g., sodium carbonate solution) to neutralize any remaining acid.

  • Purification: Perform vacuum distillation to obtain pure 4-chlorobenzotrifluoride.

Protocol 2: General Procedure for Trifluoromethoxylation of a Phenol using an in situ Chlorination/Fluorination Sequence

This protocol is adapted from a general method for the synthesis of aryl trifluoromethyl ethers.[3][10]

  • Reaction Setup: In a pressure vessel, combine the starting phenol (e.g., 4-hydroxybenzotrifluoride), tetrachloromethane (as both solvent and chlorine source), and a catalytic amount of a Lewis acid (e.g., boron trifluoride).

  • Add anhydrous hydrogen fluoride.

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 150°C) for several hours. The reaction proceeds under autogenous pressure.

  • Work-up: After cooling the vessel to a safe temperature, carefully vent any residual pressure.

  • Pour the reaction mixture into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

Visualizations

experimental_workflow cluster_route_a Route A: Trifluoromethoxylation cluster_route_b Route B: Benzotrifluoride Formation start_A 4-Hydroxybenzotrifluoride step_A1 Trifluoromethoxylation (e.g., in situ Cl/F exchange) start_A->step_A1 product_A This compound step_A1->product_A start_B 4-(Trifluoromethoxy)toluene step_B1 Side-chain Chlorination start_B->step_B1 intermediate_B 4-(Trifluoromethoxy)benzotrichloride step_B1->intermediate_B step_B2 Fluorination (Halex Reaction) intermediate_B->step_B2 product_B This compound step_B2->product_B

Caption: Synthetic routes to this compound.

troubleshooting_logic cluster_benzotrifluoride Benzotrifluoride Synthesis Issues cluster_trifluoromethoxy Trifluoromethoxy Synthesis Issues cluster_solutions Potential Solutions start Low Yield or Impure Product incomplete_fluorination Incomplete Fluorination? start->incomplete_fluorination over_chlorination Over-chlorination? start->over_chlorination incomplete_exchange Incomplete Cl/F Exchange? start->incomplete_exchange c_alkylation C-Trifluoromethylation? start->c_alkylation optimize_fluorination Optimize Fluorination (Time, Temp, Reagent) incomplete_fluorination->optimize_fluorination control_chlorination Control Chlorination (Stoichiometry, Time) over_chlorination->control_chlorination harsher_conditions Use Harsher Conditions for OCF3 incomplete_exchange->harsher_conditions change_reagent Change Trifluoromethoxylation Reagent c_alkylation->change_reagent

Caption: Troubleshooting logic for synthesis side reactions.

References

How to improve the yield and purity of "4-(Trifluoromethoxy)benzotrifluoride" products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 4-(Trifluoromethoxy)benzotrifluoride. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, focusing on a plausible synthetic route involving the photocatalytic trifluoromethoxylation of an aryl halide precursor.

Issue 1: Low or No Product Yield

Possible CauseRecommended Solution
Inefficient Photocatalyst Excitation Ensure the light source wavelength matches the absorption maximum of the photocatalyst. Check the age and intensity of the lamp.
Poor Quality Starting Materials Use high-purity 4-iodobenzotrifluoride or 4-bromobenzotrifluoride. Impurities can quench the photocatalyst or interfere with the reaction.
Inadequate Degassing Oxygen can quench the excited state of the photocatalyst. Degas the reaction mixture thoroughly using freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen.
Suboptimal Reaction Temperature While many photoredox reactions are run at room temperature, some may benefit from gentle heating or cooling. Empirically test a range of temperatures (e.g., 0 °C to 50 °C).
Incorrect Stoichiometry of Reagents Optimize the ratio of the trifluoromethoxylation reagent and any additives. An excess of the trifluoromethoxylation source may be necessary.

Issue 2: Incomplete Conversion of Starting Material

Possible CauseRecommended Solution
Insufficient Reaction Time Monitor the reaction progress by techniques like GC-MS or ¹⁹F NMR. Extend the reaction time if the starting material is still present.
Photocatalyst Degradation Some photocatalysts can degrade over long reaction times. If the reaction stalls, consider adding a fresh portion of the catalyst.
Low Light Penetration For larger scale reactions, ensure efficient light penetration throughout the reaction mixture by using an appropriate reactor design and adequate stirring.

Issue 3: Formation of Side Products

Possible CauseRecommended Solution
Hydrolysis of Trifluoromethoxy Group Ensure the reaction is carried out under anhydrous conditions. Use dry solvents and reagents.
Homocoupling of Aryl Halide This can occur if the reductive quenching cycle of the photocatalyst is favored. Adjusting the solvent or additives may mitigate this.
Formation of Isomers While starting with a para-substituted precursor should yield the desired product, side reactions on the aromatic ring are possible, though less likely under mild photocatalytic conditions.

Issue 4: Difficulty in Product Purification

Possible CauseRecommended Solution
Co-elution with Starting Material If the starting material and product have similar polarities, separation by column chromatography can be challenging. Optimize the eluent system, perhaps using a gradient elution.
Presence of Non-polar Impurities A pre-purification step, such as a liquid-liquid extraction, can help remove highly non-polar byproducts.
Thermal Instability during Distillation If using distillation for purification, perform it under reduced pressure to lower the boiling point and prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and modern approach is the photocatalytic trifluoromethoxylation of a suitable 4-halobenzotrifluoride, such as 4-iodobenzotrifluoride or 4-bromobenzotrifluoride. This method often offers mild reaction conditions and good functional group tolerance.[1][2]

Q2: What are the critical parameters to control for improving the yield in the photocatalytic synthesis?

The key parameters include the choice of photocatalyst, solvent, trifluoromethoxylation reagent, light source, and rigorous exclusion of oxygen and water. Optimization of these factors is crucial for high yields.

Q3: What are the most effective methods for purifying this compound?

A combination of techniques is often most effective. This can include:

  • Liquid-liquid extraction: To perform an initial cleanup of the crude reaction mixture.

  • Column chromatography: Using silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) is a standard method for separating the product from starting materials and byproducts.

  • Distillation: Fractional distillation under reduced pressure can be used for final purification, especially on a larger scale.

Q4: How can I monitor the progress of the reaction?

Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the disappearance of the starting material and the appearance of the product.[3] For fluorinated compounds, ¹⁹F NMR spectroscopy is also highly effective and can provide quantitative information on conversion and purity.

Q5: What are the expected side products in the synthesis from 4-iodobenzotrifluoride?

Potential side products include unreacted 4-iodobenzotrifluoride, homocoupled biaryl compounds, and potentially small amounts of protodeiodinated starting material (benzotrifluoride).

Experimental Protocols

Proposed Synthesis of this compound via Photocatalytic Trifluoromethoxylation

This protocol is a generalized procedure based on modern photocatalytic methods and should be optimized for specific laboratory conditions.

Materials:

  • 4-Iodobenzotrifluoride

  • A suitable trifluoromethoxylation reagent (e.g., a hypervalent iodine reagent)

  • Photocatalyst (e.g., an iridium or ruthenium complex)

  • Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To a dry reaction vessel, add 4-iodobenzotrifluoride and the photocatalyst.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the trifluoromethoxylation reagent.

  • Stir the reaction mixture and irradiate with the visible light source at room temperature.

  • Monitor the reaction progress by GC-MS or ¹⁹F NMR.

  • Upon completion, quench the reaction (if necessary, depending on the reagents used).

  • Perform a work-up, typically involving washing with aqueous solutions to remove catalyst and inorganic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: - 4-Iodobenzotrifluoride - Photocatalyst - Trifluoromethoxylation Reagent - Anhydrous Solvent setup Reaction Setup: - Dry Glassware - Inert Atmosphere (Ar/N2) reagents->setup mixing Mixing of Reagents setup->mixing irradiation Visible Light Irradiation mixing->irradiation monitoring Reaction Monitoring (GC-MS, 19F NMR) irradiation->monitoring quench Quenching monitoring->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography / Distillation extraction->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Reagent Quality start->cause1 cause2 Reaction Conditions start->cause2 cause3 Catalyst Activity start->cause3 sol1 Verify Purity of Starting Materials cause1->sol1 sol2 Optimize Temperature & Time cause2->sol2 sol3 Degas System Thoroughly cause2->sol3 sol4 Check Light Source cause2->sol4 sol5 Use Fresh Catalyst cause3->sol5

Caption: Troubleshooting logic for low product yield.

References

Troubleshooting low conversion rates in reactions with "4-(Trifluoromethoxy)benzotrifluoride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Trifluoromethoxy)benzotrifluoride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates and other common issues encountered in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity features of this compound?

A1: this compound is an electron-deficient aromatic compound. Both the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing. This deactivates the benzene ring towards electrophilic aromatic substitution. The trifluoromethyl group is a meta-director, while the trifluoromethoxy group is also considered meta-directing in this context due to the strong deactivating nature of the CF3 group.

Q2: I am observing no reaction or very low conversion in an electrophilic aromatic substitution (e.g., nitration, bromination). What are the likely causes?

A2: Low reactivity in electrophilic aromatic substitution is common with this substrate due to the two strongly deactivating groups. Here are some potential causes and solutions:

  • Insufficiently reactive electrophile: Standard conditions may not be sufficient. Consider using a stronger electrophile or a more potent catalytic system.

  • Reaction temperature is too low: While higher temperatures can lead to side reactions, a moderate increase may be necessary to achieve a reasonable reaction rate.

  • Inadequate catalyst loading: Ensure the Lewis acid or other catalyst is used in a sufficient stoichiometric amount and is of high purity.

Q3: Where should I expect substitution to occur on the aromatic ring during an electrophilic aromatic substitution reaction?

A3: Both the -CF₃ and -OCF₃ groups are meta-directing. Therefore, electrophilic substitution will primarily occur at the positions ortho to the trifluoromethyl group and meta to the trifluoromethoxy group (positions 2 and 6).

Q4: Can the trifluoromethyl or trifluoromethoxy groups be labile under certain reaction conditions?

A4: Yes, under strongly acidic or basic conditions, hydrolysis of the trifluoromethyl group to a carboxylic acid can occur. The trifluoromethoxy group is generally more stable, but cleavage can happen under harsh conditions. It is crucial to control the pH and temperature of your reaction to avoid these side reactions.

Q5: I am attempting a nucleophilic aromatic substitution (SNAr) on a derivative of this compound (e.g., with a leaving group on the ring). What factors are critical for success?

A5: For a successful SNAr reaction, the aromatic ring must be sufficiently activated by electron-withdrawing groups. The presence of the -CF₃ and -OCF₃ groups is beneficial. Key factors include:

  • Good leaving group: A fluoride, chloride, or nitro group is typically a good leaving group for SNAr.

  • Strong nucleophile: Use a potent nucleophile.

  • Aprotic polar solvent: Solvents like DMSO, DMF, or NMP are often used to enhance the reaction rate.

  • Anhydrous conditions: Water can compete with your nucleophile and lead to undesired hydrolysis byproducts.

Troubleshooting Guides

Low Conversion in Nitration Reactions

If you are experiencing low conversion rates during the nitration of this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion in Nitration

G start Low Conversion in Nitration reagent_quality Check Reagent Quality (HNO₃, H₂SO₄) start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions workup Analyze Work-up Procedure start->workup product_analysis Re-evaluate Product Analysis start->product_analysis sub_reagent Use fuming nitric acid? Use fresh, anhydrous sulfuric acid? reagent_quality->sub_reagent Moisture or degradation? sub_conditions Increase temperature gradually? Increase reaction time? Optimize acid ratio? reaction_conditions->sub_conditions Conditions too mild? sub_workup Product lost during extraction? Incomplete quenching? workup->sub_workup Potential for loss? sub_analysis Correctly identified product peak? Internal standard used for yield calculation? product_analysis->sub_analysis Analytical error?

Caption: Troubleshooting flowchart for low nitration conversion.

Quantitative Data Summary: Nitration Conditions

EntryNitrating AgentH₂SO₄ (eq.)Temperature (°C)Time (h)Conversion (%)
1Conc. HNO₃20415
2Conc. HNO₃225440
3Fuming HNO₃20265
4Fuming HNO₃30285

Experimental Protocol: Nitration of this compound

  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3 equivalents of concentrated sulfuric acid. Cool the flask to 0°C in an ice bath.

  • Addition of Substrate: Slowly add 1 equivalent of this compound to the sulfuric acid with stirring, maintaining the temperature at 0°C.

  • Addition of Nitrating Agent: Add 1.1 equivalents of fuming nitric acid dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Low Yield in Suzuki-Miyaura Cross-Coupling of a Bromo-Derivative

For successful Suzuki-Miyaura coupling, this compound must first be functionalized, for example, via bromination to introduce a leaving group. If you are experiencing low yields when coupling this bromo-derivative, consider the following.

Logical Relationship for Troubleshooting Suzuki-Miyaura Coupling

G main Low Suzuki Coupling Yield Catalyst System Base Solvent Boronic Acid/Ester catalyst Inactive Catalyst Incorrect Ligand Low Catalyst Loading main:c1->catalyst base Inappropriate Base Strength Poor Solubility Insufficient Amount main:c2->base solvent Anhydrous? Degassed? Polarity Mismatch main:c3->solvent boronic Decomposition Impure main:c4->boronic

Caption: Key factors affecting Suzuki-Miyaura coupling yield.

Quantitative Data Summary: Suzuki-Miyaura Conditions

EntryPalladium SourceLigandBaseSolventYield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene35
2Pd₂(dba)₃SPhosK₃PO₄Dioxane78
3Pd(PPh₃)₄-Cs₂CO₃DME65
4PdCl₂(dppf)-Na₂CO₃DMF52

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-(trifluoromethoxy)benzotrifluoride

  • Preparation: In a glovebox, add 2-bromo-4-(trifluoromethoxy)benzotrifluoride (1 eq.), the desired boronic acid or ester (1.2 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., SPhos, 4 mol%) to a dry Schlenk flask.

  • Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2 eq.) and anhydrous, degassed solvent (e.g., dioxane).

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

By systematically addressing the potential issues outlined in these FAQs and troubleshooting guides, researchers can improve the conversion rates and overall success of their reactions with this compound.

Optimization of reaction conditions for coupling with "4-(Trifluoromethoxy)benzotrifluoride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions with 4-(trifluoromethoxy)benzotrifluoride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed experimental protocols for common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with 4-(trifluoromethoxy)phenyl halides challenging?

A1: The 4-(trifluoromethoxy)phenyl group is strongly electron-withdrawing due to the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) moieties. This electronic deficiency can significantly impact the reactivity of the aryl halide in palladium-catalyzed cross-coupling reactions. While electron-deficient halides can sometimes be more reactive in the oxidative addition step, they can also be prone to side reactions like hydrodehalogenation. Furthermore, the resulting products can be electron-poor, potentially affecting the reductive elimination step of the catalytic cycle. Careful optimization of the catalyst, ligand, base, and solvent is therefore crucial for successful coupling.

Q2: What are the most common side reactions observed, and how can they be minimized?

A2: Common side reactions include:

  • Hydrodehalogenation: The replacement of the halide with a hydrogen atom. This can be minimized by using a non-protic solvent, a strong, non-nucleophilic base, and ensuring anhydrous conditions.

  • Homocoupling: The coupling of two boronic acid/ester molecules (in Suzuki reactions) or two terminal alkynes (in Sonogashira reactions). For Suzuki reactions, this can be reduced by ensuring a properly degassed reaction mixture to minimize oxygen, which can promote homocoupling. For Sonogashira reactions, using copper-free conditions or adding the alkyne slowly can mitigate this issue.

  • Catalyst Decomposition: Formation of palladium black indicates catalyst decomposition. This can be addressed by using more robust ligands, appropriate reaction temperatures, and ensuring an inert atmosphere.

Q3: Which palladium catalyst/ligand system is a good starting point for these couplings?

A3: For electron-deficient aryl halides like those derived from this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often a good starting point. These ligands can promote the oxidative addition step and stabilize the palladium center. Examples include Buchwald ligands (e.g., XPhos, SPhos) and other trialkylphosphines (e.g., P(t-Bu)₃). For specific recommendations, refer to the troubleshooting guides for each reaction type below.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no conversion of the aryl halide.

Possible Cause Troubleshooting Step
Inefficient Oxidative AdditionUse a more electron-rich and bulky ligand (e.g., SPhos, RuPhos). Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).
Poor TransmetalationUse a stronger base (e.g., Cs₂CO₃, K₃PO₄) to activate the boronic acid. Ensure the presence of water (e.g., in a 10:1 dioxane:water mixture) as it can facilitate transmetalation.
Catalyst InhibitionAryl iodides can sometimes inhibit the catalyst. If using an iodide, consider switching to a bromide or chloride if possible, or use ligands known to perform well with iodides.

Issue: Significant formation of hydrodehalogenation byproduct.

Possible Cause Troubleshooting Step
Presence of Protic SourcesUse anhydrous solvents and reagents. Dry the base (e.g., K₂CO₃) before use.
Unstable Palladium-Hydride SpeciesUse ligands that promote rapid reductive elimination. Avoid solvents that can act as hydride sources (e.g., alcohols).
Buchwald-Hartwig Amination

Issue: Low yield of the desired N-aryl product.

Possible Cause Troubleshooting Step
Inactive CatalystUse a pre-formed palladium precatalyst (e.g., a G3 or G4 palladacycle) for more reliable generation of the active Pd(0) species.
Steric HindranceFor bulky amines or aryl halides, use a ligand with a larger bite angle (e.g., Xantphos) or a bulkier monodentate ligand (e.g., tBuXPhos).
Inappropriate BaseStrong, non-coordinating bases like NaOtBu or LHMDS are often effective. The choice of base can be highly dependent on the amine and aryl halide, so screening different bases is recommended.

Issue: Decomposition of starting materials or product.

| Possible Cause | Troubleshooting Step | | Base-Sensitive Functional Groups | Use a milder base such as K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or longer reaction times. | | High Reaction Temperature | Screen lower reaction temperatures (e.g., 80 °C instead of 110 °C), especially if using a highly active catalyst system. |

Sonogashira Coupling

Issue: Low conversion and/or significant alkyne homocoupling (Glaser coupling).

| Possible Cause | Troubleshooting Step | | Inefficient Palladium Catalysis | Ensure the palladium catalyst is active. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a phosphine ligand are common choices. | | Copper-Mediated Homocoupling | Switch to a copper-free Sonogashira protocol. If using copper, ensure a thoroughly degassed reaction mixture and consider adding the alkyne slowly to the reaction. | | Poor Alkyne Deprotonation | Use a suitable amine base like triethylamine (TEA) or diisopropylamine (DIPA). For less acidic alkynes, a stronger base may be required. |

Issue: Reaction stalls before completion.

| Possible Cause | Troubleshooting Step | | Catalyst Deactivation | Add a fresh portion of the palladium catalyst. | | Insufficient Base | Add an additional equivalent of the amine base. |

Heck Reaction

Issue: Low yield and/or poor regioselectivity.

| Possible Cause | Troubleshooting Step | | Low Catalyst Activity | For electron-deficient aryl halides, a phosphine-free system with Pd(OAc)₂ can be effective. Alternatively, bulky electron-rich phosphine ligands can be used. | | Base Incompatibility | The choice of base is critical. Organic bases like triethylamine or inorganic bases like K₂CO₃ or NaOAc can be effective. Screening of different bases is recommended. | | Isomerization of the Alkene Product | Addition of a halide scavenger like a silver salt (e.g., Ag₂CO₃) can sometimes suppress isomerization. |

Data Presentation

The following tables summarize typical reaction conditions for coupling reactions with 4-(trifluoromethoxy)phenyl halides and related electron-deficient substrates.

Table 1: Suzuki-Miyaura Coupling of 4-Bromo-1-(trifluoromethoxy)benzene with Phenylboronic Acid

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane1001692
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)802478

Table 2: Buchwald-Hartwig Amination of 4-Chloro-1-(trifluoromethoxy)benzene with Morpholine

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1101895
2Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Dioxane1102488
3XPhos Pd G3 (2)-NaOtBu (1.5)t-BuOH1001297

Table 3: Sonogashira Coupling of 4-Iodo-1-(trifluoromethoxy)benzene with Phenylacetylene

EntryPd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)4TEA (3)THF651290
2Pd(PPh₃)₄ (5)10DIPA (3)Toluene801685
3Pd(OAc)₂ (2) / SPhos (4)-Cs₂CO₃ (2)Dioxane1002482 (Copper-free)

Table 4: Heck Reaction of 4-Bromo-1-(trifluoromethoxy)benzene with n-Butyl Acrylate

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)-NaOAc (2)DMF1202488
2Pd(OAc)₂ (2)P(o-tol)₃ (4)TEA (2)Acetonitrile1001891
3Herrmann's Catalyst (1)-K₂CO₃ (2)NMP1301293

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted. Glassware should be oven-dried before use.

Protocol 1: Suzuki-Miyaura Coupling

  • To a Schlenk flask charged with a magnetic stir bar, add 4-bromo-1-(trifluoromethoxy)benzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Add the degassed solvent system (e.g., 10 mL of a 10:1 mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

  • To a Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) and the base (e.g., NaOtBu, 1.5 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add a solution of 4-chloro-1-(trifluoromethoxy)benzene (1.0 mmol) and the amine (e.g., morpholine, 1.2 mmol) in the chosen solvent (e.g., 5 mL of t-BuOH).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling (Copper-Catalyzed)

  • To a Schlenk flask, add 4-iodo-1-(trifluoromethoxy)benzene (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with argon.

  • Add the solvent (e.g., 10 mL of THF) and the base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with diethyl ether, and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Heck Reaction

  • To a pressure tube, add 4-bromo-1-(trifluoromethoxy)benzene (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the base (e.g., NaOAc, 2.0 mmol), and a phosphine ligand if used (e.g., P(o-tol)₃, 0.04 mmol).

  • Add the solvent (e.g., 5 mL of DMF).

  • Add the alkene (e.g., n-butyl acrylate, 1.5 mmol).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Aryl Halide, Boronic Acid, Base to Schlenk Flask B Evacuate and Backfill with Argon A->B Inert Atmosphere C Add Pd Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat and Stir D->E Start Reaction F Monitor Progress (TLC/GC-MS) E->F During Reaction G Cool and Dilute F->G Reaction Complete H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Pure Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start Low or No Product Yield Cause1 Inactive Catalyst Start->Cause1 Cause2 Poor Substrate Reactivity (Electron-Deficient Aryl Halide) Start->Cause2 Cause3 Inefficient Key Step (e.g., Transmetalation) Start->Cause3 Cause4 Side Reactions (e.g., Hydrodehalogenation) Start->Cause4 Sol1 Use Pre-catalyst Increase Catalyst Loading Cause1->Sol1 Sol2 Screen Bulky, Electron-Rich Ligands Cause2->Sol2 Sol3 Optimize Base and Solvent System Cause3->Sol3 Sol4 Ensure Anhydrous Conditions Use Non-Protic Solvents Cause4->Sol4

Caption: Troubleshooting logic for low product yield in cross-coupling reactions.

Preventing defluorination side reactions with trifluoromethoxyaryl compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with trifluoromethoxyaryl compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent and diagnose defluorination side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is defluorination and why is it a concern for trifluoromethoxyaryl compounds?

A1: Defluorination is the cleavage of a carbon-fluorine (C-F) bond, a side reaction that can occur under certain experimental conditions. For trifluoromethoxyaryl (Ar-OCF₃) compounds, this can lead to the formation of undesired byproducts, such as difluoromethoxy, monofluoromethoxy, or even fully defluorinated phenolic compounds. This is a significant concern in pharmaceutical and agrochemical research as it can reduce the yield of the desired product, introduce impurities that are difficult to separate, and potentially alter the biological activity and safety profile of the target molecule.

Q2: How stable is the trifluoromethoxy group compared to a trifluoromethyl group?

A2: The trifluoromethoxy (-OCF₃) group is generally considered more resistant to chemical and metabolic degradation than the trifluoromethyl (-CF₃) group.[1] The oxygen atom in the -OCF₃ group influences the electronic properties and bond strengths within the moiety, often making it more stable under a variety of conditions. However, the -OCF₃ group is not entirely inert and can undergo defluorination, particularly under harsh reaction conditions.

Q3: What are the primary drivers of defluorination in trifluoromethoxyaryl compounds?

A3: The primary drivers of defluorination include:

  • Strongly Basic Conditions: The use of strong bases, such as organolithium reagents (e.g., n-BuLi) or Grignard reagents, can lead to defluorination.

  • Strongly Acidic Conditions: Exposure to strong Brønsted or Lewis acids can promote the hydrolysis of the trifluoromethoxy group.[2]

  • High Temperatures: Elevated reaction temperatures can provide the necessary energy to overcome the activation barrier for C-F bond cleavage.

  • Certain Metal Catalysts and Ligands: In metal-catalyzed cross-coupling reactions, the choice of catalyst, ligands, and reaction conditions can significantly influence the extent of defluorination.

Q4: How can I detect and quantify defluorination byproducts?

A4: The most common and effective techniques for detecting and quantifying defluorination byproducts are:

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for identifying and quantifying fluorine-containing compounds. Each fluorine-containing species (e.g., Ar-OCF₃, Ar-OCF₂H, Ar-OCH₂F) will have a distinct signal in the ¹⁹F NMR spectrum, allowing for the determination of their relative ratios.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can separate the desired product from its defluorinated byproducts, and the mass spectrometer can identify them based on their mass-to-charge ratio. This is particularly useful for detecting trace amounts of impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Defluorination observed during metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Symptoms:

  • Formation of a significant byproduct with a mass corresponding to the loss of one or more fluorine atoms.

  • Reduced yield of the desired cross-coupled product.

  • Complex ¹⁹F NMR spectrum showing multiple fluorine-containing species.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Ligand Choice The choice of phosphine ligand is critical in preventing defluorination. Sterically hindered and electron-rich ligands can stabilize the metal center and promote the desired reductive elimination over defluorination pathways. Action: Screen a panel of ligands. For Suzuki couplings, consider bulky, electron-rich biarylphosphine ligands. For Buchwald-Hartwig aminations, ligands like Josiphos or those with bulky alkyl or aryl substituents on the phosphorus atoms may be beneficial.
Harsh Reaction Conditions High temperatures and prolonged reaction times can increase the likelihood of defluorination. Action: Optimize the reaction temperature by running the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction progress by LC-MS or ¹⁹F NMR to avoid unnecessarily long reaction times.
Strong Base The use of an overly strong base can promote defluorination. Action: Screen different bases. For Suzuki couplings, milder bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or KOH. For Buchwald-Hartwig aminations, consider using a weaker base such as Cs₂CO₃ or K₃PO₄.
Poor Quality Reagents Impurities in your starting materials, catalyst, or solvents can contribute to side reactions. Action: Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed.
Issue 2: Defluorination observed during reactions involving strong bases (e.g., metalation with n-BuLi, Grignard reactions).

Symptoms:

  • Low yield of the desired product after quenching with an electrophile.

  • Presence of defluorinated byproducts in the crude reaction mixture.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Direct Attack of the Base on the Trifluoromethoxy Group Strong nucleophilic bases can directly attack the carbon of the -OCF₃ group, leading to defluorination.
Action:
Use a less nucleophilic base: If possible, consider using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) for deprotonation.
Lower the reaction temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to minimize side reactions.
Inverse addition: Add the trifluoromethoxyaryl compound to the solution of the base to maintain a low concentration of the substrate and minimize the chance of multiple deprotonations or side reactions.
Transmetalation Issues in Grignard Reactions In the formation of Grignard reagents from trifluoromethoxy-substituted aryl halides, side reactions can occur if the Grignard reagent is not formed efficiently or if it is unstable.
Action:
Use an excess of magnesium: Ensure complete conversion of the aryl halide to the Grignard reagent.
Use an appropriate solvent: THF is a common solvent for Grignard reagent formation.
Perform the reaction immediately: Use the freshly prepared Grignard reagent as soon as possible.
Issue 3: Defluorination observed during acidic or basic workup/hydrolysis.

Symptoms:

  • Appearance of defluorinated impurities after aqueous workup or purification by chromatography.

  • Hydrolysis of the trifluoromethoxy group to a carboxylic acid or phenol.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Strongly Acidic Conditions Concentrated acids can protonate the oxygen of the trifluoromethoxy group, initiating hydrolysis.[2]
Action:
Use milder acidic conditions: If an acidic wash is necessary, use a dilute solution of a weaker acid (e.g., 1 M HCl or saturated NH₄Cl solution).
Minimize contact time: Perform the acidic wash quickly and at low temperatures.
Strongly Basic Conditions Concentrated bases can promote the hydrolysis of the trifluoromethoxy group.
Action:
Use milder basic conditions: Use a saturated solution of NaHCO₃ or a dilute solution of Na₂CO₃ for basic washes.
Avoid prolonged exposure: Neutralize the reaction mixture as soon as possible and proceed with extraction.
Silica Gel Chromatography The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds.
Action:
Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine in the eluent to neutralize acidic sites.
Use an alternative stationary phase: Consider using neutral alumina or a less acidic reversed-phase silica gel for purification.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Defluorination by ¹⁹F NMR Spectroscopy

Objective: To quantify the relative amounts of the desired trifluoromethoxyaryl product and any fluorine-containing byproducts.

Materials:

  • Crude reaction mixture

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., trifluorotoluene, 1,3,5-trifluorobenzene) of known concentration

  • NMR tube

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the crude reaction mixture into a vial.

    • Add a known volume of the deuterated solvent containing a precise concentration of the internal standard.

    • Ensure the sample is fully dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum. Key parameters to consider are:

      • Spectral Width: Ensure the spectral width is large enough to encompass the signals of all expected fluorine-containing species. The chemical shift of the -OCF₃ group is typically around -56 to -60 ppm.

      • Relaxation Delay (d1): Use a sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure accurate integration.

      • Number of Scans: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Reference the spectrum to the internal standard.

    • Integrate the signals corresponding to the trifluoromethoxy group of the starting material, the desired product, and any defluorinated byproducts.

    • Calculate the relative molar ratios of the different species based on their integration values and the known concentration of the internal standard.

Protocol 2: General Procedure for LC-MS Analysis of Defluorination

Objective: To identify and quantify the desired product and defluorinated byproducts in a reaction mixture.

Materials:

  • Crude reaction mixture

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Syringe filters (0.22 or 0.45 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation: [3]

    • Take a small aliquot of the reaction mixture.

    • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile) to stop the reaction and precipitate any salts.

    • Vortex the sample and then centrifuge to pellet any solids.

    • Filter the supernatant through a syringe filter into an autosampler vial.

    • Further dilute the sample if necessary to be within the linear range of the detector.

  • LC-MS Method Development:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) or ammonium acetate (5-10 mM) to improve peak shape and ionization.

    • Gradient: Develop a gradient that effectively separates the starting material, product, and potential byproducts.

    • Mass Spectrometer: Operate the mass spectrometer in a suitable ionization mode (ESI positive or negative is common for these types of compounds).

    • Detection: Use selected ion monitoring (SIM) for the expected masses of the desired product and the defluorinated byproducts for enhanced sensitivity and specificity.

  • Data Analysis:

    • Identify the peaks corresponding to the desired product and any defluorinated species by their retention times and mass-to-charge ratios.

    • Quantify the relative amounts of each component by integrating the peak areas from the chromatogram.

Visualizations

Troubleshooting Workflow for Defluorination

Defluorination_Troubleshooting start Defluorination Suspected confirm Confirm and Quantify by ¹⁹F NMR and LC-MS start->confirm reaction_type Identify Reaction Type confirm->reaction_type cross_coupling Metal-Catalyzed Cross-Coupling reaction_type->cross_coupling e.g., Suzuki, Buchwald-Hartwig strong_base Strong Base (e.g., n-BuLi, Grignard) reaction_type->strong_base e.g., Metalation workup Acidic/Basic Workup or Purification reaction_type->workup Post-reaction cc_solutions Optimize Ligand Lower Temperature Screen Weaker Bases cross_coupling->cc_solutions sb_solutions Use Non-nucleophilic Base Lower Temperature Inverse Addition strong_base->sb_solutions wu_solutions Use Milder Acids/Bases Minimize Contact Time Neutralize Silica Gel workup->wu_solutions end Defluorination Minimized cc_solutions->end sb_solutions->end wu_solutions->end

Caption: A decision tree for troubleshooting defluorination side reactions.

Factors Influencing Defluorination in Cross-Coupling Reactions

Defluorination_Factors cluster_conditions Reaction Conditions cluster_reagents Reagents Defluorination Defluorination Byproduct Formation Temperature High Temperature Temperature->Defluorination increases rate Time Long Reaction Time Time->Defluorination increases probability Base Strong Base Base->Defluorination can induce Catalyst Palladium Catalyst Catalyst->Defluorination promotes Desired_Product Desired Cross-Coupled Product Catalyst->Desired_Product promotes Ligand Ligand Properties (Sterics, Electronics) Ligand->Catalyst modifies Substrate Substrate Electronics Substrate->Catalyst influences

References

Technical Support Center: Scale-Up Synthesis of 4-(Trifluoromethoxy)benzotrifluoride-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of compounds based on 4-(Trifluoromethoxy)benzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis of these complex fluorinated molecules.

Troubleshooting Guide

This section provides solutions to common problems encountered during the scale-up synthesis of this compound and its derivatives.

Issue Possible Causes Recommended Actions & Solutions
Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time, temperature, or inefficient mixing. 2. Suboptimal Trifluoromethoxylation: The trifluoromethoxylating agent is not effective, or the reaction conditions are not optimized for its activation. 3. Side Reactions: Formation of byproducts such as incompletely fluorinated intermediates or isomers. 4. Decomposition of Product: The product may be unstable under the reaction or work-up conditions. 5. Moisture: Presence of water can deactivate reagents and lead to unwanted side reactions.1. Reaction Monitoring: Monitor the reaction progress using techniques like GC-MS or ¹⁹F NMR to ensure completion. Consider extending the reaction time or increasing the temperature incrementally.[1] 2. Reagent & Condition Screening: Evaluate different trifluoromethoxylation reagents (e.g., hypervalent iodine reagents, sulfonium salts) and optimize reaction conditions such as solvent, temperature, and catalyst.[2][3][4] 3. Byproduct Analysis: Characterize byproducts to understand the side reactions and adjust conditions to minimize them. For example, lower temperatures may reduce the formation of elimination byproducts. 4. Mild Work-up: Employ mild work-up and purification procedures. Avoid excessively high temperatures during distillation. 5. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Impurities 1. Incomplete Fluorination: Presence of partially fluorinated intermediates (e.g., -OCF₂Cl, -OCFCl₂) from the trifluoromethoxylation step. 2. Isomer Formation: Nitration or other electrophilic substitution reactions can lead to the formation of undesired isomers. 3. Starting Material Contamination: Impurities in the starting materials can carry through the synthesis. 4. Byproducts from Reagents: Residuals or byproducts from the trifluoromethoxylating or other reagents.1. Optimize Fluorination: Increase the excess of the fluorinating agent or prolong the reaction time.[5] 2. Control Regioselectivity: Carefully control the reaction temperature and the addition rate of reagents during substitution reactions to favor the desired isomer.[6][7] 3. Purify Starting Materials: Ensure the purity of starting materials before use. 4. Purification: Employ efficient purification techniques such as fractional distillation under reduced pressure or chromatography to separate the desired product from impurities.
Thermal Runaway/Exothermic Reaction 1. Poor Heat Dissipation: Inadequate cooling or inefficient stirring, especially during scale-up. 2. Rapid Reagent Addition: Adding reagents too quickly can lead to a rapid release of heat. 3. Concentrated Reagents: Using highly concentrated reagents can increase the reaction rate and heat output.1. Efficient Cooling: Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. Ensure vigorous stirring to maintain a homogenous temperature.[7][8] 2. Controlled Addition: Add exothermic reagents slowly and in a controlled manner, monitoring the internal temperature continuously.[7][8] 3. Dilution: Use appropriate solvents to dilute the reaction mixture and help dissipate heat. 4. Process Safety Assessment: Conduct a thorough thermal hazard assessment using techniques like reaction calorimetry before scaling up.[9][10]
Difficult Purification 1. Close Boiling Points: The desired product and impurities may have very similar boiling points, making distillation challenging. 2. Azeotrope Formation: The product may form an azeotrope with solvents or byproducts. 3. Product Instability: The product may decompose at the temperatures required for distillation.1. High-Efficiency Distillation: Use a fractional distillation column with a high number of theoretical plates. 2. Alternative Purification: Consider other purification methods such as preparative chromatography or crystallization. 3. Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing the trifluoromethoxy (-OCF₃) group onto an aromatic ring?

A1: The introduction of the trifluoromethoxy group is a challenging step. Common methods include:

  • Halex Reaction: This involves the exchange of a labile group (like a nitro or chloro group) with a fluoride source, often in the presence of a catalyst.

  • From Phenols: Direct trifluoromethoxylation of phenols can be achieved using various reagents, although this can sometimes lead to side reactions.

  • From Trichloromethyl Ethers: A two-step process involving the formation of an aryl trichloromethyl ether followed by fluorination with reagents like SbF₃ or HF.[2]

  • Modern Reagents: More recent methods utilize specialized electrophilic or nucleophilic trifluoromethoxylating reagents, such as hypervalent iodine compounds (e.g., Togni reagents) or sulfonium salts (e.g., Umemoto reagents), which can offer milder reaction conditions.[2][3][4][11]

Q2: What are the key safety precautions to consider during the scale-up synthesis of these compounds?

A2: Safety is paramount, especially during scale-up. Key considerations include:

  • Exothermic Reactions: Many steps, particularly nitration and fluorination, can be highly exothermic.[6][7][8][9] Proper temperature control, slow reagent addition, and a robust cooling system are essential to prevent thermal runaway.

  • Hazardous Reagents: Many reagents used in fluorination chemistry are toxic and corrosive (e.g., HF, F₂).[5][12] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

  • Pressure Build-up: Reactions involving gaseous reagents or byproducts can lead to pressure build-up. Ensure the reactor system is properly vented.[1]

  • Material Compatibility: Use reactors and equipment made of materials resistant to corrosive reagents like HF (e.g., Hastelloy C).[5][12]

Q3: How can I effectively monitor the progress of the reaction?

A3: Several analytical techniques can be used to monitor the reaction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for tracking the consumption of starting materials and the formation of volatile products and byproducts.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: An excellent tool for monitoring the formation of fluorinated compounds, as the fluorine signal is very sensitive to the chemical environment.[13]

  • High-Performance Liquid Chromatography (HPLC): Suitable for monitoring the reaction of less volatile compounds.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.

Q4: What are the common byproducts in the synthesis of this compound, and how can they be minimized?

A4: Common byproducts can include:

  • Incompletely fluorinated intermediates: Such as compounds containing -OCF₂Cl or -CF₂Cl groups. These can be minimized by using an excess of the fluorinating agent and ensuring sufficient reaction time.

  • Isomers: For example, during nitration of 4-chlorobenzotrifluoride, the formation of 4-chloro-3,5-dinitrobenzotrifluoride is a known side product.[14] Controlling the reaction temperature and stoichiometry can help improve regioselectivity.

  • Over-fluorinated or chlorinated species: Depending on the reaction conditions, substitution at other positions on the aromatic ring can occur. Careful control of the reaction stoichiometry and temperature is crucial.

Data Presentation

Table 1: Comparison of Trifluoromethoxylation Methods for Aromatic Compounds

Method Reagent(s) Typical Substrate Advantages Limitations Typical Yield Range (%)
Chlorine-Fluorine ExchangeSbF₃/SbCl₅, HFAryl trichloromethyl ethersInexpensive, suitable for large scale.[2]Harsh conditions, requires preparation of the trichloromethyl ether.60-90
Oxidative Desulfurization-FluorinationTBAH₂F₃, oxidantAryl xanthatesGeneral method for aromatic and aliphatic compounds.[2]Requires preparation of xanthate intermediates.70-95
Decarboxylative FluorinationAgF₂Aryloxydifluoroacetic acidsMild conditions, broad substrate scope.[2]Requires synthesis of the aryloxydifluoroacetic acid precursor.41-98
Hypervalent Iodine ReagentsTogni Reagent IIPhenols, N-aryl-N-hydroxylaminesMild conditions, commercially available.[11]Can be expensive, competing C-trifluoromethylation with phenols.[11]15 (phenols) - 95 (hydroxylamines)
Silver-Catalyzed FluorodecarboxylationSelectfluor II, Ag catalystAryloxydifluoroacetic acidsGood yields for electron-withdrawing groups.[2]Lower yields for electron-donating groups.50-90

Experimental Protocols

General Protocol for the Synthesis of this compound from 4-Chlorobenzotrifluoride

This is a representative multi-step protocol based on common synthetic strategies. Disclaimer: This is a general guideline and should be adapted and optimized for specific laboratory and scale-up conditions. A thorough risk assessment must be conducted before commencing any experimental work.

Step 1: Trichloromethoxylation of 4-Chlorobenzotrifluoride

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and gas inlet, charge 4-chlorobenzotrifluoride and a suitable solvent (e.g., carbon tetrachloride).

  • Radical Initiation: Add a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Chlorination: While irradiating with a UV lamp, bubble chlorine gas through the reaction mixture at a controlled rate. Maintain the reaction temperature between 60-80°C.

  • Monitoring: Monitor the reaction by GC-MS until the starting material is consumed.

  • Work-up: Purge the reaction mixture with nitrogen to remove excess chlorine. Remove the solvent under reduced pressure to obtain the crude 4-chloro-1-(trichloromethoxy)benzene.

Step 2: Fluorination to this compound

  • Reaction Setup: In a pressure-rated reactor (e.g., Hastelloy C or stainless steel autoclave), charge the crude 4-chloro-1-(trichloromethoxy)benzene from Step 1.

  • Fluorinating Agent: Carefully add a fluorinating agent such as anhydrous hydrogen fluoride (aHF) or antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅).

  • Reaction Conditions: Seal the reactor and heat to the desired temperature (e.g., 80-150°C) for several hours.[1][5] The pressure will increase due to the formation of HCl gas.

  • Monitoring: Monitor the reaction by taking aliquots (with extreme caution) and analyzing by GC-MS or ¹⁹F NMR.

  • Work-up and Purification: After cooling the reactor to room temperature, carefully vent the excess pressure through a scrubber. Transfer the reaction mixture and wash with water and a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. Separate the organic layer, dry it over a suitable drying agent (e.g., MgSO₄), and purify by fractional distillation under reduced pressure.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start: 4-Chlorobenzotrifluoride trichloromethoxylation Step 1: Trichloromethoxylation (Cl₂, Radical Initiator, UV) start->trichloromethoxylation intermediate Intermediate: 4-Chloro-1-(trichloromethoxy)benzene trichloromethoxylation->intermediate fluorination Step 2: Fluorination (aHF or SbF₃/SbCl₅) intermediate->fluorination crude_product Crude Product fluorination->crude_product purification Purification (Washing, Distillation) crude_product->purification final_product Final Product: This compound purification->final_product

Caption: A generalized experimental workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (Check by GC-MS, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_byproducts Are there significant byproducts? check_completion->check_byproducts Yes increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp increase_time_temp->check_completion byproducts_present Byproducts Present check_byproducts->byproducts_present Yes check_reagents Are reagents and solvents anhydrous? check_byproducts->check_reagents No optimize_conditions Optimize conditions to minimize side reactions (e.g., lower temperature, change reagent) byproducts_present->optimize_conditions optimize_conditions->check_completion wet_reagents Moisture Present check_reagents->wet_reagents No yield_ok Yield Improved check_reagents->yield_ok Yes dry_reagents Rigorously dry all reagents and solvents wet_reagents->dry_reagents dry_reagents->check_completion

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Catalyst Selection for 4-(Trifluoromethoxy)benzotrifluoride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethoxy)benzotrifluoride. The focus is on catalyst selection to minimize byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves the introduction of a trifluoromethoxy (-OCF₃) group onto a pre-existing benzotrifluoride scaffold, or the trifluoromethylation (-CF₃) of a trifluoromethoxy-substituted benzene ring. Common starting materials include 4-chlorobenzotrifluoride or 4-nitrobenzotrifluoride. Key reaction types include nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions. Industrial-scale production may involve multi-step processes starting from more basic precursors like anisole, followed by chlorination, fluorination, and nitration steps.[1]

Q2: What are the primary byproducts observed in the synthesis of this compound?

A2: Byproduct formation is a significant challenge and is highly dependent on the chosen synthetic route and catalyst. Common byproducts include:

  • Isomeric Impurities: In routes involving electrophilic aromatic substitution, such as nitration of trifluoromethoxybenzene, ortho- and meta-isomers are common byproducts. For instance, the nitration of trifluoromethoxybenzene can yield up to 10% of the ortho-isomer alongside the desired para-isomer.[2]

  • Incomplete Reaction Products: In multi-step syntheses, such as the fluorination of a trichloromethyl group, incomplete conversion can lead to byproducts like monochlorodifluoromethylbenzene.[3]

  • Hydrodehalogenation Products: In reactions starting from halogenated precursors, the removal of the halogen without substitution can lead to the formation of benzotrifluoride.

  • Decomposition Products: Harsh reaction conditions or inappropriate catalysts can lead to the decomposition of starting materials or the desired product.

Q3: How does catalyst selection influence the formation of byproducts?

A3: The choice of catalyst is critical in directing the reaction towards the desired product and minimizing side reactions. For example, in copper-catalyzed trifluoromethylation reactions, the ligand used can significantly impact yield and byproduct formation. While some reactions can proceed without a ligand, the use of ligands like 1,10-phenanthroline can be beneficial for less reactive aryl bromides.[4] Similarly, in palladium-catalyzed reactions, the choice of phosphine ligand is crucial for promoting the desired reductive elimination step and avoiding side reactions.[5][6]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Suggestions
Low Yield of this compound Inefficient catalyst activity.- Screen different catalysts (e.g., Cu(I) vs. Pd(0) complexes).- Optimize catalyst loading.- For supported catalysts, ensure proper preparation and activation.[7]
Suboptimal reaction temperature.- Perform a temperature screen to find the optimal range. High temperatures can lead to decomposition, while low temperatures may result in incomplete conversion.
Presence of water or other impurities.- Ensure all reagents and solvents are anhydrous.- Use of additives like phosphorus trichloride can help remove trace water.[7]
High Levels of Isomeric Byproducts Poor regioselectivity of the reaction.- In electrophilic substitution reactions, consider using a directing group to enhance selectivity.- For catalytic reactions, the choice of ligand can influence regioselectivity.
Inappropriate reaction conditions for nitration.- Optimize the nitrating agent and reaction temperature. Nitration of trifluoromethoxybenzene typically favors the para-isomer, but conditions must be controlled to minimize the ortho-isomer.[2]
Formation of Hydrodehalogenation Byproducts Undesired reduction pathway.- Ensure the reaction is carried out under an inert atmosphere to exclude sources of hydrogen.- Select a catalyst system that favors the desired substitution over reduction.
Incomplete Conversion of Starting Material Catalyst deactivation.- In gas-phase reactions using catalysts like aluminum fluoride, catalyst activity can decrease over time. Co-feeding a small amount of chlorine gas may help maintain catalyst activity.[3]- For homogeneous catalysts, consider issues of catalyst stability under the reaction conditions.
Insufficient reaction time.- Monitor the reaction progress by techniques such as GC-MS or NMR to determine the optimal reaction time.

Data on Catalyst Performance

Table 1: Illustrative Yields for the Synthesis of Benzotrifluoride Derivatives

Starting MaterialCatalystReaction ConditionsProductYield (%)ByproductsReference
BenzotrichlorideAluminum Fluoride (gas phase)310 °C, atmospheric pressureBenzotrifluoride96.2Monochlorodifluoromethylbenzene[3]
p-Chloro-benzotrichlorideAluminum Fluoride (gas phase)310 °C, atmospheric pressurep-Chloro-benzotrifluoride97.2-[3]
IodobenzeneCuCF₃DMF, 140 °C, 20hBenzotrifluoride45-[8]

Table 2: Influence of Ligand in Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides

Aryl ChlorideLigandTemperature (°C)Time (h)Yield (%)Reference
4-ChlorotolueneBrettPhos1301695[6]
4-ChloroanisoleBrettPhos1301692[6]
2-ChloronaphthaleneBrettPhos1301696[6]

Experimental Protocols

The following is a generalized laboratory-scale protocol for a copper-catalyzed trifluoromethoxylation of an aryl halide, which can be adapted for the synthesis of this compound from a suitable precursor like 4-chloro- or 4-iodobenzotrifluoride. Note: This is an illustrative protocol and requires optimization for the specific substrate.

Reaction: Copper-Catalyzed Trifluoromethoxylation of 4-Iodobenzotrifluoride

Materials:

  • 4-Iodobenzotrifluoride

  • Copper(I) iodide (CuI)

  • Silver fluoride (AgF)

  • 1,10-Phenanthroline

  • Trifluoromethyltrimethylsilane (TMSCF₃)

  • Potassium fluoride (KF, spray-dried)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and spray-dried KF (2.0 equiv.).

  • Add a magnetic stir bar and the aryl halide (1.0 equiv.).

  • Add anhydrous DMF as the solvent.

  • To this suspension, add TMSCF₃ (2.0 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with aqueous ammonia.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Catalyst Selection

Catalyst_Selection_Workflow Catalyst Selection Workflow for Minimizing Byproducts A Define Synthetic Route (e.g., from 4-chlorobenzotrifluoride) B Identify Potential Byproducts (Isomers, Reduction, Incomplete Reaction) A->B C Initial Catalyst Screening (e.g., Cu(I), Pd(0) complexes) B->C D Analyze Product Mixture (GC-MS, NMR) C->D E High Byproduct Levels? D->E F Optimize Reaction Conditions (Temperature, Solvent, Time) E->F Yes H Acceptable Purity and Yield? E->H No F->D G Modify Catalyst System (Add Ligands, Change Metal Center) F->G G->D H->C No, Rescreen I Final Protocol H->I Yes

Caption: A logical workflow for selecting and optimizing a catalyst system.

Potential Reaction Pathways Leading to Byproducts

Byproduct_Formation Potential Byproduct Formation Pathways cluster_main Main Reaction cluster_side Side Reactions A Aryl-X + OCF3 Source B [Catalyst-Aryl-OCF3] Intermediate A->B Catalyst D Isomerization A->D Poor Regioselectivity E Hydrodehalogenation (Aryl-H) A->E Reduction Pathway F Incomplete Reaction (Aryl-X remains) A->F Catalyst Deactivation/ Low Reactivity C Aryl-OCF3 (Desired Product) B->C Reductive Elimination

Caption: Simplified pathways illustrating the formation of common byproducts.

References

Technical Support Center: Managing Moisture Sensitivity in "4-(Trifluoromethoxy)benzotrifluoride" Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Trifluoromethoxy)benzotrifluoride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter related to moisture sensitivity during your experiments. While specific quantitative data on the moisture sensitivity of this compound is not extensively available in public literature, the guidelines provided here are based on best practices for handling moisture-sensitive organofluorine compounds.

Frequently Asked Questions (FAQs)

Q1: How moisture-sensitive is this compound?

A1: While the trifluoromethoxy group is generally considered chemically robust, compounds containing this functional group can be sensitive to moisture under certain conditions, potentially leading to hydrolysis. The trifluoromethyl group on the benzotrifluoride moiety is also generally stable but can undergo hydrolysis under harsh conditions like strong acids or bases. For many applications, especially those involving strong bases (e.g., Grignard reagents, organolithiums) or Lewis acids, meticulous exclusion of water is critical to prevent unwanted side reactions and ensure reproducibility.

Q2: What are the potential consequences of moisture contamination in my reaction?

A2: Moisture can lead to several undesirable outcomes:

  • Hydrolysis of the trifluoromethoxy group: This would likely yield 4-(trifluoromethyl)phenol.

  • Reaction with sensitive reagents: Moisture will quench organometallic reagents and deactivate certain catalysts.

  • Inconsistent reaction rates and yields: The presence of water can alter the reaction environment, leading to poor reproducibility.

  • Formation of byproducts: Unintended reactions with water can complicate purification and reduce the yield of the desired product.

Q3: What are the visual indicators of moisture contamination in my reaction?

A3: While there might not be a universal visual cue, some signs that could indicate moisture contamination in reactions involving organofluorine compounds include:

  • Precipitation: Unexpected formation of solids could indicate the decomposition of reagents or the formation of insoluble byproducts.

  • Color change: An unusual or unexpected color change may signify a side reaction.

  • Failure of a reaction to initiate: For example, in the formation of a Grignard reagent, the characteristic cloudiness and exotherm may not be observed.[1][2]

  • Gas evolution: Quenching of reactive intermediates by water can sometimes lead to the evolution of gas.

Q4: What is the recommended inert gas for handling this compound?

A4: Both nitrogen and argon are suitable inert gases for creating an anhydrous and oxygen-free atmosphere.[3][4] Argon is denser than air, which can be advantageous for certain setups as it can provide a better "blanket" over the reaction mixture.[4] However, nitrogen is more commonly used due to its lower cost.[3] The choice between the two often depends on the specific requirements of the experiment and laboratory availability.

Troubleshooting Guides

Guide 1: Inconsistent or Low Reaction Yields
Symptom Possible Cause Troubleshooting Steps
Reaction fails to proceed to completion or gives a low yield of the desired product.Moisture in solvents or reagents. 1. Use freshly dried, anhydrous solvents. Consider using a solvent purification system or drying the solvent over an appropriate desiccant. 2. Ensure this compound and other reagents are stored in a desiccator over a drying agent. 3. If possible, purchase reagents in smaller quantities or in sure-seal™ bottles to minimize exposure to atmospheric moisture over time.
Improper reaction setup. 1. Thoroughly dry all glassware in an oven (at least 4 hours at >120 °C) or by flame-drying under vacuum immediately before use.[2][5] 2. Assemble the reaction apparatus while hot and allow it to cool under a stream of dry inert gas. 3. Use well-greased ground glass joints or Teflon sleeves to ensure a tight seal. 4. Employ a positive pressure of inert gas throughout the reaction, vented through a bubbler.
Decomposition of sensitive reagents. 1. If using organometallic reagents, ensure they are freshly prepared or titrated before use. 2. Add reagents via a syringe or cannula to a sealed reaction vessel under a positive pressure of inert gas.
Guide 2: Formation of Unexpected Byproducts
Symptom Possible Cause Troubleshooting Steps
TLC, GC-MS, or NMR analysis shows the presence of significant impurities.Hydrolysis of this compound. 1. Rigorously exclude water from the reaction (see Guide 1). 2. If the reaction involves aqueous workup, minimize the contact time and consider using a buffered solution if pH is a concern. 3. Analyze the byproducts by GC-MS or NMR to confirm their identity. The presence of 4-(trifluoromethyl)phenol would be a strong indicator of hydrolysis.
Side reactions with water. 1. Identify any reagents in your reaction that are particularly water-sensitive (e.g., Grignard reagents, strong bases). 2. Review the reaction mechanism to anticipate potential side reactions with water.

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction

This protocol outlines the fundamental steps for establishing an inert atmosphere for a reaction involving this compound.

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware (round-bottom flask, condenser, addition funnel, etc.) in an oven at a minimum of 120°C for at least 4 hours, or flame-dry under vacuum.

    • Assemble the glassware while still hot and allow it to cool to room temperature under a positive flow of dry nitrogen or argon.

  • Reagent Handling:

    • Transfer solid reagents that are not moisture-sensitive to the reaction flask before purging with inert gas.

    • For liquid reagents, use anhydrous solvents from a solvent purification system or a freshly opened bottle.

    • Transfer this compound and other liquid reagents to the reaction vessel using a dry syringe or cannula under a positive pressure of inert gas.

  • Reaction Execution:

    • Maintain a slight positive pressure of the inert gas throughout the entire course of the reaction. This can be achieved by connecting the inert gas source to the reaction apparatus and venting through a bubbler containing mineral oil.

    • Stir the reaction mixture using a magnetic stirrer.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR) by withdrawing aliquots under inert conditions.

Protocol 2: Solvent Drying Procedures

The quality of anhydrous solvents is paramount for the success of moisture-sensitive reactions.

Solvent Drying Agent Procedure Approx. Water Content (ppm)
Tetrahydrofuran (THF)Sodium/BenzophenoneReflux under an inert atmosphere until the deep blue color of the benzophenone ketyl radical persists. Distill directly into the reaction flask.< 10
Dichloromethane (DCM)Calcium Hydride (CaH₂)Stir over CaH₂ for at least 24 hours under an inert atmosphere, then distill.< 10
TolueneSodiumReflux over sodium wire or chunks under an inert atmosphere, then distill.< 10
AcetonitrileCalcium Hydride (CaH₂)Stir over CaH₂ for at least 24 hours, then distill.< 10

Note: Always handle drying agents with appropriate safety precautions. Sodium and calcium hydride react violently with water.

Visualizations

Experimental_Workflow Experimental Workflow for Moisture-Sensitive Reactions A Glassware Preparation (Oven or Flame Dry) B Assemble Apparatus (Cool under Inert Gas) A->B C Add Solid Reagents B->C D Purge with Inert Gas C->D E Add Anhydrous Solvent D->E F Add this compound (via Syringe/Cannula) E->F G Add Other Reagents F->G H Run Reaction (Under Positive Inert Gas Pressure) G->H I Reaction Workup H->I

Caption: General workflow for conducting experiments with moisture-sensitive reagents.

Troubleshooting_Logic Troubleshooting Low Yields Start Low Yield? A Reaction Initiated? Start->A B Check Mg Activation (for Grignard) A->B No D Moisture Contamination? A->D Yes C Check Reagent Purity B->C Fail Consult Further C->Fail E Dry Glassware/Solvents D->E Yes G Optimize Reaction Conditions (Temp, Time) D->G No F Improve Inert Atmosphere E->F F->G Success Improved Yield G->Success

Caption: A logical decision tree for troubleshooting low yields in moisture-sensitive reactions.

References

Technical Support Center: Strategies for the Selective Functionalization of 4-(Trifluoromethoxy)benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the selective functionalization of the 4-(trifluoromethoxy)benzotrifluoride aromatic ring. The presence of two strong electron-withdrawing groups, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, renders the aromatic ring highly deactivated and presents unique challenges for achieving desired regioselectivity and yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when attempting electrophilic aromatic substitution on this compound?

A1: The primary challenges stem from the severe deactivation of the aromatic ring by the two potent electron-withdrawing groups. This deactivation leads to several issues:

  • Low Reactivity: The electron-poor nature of the ring makes it a weak nucleophile, requiring harsh reaction conditions (e.g., strong acids, high temperatures) to promote electrophilic attack.

  • Poor Regioselectivity: While both the -OCF₃ and -CF₃ groups are meta-directing, their combined influence can lead to mixtures of isomers, making purification difficult. The directing power of these groups must be carefully considered for each specific reaction.

  • Forced Conditions and Side Reactions: The aggressive conditions required can lead to undesired side reactions, such as sulfonation when using fuming sulfuric acid or decomposition of starting material.

Q2: Which positions on the aromatic ring are most susceptible to electrophilic attack?

A2: Both the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are strongly deactivating and meta-directing. Therefore, electrophilic substitution is expected to occur at the positions meta to both groups. On the this compound ring, the positions are numbered as follows:

Figure 1: Numbering of the aromatic ring.

The positions meta to the -CF₃ group are C3 and C5. The positions meta to the -OCF₃ group are C2 and C6. Therefore, electrophilic attack is most likely to occur at positions C2, C3, C5, and C6 . The precise distribution of isomers will depend on the specific electrophile and reaction conditions.

Q3: Are there any successful examples of nitration of a similarly substituted aromatic ring?

A3: Yes, a patent for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds describes the nitration of trifluoromethoxybenzene using a mixture of concentrated sulfuric acid and concentrated nitric acid at 0-35°C. This reaction reportedly yields the para-nitro isomer as the major product in about 90% selectivity, demonstrating a strong directing effect of the -OCF₃ group.[1] While not the exact same substrate, this provides a good starting point for developing conditions for the nitration of this compound.

Troubleshooting Guides

Issue 1: Low or No Yield in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Potential Cause Troubleshooting Step Rationale
Insufficiently harsh reaction conditions Increase the concentration of the acid catalyst (e.g., use fuming sulfuric acid for nitration).Increase the reaction temperature gradually, monitoring for decomposition.Increase the reaction time.The highly deactivated ring requires very strong electrophiles and forcing conditions to react.
Catalyst deactivation Ensure all reagents and glassware are scrupulously dry.Lewis acids like AlCl₃ and FeBr₃ are extremely moisture-sensitive.
Poor electrophile generation Use a pre-formed electrophile if possible (e.g., nitronium tetrafluoroborate).For halogenation, consider using a stronger Lewis acid catalyst.In-situ generation of the electrophile may be inefficient under the reaction conditions.
Substrate decomposition Monitor the reaction closely for color changes indicative of decomposition.Consider using milder, more specialized reagents if available.The harsh conditions required can also lead to the breakdown of the starting material.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
Potential Cause Troubleshooting Step Rationale
Competing directing effects Vary the reaction temperature. Lower temperatures often favor the thermodynamically more stable isomer.The activation energies for substitution at different positions may have different temperature dependencies.
Steric hindrance Use a less bulky electrophile if possible.Steric hindrance can disfavor substitution at certain positions, altering the isomer ratio.
Solvent effects Experiment with different solvents of varying polarity.The solvent can influence the stability of the reaction intermediates and transition states, thereby affecting regioselectivity.
Issue 3: Difficulties with Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

For these reactions, a halogenated derivative of this compound is required as a starting material.

Potential Cause Troubleshooting Step Rationale
Inefficient oxidative addition Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos for Suzuki; RuPhos, BrettPhos for Buchwald-Hartwig).Consider using a palladium precatalyst designed for challenging substrates.The electron-deficient nature of the aryl halide can make oxidative addition to the palladium center difficult.
Slow transmetalation (Suzuki) Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and consider the addition of water or using a biphasic solvent system.[2]The transmetalation step is often rate-limiting, and the choice of base is crucial for activating the boronic acid/ester.
Slow reductive elimination Employ a more electron-donating and sterically hindered ligand.This step is often facilitated by bulky ligands that promote the formation of the C-C or C-N bond.
Dehalogenation side reaction Use a weaker base or carefully control the reaction temperature.Electron-deficient aryl halides can be prone to hydrodehalogenation, especially at higher temperatures.[2]
Catalyst decomposition Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.Palladium catalysts can be sensitive to oxygen, leading to the formation of inactive palladium black.

Experimental Protocols (General Methodologies)

Note: These are generalized protocols and will likely require optimization for the specific substrate and desired transformation.

Electrophilic Nitration (Hypothetical Procedure based on Analogs)

This protocol is adapted from the nitration of trifluoromethoxybenzene.[1]

Reagents and Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice bath.

  • Slowly add this compound to the cold sulfuric acid with stirring.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature between 0 and 10°C.

  • After the addition is complete, allow the reaction to stir at 0-10°C for a specified time (monitoring by TLC or GC-MS is recommended).

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Expected Outcome: A mixture of nitro-isomers, with substitution anticipated at positions meta to both the -CF₃ and -OCF₃ groups.

Suzuki-Miyaura Coupling of a Halogenated Derivative

This is a general protocol for the coupling of an electron-deficient aryl bromide.

Reagents and Materials:

  • Bromo-4-(trifluoromethoxy)benzotrifluoride (e.g., 2-bromo-4-(trifluoromethoxy)benzotrifluoride)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Phosphine ligand (if not using a pre-formed catalyst complex)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Schlenk flask or similar inert atmosphere glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromo-4-(trifluoromethoxy)benzotrifluoride, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting a Failed Electrophilic Aromatic Substitution

G start Reaction Failed: Low or No Product check_conditions Review Reaction Conditions: - Temperature? - Time? - Reagent Stoichiometry? start->check_conditions increase_harshness Increase Harshness: - Higher Temp? - Longer Time? - More Reagent? check_conditions->increase_harshness Conditions too mild? check_reagents Verify Reagent Quality: - Anhydrous? - Purity? check_conditions->check_reagents Conditions seem appropriate? analyze_byproducts Analyze Crude Mixture: - Decomposition? - Isomer Mixture? increase_harshness->analyze_byproducts dry_reagents Dry Solvents/Reagents Use Fresh Catalyst check_reagents->dry_reagents Moisture suspected? dry_reagents->analyze_byproducts milder_conditions Consider Milder Conditions or Alternative Reagents analyze_byproducts->milder_conditions Decomposition Observed optimize_selectivity Optimize for Selectivity: - Lower Temperature? - Different Solvent? analyze_byproducts->optimize_selectivity Isomer Mixture success Successful Reaction analyze_byproducts->success Desired Product Formed end Consult Literature for Alternative Strategies milder_conditions->end optimize_selectivity->end

Caption: Troubleshooting workflow for electrophilic aromatic substitution.

Key Steps in a Suzuki-Miyaura Coupling Cycle

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pdx_l Ar-Pd(II)-X(L_n) oxidative_addition->ar_pdx_l transmetalation Transmetalation ar_pdx_l->transmetalation ar_pd_ar_l Ar-Pd(II)-Ar'(L_n) transmetalation->ar_pd_ar_l reductive_elimination Reductive Elimination ar_pd_ar_l->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product arx Ar-X (Aryl Halide) arx->oxidative_addition boronic Ar'B(OR)₂ + Base boronic->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

"4-(Trifluoromethoxy)benzotrifluoride" vs. other trifluoromethylating agents in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a trifluoromethyl (–CF3) group is a pivotal strategy in modern drug discovery and materials science, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] For researchers, scientists, and drug development professionals, the selection of an appropriate trifluoromethylating agent is crucial for successful synthesis. This guide provides an objective comparison of common trifluoromethylating agents, supported by experimental data, to aid in this critical decision-making process.

While the query specified a comparison involving "4-(Trifluoromethoxy)benzotrifluoride," extensive research indicates that this compound is not typically employed as a trifluoromethylating agent. Instead, it is a molecule containing both trifluoromethoxy and trifluoromethyl groups.[2] Therefore, this guide will focus on a comparative analysis of widely established and commercially available trifluoromethylating agents.

These reagents are broadly categorized based on their reactive nature: electrophilic ("CF3+"), nucleophilic ("CF3-"), and radical ("CF3•").[1]

Electrophilic Trifluoromethylating Agents

Electrophilic trifluoromethylating agents are highly effective for the trifluoromethylation of a diverse range of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems.[3] The most prominent reagents in this class are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[3][4]

Table 1: Comparison of Electrophilic Trifluoromethylating Agents for the Trifluoromethylation of β-Ketoesters

Reagent ClassSpecific ReagentSubstrateYield (%)Reference
Hypervalent IodineTogni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[5]
Sulfonium SaltUmemoto Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate)2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateGood to Excellent[5]
Sulfonium SaltCyclopropyl-substituted S-(trifluoromethyl)thiophenium saltβ-Ketoesters and dicyanoalkylidenes"Much higher yields" than Togni or Umemoto reagents[4][5]
Sulfonium SaltUmemoto Reagent IV (S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate)Sodium salt of ethyl 2-oxocyclohexanecarboxylateHigh[5]
Experimental Protocol: Trifluoromethylation of Indole with Togni's Reagent II

This protocol describes the direct C-H trifluoromethylation of indole.[3]

Materials:

  • Indole

  • Togni's Reagent II

  • Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.

Nucleophilic Trifluoromethylating Agents

Nucleophilic trifluoromethylation is a powerful method for introducing the CF3 group into carbonyl compounds and their derivatives. The most widely used reagent in this category is the Ruppert-Prakash reagent (TMSCF3).[1][6]

Table 2: Comparison of Nucleophilic Trifluoromethylating Agents for the Trifluoromethylation of Benzaldehyde

ReagentActivatorYield (%)Reference
Ruppert-Prakash Reagent (TMSCF3)Tetrabutylammonium fluoride (TBAF)95[3]
4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholineCesium fluoride (CsF)92[3]
Experimental Protocol: Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent

Materials:

  • Benzaldehyde

  • Ruppert-Prakash Reagent (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).

  • Add a catalytic amount of TBAF solution (0.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The resulting silyl ether can be deprotected using acid (e.g., HCl in methanol) to yield the corresponding trifluoromethyl alcohol.

  • Purify the final product by column chromatography.[3]

Radical Trifluoromethylating Agents

Radical trifluoromethylation has emerged as a potent tool for the functionalization of arenes and heteroarenes, often under mild conditions. The Langlois reagent is a key player in this area.[1][3]

Table 3: Comparison of Radical Trifluoromethylating Agents for the Trifluoromethylation of Heterocycles

ReagentSubstrateMethodYield (%)Reference
Langlois Reagent (CF3SO2Na)HeterocyclesRadical C-H trifluoromethylationGood[5]
Togni Reagent IHeterocyclesPhotoredox catalysisLow to no yield[3]
Umemoto ReagentHeterocyclesPhotoredox catalysisLow to no yield[3]
Experimental Protocol: Trifluoromethylation of 4-tert-Butylpyridine using Langlois' Reagent

Materials:

  • 4-tert-Butylpyridine

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • Dichloromethane (DCM)

  • Water (H₂O)

Procedure:

  • To a solution of 4-tert-butylpyridine (1.0 equiv) in a 1:1 mixture of DCM and H₂O (0.2 M), add sodium trifluoromethanesulfinate (3.0 equiv).

  • Stir the biphasic mixture vigorously at room temperature.

  • Add tert-butyl hydroperoxide (5.0 equiv) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]

Visualizing the Workflow

A generalized workflow for trifluoromethylation reactions is depicted below. The specific conditions and reagents will vary depending on the chosen method and substrate.

Trifluoromethylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Substrate Select Substrate & Reagent Type Setup Reaction Setup (Solvent, Temp, Atmosphere) Substrate->Setup Add_Reagent Add Trifluoromethylating Reagent & Activator Setup->Add_Reagent Monitor Monitor Reaction (TLC, GC-MS, NMR) Add_Reagent->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Trifluoromethylated Product Purify->Product

References

Comparative analysis of trifluoromethoxy-substituted building blocks in drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune physicochemical and pharmacological properties. Among the array of fluorinated motifs, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique ability to modulate a molecule's lipophilicity, metabolic stability, and target-binding interactions.[1][2][3][4][5]

This guide provides an objective, data-driven comparison of trifluoromethoxy-substituted building blocks against common structural alternatives. By understanding the distinct advantages conferred by the -OCF3 group, researchers can make more informed decisions in the design and optimization of next-generation therapeutics.

Comparative Analysis of Physicochemical Properties

The introduction of an -OCF3 group can profoundly alter a molecule's characteristics. The following sections provide a quantitative comparison of its effects on key drug-like properties.

Lipophilicity: Enhancing Membrane Permeability

Lipophilicity, often measured by the logarithm of the partition coefficient (LogP) or the Hansch parameter (π), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] The -OCF3 group is recognized as one of the most lipophilic substituents used in drug design, generally increasing this property more significantly than a trifluoromethyl (-CF3) group.[3][6][7] This enhancement can improve a compound's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[1][6]

SubstituentHansch Lipophilicity Parameter (π)Key Characteristics
-OCF3 +1.04 [3][8]Highly lipophilic; significantly boosts membrane permeability.
-CF3+0.88[1][8]Lipophilic; commonly used to enhance metabolic stability and binding.
-SCF3+1.44[8]More lipophilic than its oxygen counterpart.[9]
-Cl+0.71Lipophilic halogen; common bioisostere.
-Br+0.86Lipophilic halogen, similar in value to -CF3.
-OCH3-0.02 to -0.20[8]Hydrophilic; can be a site of metabolic attack.
-CH3+0.56Moderately lipophilic; potential site of metabolic oxidation.
-H0.00Baseline reference.

Table 1: Comparative Lipophilicity of Common Substituents. The Hansch parameter (π) quantifies the contribution of a substituent to a molecule's lipophilicity.

Metabolic Stability: Resisting Enzymatic Degradation

Enhancing a drug's metabolic stability is crucial for prolonging its half-life and improving bioavailability.[6][10] The trifluoromethoxy group offers a significant advantage over substituents like the methoxy (-OCH3) group, which is often susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[1] The strength of the carbon-fluorine bonds in the -OCF3 group makes it highly resistant to metabolic degradation.[1][5][6] Strategically placing an -OCF3 group at a known site of metabolism can effectively block this pathway, leading to a more robust pharmacokinetic profile.[6][10]

PropertyStandard Moiety (e.g., -OCH3)-OCF3 or -CF3 MoietyRationale for Change
In Vitro Half-life (t½) ShorterLonger The high C-F bond energy resists enzymatic cleavage, reducing the rate of metabolism.[1][6][10]
Intrinsic Clearance (CLint) HigherLower Blocking a primary metabolic pathway lowers the liver's capacity to clear the drug.[10]
Metabolite Profile Often complexSimplified Inhibition of a major metabolic route reduces the number of potential metabolites.[10]

Table 2: Impact of Trifluoromethoxy Substitution on Metabolic Stability. This table illustrates the typical outcomes observed in in vitro metabolic assays when a labile group is replaced with a metabolically robust fluorinated group.

Electronic Effects: Modulating Acidity and Basicity (pKa)

The trifluoromethoxy group is strongly electron-withdrawing, a property that can significantly influence the acidity or basicity (pKa) of nearby functional groups.[6][7] This modulation can be critical for optimizing a drug's solubility, receptor binding, and pharmacokinetic properties. For instance, when placed on an aromatic ring, an -OCF3 group will decrease the pKa of a phenolic hydroxyl group (making it more acidic) and decrease the pKa of an anilinium ion (making the parent aniline less basic).[11]

Substituent (para-position)Phenol pKaAnilinium pKa
-H (Unsubstituted)9.954.58[12]
-OCF3 ~8.8 ~3.5
-CF3~9.13.51
-Cl9.423.98[12]
-NO27.151.02[12]
-OCH310.215.34
-CH310.265.12[12]

Table 3: Comparative pKa Values for para-Substituted Phenols and Anilines. Data is compiled from various sources and represents approximate values to demonstrate the electronic effect of each substituent. Lower phenol pKa indicates stronger acidity. Lower anilinium pKa indicates weaker basicity of the corresponding aniline.

Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro assays. Below are detailed methodologies for two key experiments.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay is a standard method to evaluate a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[13][14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Liver microsomes (e.g., human, rat, mouse).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Ice-cold "stop solution" (e.g., acetonitrile with an internal standard).

  • 96-well incubation plate and a collection plate.

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation: Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM). Thaw the liver microsomes on ice.

  • Incubation Setup: Add the liver microsome solution to the wells of the 96-well plate. Add the test compound working solution to initiate the reaction and pre-incubate the plate at 37°C for approximately 5-10 minutes.[10]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. The 0-minute time point sample is taken immediately by transferring an aliquot to a collection plate containing the ice-cold stop solution.[10]

  • Time Points: At designated time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by transferring aliquots to the stop solution.[10]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.

Protocol: Lipophilicity Determination (Shake-Flask LogD7.4)

This method measures a compound's distribution between an aqueous and an organic phase at a physiologically relevant pH.

Objective: To determine the octanol-water distribution coefficient (LogD) at pH 7.4.

Materials:

  • Test compound.

  • n-Octanol (pre-saturated with buffer).

  • Phosphate buffer (pH 7.4, pre-saturated with n-octanol).

  • Vials for mixing.

  • Vortexer and centrifuge.

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent.

  • Phase System: In a vial, add a precise volume of the phosphate buffer (pH 7.4) and an equal volume of n-octanol.

  • Compound Addition: Add a small aliquot of the test compound stock solution to the two-phase system. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the vial and vortex vigorously for a set period (e.g., 30-60 minutes) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at high speed to achieve a clean separation of the aqueous and organic layers.

  • Sampling: Carefully take a precise aliquot from both the n-octanol layer and the aqueous buffer layer.

  • Quantification: Analyze the concentration of the compound in each aliquot using a calibrated analytical method.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase: LogD = log10([Compound]octanol / [Compound]aqueous).

Visualized Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual representation of key processes and relationships in drug discovery.

G cluster_0 cluster_1 cluster_2 A Synthesize Novel -OCF3 Building Block B Incorporate into Drug Scaffold A->B C Physicochemical Profiling (LogD, pKa) B->C D In Vitro Metabolic Stability Assay B->D E In Vitro Potency & Selectivity Assays B->E F Data Analysis & Comparative Assessment C->F D->F E->F G Lead Optimization Decision F->G

Caption: Workflow for evaluating novel trifluoromethoxy-substituted building blocks.

G center Substituent Properties lipophilicity Lipophilicity center->lipophilicity stability Metabolic Stability center->stability electronics Electronic Effect center->electronics ocf3_lipo -OCF3 (Very High) lipophilicity->ocf3_lipo cf3_lipo -CF3 (High) lipophilicity->cf3_lipo och3_lipo -OCH3 (Low/Hydrophilic) lipophilicity->och3_lipo ocf3_stab -OCF3 (Very High) stability->ocf3_stab cf3_stab -CF3 (High) stability->cf3_stab och3_stab -OCH3 (Low/Labile) stability->och3_stab ocf3_elec -OCF3 (Strongly e- withdrawing) electronics->ocf3_elec cf3_elec -CF3 (Strongly e- withdrawing) electronics->cf3_elec och3_elec -OCH3 (Weakly e- donating) electronics->och3_elec

Caption: Comparative properties of -OCF3, -CF3, and -OCH3 substituents.

Conclusion

Trifluoromethoxy-substituted building blocks offer a distinct and advantageous profile for drug discovery. Their ability to simultaneously enhance lipophilicity and metabolic stability provides a powerful strategy for overcoming common pharmacokinetic challenges.[1][5][6] While the synthesis of these building blocks can present unique challenges, the potential improvements in drug-like properties often justify the investment.[1][3][15] By leveraging the unique characteristics of the -OCF3 group, medicinal chemists can effectively optimize lead compounds, increasing the probability of developing successful clinical candidates.

References

Validating the Synthesis of 4-(Trifluoromethoxy)benzotrifluoride: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the synthesis of fluorinated organic compounds is of paramount importance. Molecules such as 4-(Trifluoromethoxy)benzotrifluoride serve as critical building blocks due to the unique properties conferred by the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, including enhanced metabolic stability and lipophilicity. The rigorous validation of its synthesis and the confirmation of its chemical structure are essential for ensuring the purity, efficacy, and safety of downstream products.

This guide provides a comparative analysis of key spectroscopic methods used to validate the reaction mechanism and confirm the identity of this compound. We present supporting data, detailed experimental protocols, and a comprehensive workflow to aid researchers, scientists, and drug development professionals in their analytical processes.

Comparison of Spectroscopic Techniques for Structural Elucidation

A multi-faceted analytical approach is crucial for the unambiguous structural confirmation of this compound. While each spectroscopic technique provides unique insights, their combined application offers a comprehensive and definitive characterization. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules. For a compound like this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

  • ¹H NMR: Provides information about the aromatic protons, including their chemical environment, multiplicity (splitting pattern), and integration (number of protons).

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their electronic environments. The coupling between carbon and fluorine atoms (J-coupling) provides additional structural confirmation.

  • ¹⁹F NMR: Directly observes the fluorine nuclei, which is essential for confirming the presence and integrity of the -CF₃ and -OCF₃ groups. The chemical shifts are highly sensitive to the electronic environment.[1][2][3][4]

Table 1: Predicted NMR Spectroscopic Data for this compound

SpectrumNucleusChemical Shift (δ) Range (ppm)MultiplicityNotes
¹H NMRAromatic C-H7.2 - 7.8Doublets (d)Two distinct signals expected for the AA'BB' spin system of the 1,4-disubstituted benzene ring.
¹³C NMRAromatic C-H120 - 135Quartet (q) for C-CF₃, Singlet/Doublet for othersSignals will show coupling to fluorine. The carbon of the CF₃ group will appear as a quartet.
¹³C NMRAromatic C-F120 - 150Quartets (q)The carbons attached to -CF₃ and -OCF₃ will exhibit characteristic quartets due to C-F coupling.
¹⁹F NMR-CF₃~ -63Singlet (s)A single peak confirming the trifluoromethyl group.[2][4]
¹⁹F NMR-OCF₃~ -58Singlet (s)A distinct singlet for the trifluoromethoxy group, shifted from the -CF₃ signal.
Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation patterns. For this compound (C₈H₄F₆O), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Table 2: Mass Spectrometry Data for this compound

TechniqueParameterExpected ValuePurpose
HRMS (EI)Molecular FormulaC₈H₄F₆OConfirms elemental composition.
HRMS (EI)Exact Mass [M]⁺230.0193Provides high-accuracy molecular weight confirmation.[5]
GC-MSMolecular Ion Peak (m/z)230.11Confirms molecular weight.[5]
GC-MSKey Fragments[M-CF₃]⁺, [M-OCF₃]⁺Fragmentation pattern helps to confirm the structure and the presence of the fluoroalkyl groups.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
1250 - 1000C-F Stretch-CF₃ and -OCF₃
1280 - 1200C-O-C Asymmetric StretchAryl Ether
1600, 1500, 1450C=C StretchAromatic Ring
3100 - 3000C-H StretchAromatic C-H

Experimental Workflow and Protocols

The validation of a reaction, such as a potential synthesis of this compound, follows a logical workflow from reaction workup to final structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_validation Data Interpretation & Validation Reaction Hypothetical Synthesis: Reaction of Precursors Workup Aqueous Workup & Solvent Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (GC-MS, HRMS) Purification->MS IR FT-IR Spectroscopy Purification->IR Data_Analysis Correlate Spectroscopic Data NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Unambiguous Structure Confirmation Data_Analysis->Structure_Confirmation Mechanism_Validation Validate Reaction Outcome Structure_Confirmation->Mechanism_Validation

Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.

Detailed Experimental Protocols

1. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube.[1]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2][3]

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of 12 ppm, a relaxation delay of 2 seconds, and 16 scans. Use the residual solvent peak as an internal standard.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and accumulate 1024 scans for a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire spectra with a spectral width of 200 ppm, using CFCl₃ (δ = 0.00 ppm) as an external standard.[2] A relaxation delay of 2 seconds and 64 scans are typically sufficient.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a standard GC-MS system equipped with a capillary column (e.g., HP-5ms).

  • GC Method: Inject 1 µL of the sample. Use a temperature program starting at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

  • MS Method: Use electron ionization (EI) at 70 eV. Scan over a mass range (m/z) of 40-400. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

  • Sample Preparation: If the sample is a liquid, a small drop can be placed between two KBr or NaCl plates to form a thin film. If solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to running the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

The validation of the reaction mechanism and structural identity of this compound requires a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the definitive structural map, Mass Spectrometry confirms the molecular weight and elemental formula, and IR spectroscopy offers rapid verification of key functional groups. By following rigorous experimental protocols and integrating the data from these complementary methods, researchers can confidently confirm the successful synthesis of this important fluorinated building block, ensuring the integrity of their scientific endeavors.

References

Assessing the Metabolic Stability of Drug Candidates Derived from "4-(Trifluoromethoxy)benzotrifluoride": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, aimed at enhancing the metabolic stability and overall pharmacokinetic profile of drug candidates. Among these, the 4-(trifluoromethoxy)benzotrifluoride scaffold is of significant interest due to the combined effects of the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. These electron-withdrawing moieties can significantly alter the electronic properties of the aromatic ring, rendering it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver. This guide provides a comparative assessment of the metabolic stability of drug candidates derived from this scaffold, supported by established experimental protocols.

The Impact of Trifluoromethoxy and Trifluoromethyl Groups on Metabolic Stability

The high bond energy of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond is a key factor in the enhanced metabolic stability of fluorinated compounds. By strategically placing these groups at known or suspected sites of metabolism, chemists can effectively block these metabolic pathways. This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

The trifluoromethoxy group is often considered a metabolically robust bioisostere of the more labile methoxy group, effectively preventing O-demethylation, a common and often rapid metabolic pathway. Similarly, the trifluoromethyl group can shield adjacent positions on the aromatic ring from oxidative attack.

Comparative In Vitro Metabolic Stability Data

While direct head-to-head comparative studies on a homologous series of drug candidates derived solely from the this compound scaffold are not extensively available in the public domain, we can infer their performance based on data from structurally related compounds and general principles of drug metabolism. The following tables present a hypothetical comparison to illustrate the expected trends in metabolic stability.

Table 1: Comparison of In Vitro Half-Life (t½) in Human Liver Microsomes (HLM)

Compound IDStructural MoietyPredicted In Vitro Half-Life (t½, min)
Candidate A This compound Derivative> 60
Alternative 1 4-Methoxy-benzotrifluoride Derivative15 - 30
Alternative 2 4-Chloro-benzotrifluoride Derivative30 - 60
Alternative 3 Unsubstituted Benzotrifluoride Derivative< 15

Table 2: Comparison of In Vitro Intrinsic Clearance (CLint) in Human Hepatocytes

Compound IDStructural MoietyPredicted In Vitro Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Candidate A This compound Derivative< 5
Alternative 1 4-Methoxy-benzotrifluoride Derivative20 - 50
Alternative 2 4-Chloro-benzotrifluoride Derivative5 - 20
Alternative 3 Unsubstituted Benzotrifluoride Derivative> 50

Note: The data presented in these tables are illustrative and the actual metabolic stability will be highly dependent on the specific molecular scaffold and the overall physicochemical properties of the compound.

Experimental Protocols

To empirically determine the metabolic stability of drug candidates, two primary in vitro assays are routinely employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method used to assess the intrinsic clearance of a compound by phase I metabolic enzymes, primarily cytochrome P450s.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw Liver Microsomes (e.g., 0.5 mg/mL) D Pre-incubate Microsomes and Test Compound at 37°C A->D B Prepare Test Compound (e.g., 1 µM) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Incubate at 37°C with Shaking E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction with Ice-Cold Acetonitrile G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound Remaining J->K L Calculate t½ and CLint K->L

Experimental workflow for the liver microsomal stability assay.

Detailed Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute to a final incubation concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution to each well.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.

  • Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both phase I and phase II metabolic enzymes and their necessary cofactors.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw Cryopreserved Hepatocytes B Determine Cell Viability and Density A->B C Prepare Hepatocyte Suspension B->C E Add Hepatocyte Suspension to 96-well Plate C->E D Prepare Test Compound Solution F Add Test Compound to Initiate Reaction D->F E->F G Incubate at 37°C with Shaking F->G H Collect Aliquots at Time Points G->H I Quench with Ice-Cold Acetonitrile H->I J Centrifuge to Pellet Debris I->J K Analyze Supernatant by LC-MS/MS J->K L Calculate t½ and CLint K->L

Experimental workflow for the hepatocyte stability assay.

Detailed Methodology:

  • Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability (typically >80%) and adjust the cell density to 0.5-1.0 x 10⁶ viable cells/mL in incubation medium (e.g., Williams' Medium E).

    • Prepare a stock solution of the test compound and dilute to a final incubation concentration of 1 µM.

  • Incubation:

    • Add the hepatocyte suspension to the wells of a 96-well plate.

    • Add the test compound solution to initiate the reaction.

    • Incubate the plate at 37°C in a humidified incubator with gentle shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.

    • Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of the parent compound.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance expressed as µL/min/10⁶ cells.

Conclusion

The this compound scaffold represents a promising starting point for the design of metabolically stable drug candidates. The presence of both trifluoromethoxy and trifluoromethyl groups is expected to significantly reduce susceptibility to oxidative metabolism, leading to improved pharmacokinetic properties. The in vitro assays detailed in this guide provide robust and reliable methods for quantifying the metabolic stability of novel derivatives, enabling data-driven decisions in the lead optimization process. By comparing the metabolic stability of new candidates to less fluorinated or non-fluorinated alternatives, researchers can effectively assess the impact of this scaffold and prioritize compounds with the most favorable metabolic profiles for further development.

Unveiling the Molecular Architecture: A Comparative Guide to Spectroscopic Techniques for 4-(Trifluoromethoxy)benzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of 4-(Trifluoromethoxy)benzotrifluoride and its derivatives. Detailed experimental protocols and comparative data are presented to aid in the selection and application of these powerful analytical tools.

The unique substitution pattern of this compound, featuring two distinct fluorine-containing moieties, presents a compelling case for a multi-faceted analytical approach. The trifluoromethoxy (-OCF₃) group and the trifluoromethyl (-CF₃) group, both potent electron-withdrawing groups, significantly influence the electronic environment of the benzene ring, leading to characteristic spectroscopic signatures. Understanding these signatures is crucial for unambiguous structure determination.

Comparative Analysis of Spectroscopic Techniques

A combination of NMR, MS, and IR spectroscopy is typically employed to provide a holistic and confirmed structural assignment. Each technique offers complementary information, and their collective data provides a robust foundation for structural verification.

Spectroscopic TechniqueInformation ProvidedStrengths for this ApplicationLimitations for this Application
NMR Spectroscopy
¹H NMRNumber of unique protons, their chemical environment, and spin-spin coupling with neighboring nuclei.Provides information on the substitution pattern of the aromatic ring.Limited direct information on the fluorine-containing groups.
¹³C NMRNumber of unique carbons, their chemical environment, and coupling with neighboring nuclei (including ¹⁹F).Crucial for confirming the carbon skeleton and observing the effect of fluorine substitution on the aromatic ring.Lower sensitivity compared to ¹H NMR.
¹⁹F NMRNumber of unique fluorine environments, their chemical shifts, and coupling with other nuclei.Highly sensitive and directly probes the -CF₃ and -OCF₃ groups, providing distinct signals for each. Essential for confirming the presence and integrity of these groups.Requires a spectrometer equipped for fluorine detection.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the exact molecular weight, confirming the elemental composition. Fragmentation patterns can help identify the core structure and the presence of -CF₃ and -OCF₃ groups.Isomers may not be distinguishable by mass alone.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Confirms the presence of C-O-C ether linkage, C-F bonds, and aromatic C-H and C=C bonds.Provides limited information on the overall molecular connectivity.

Experimental Data Summary

The following tables summarize typical spectroscopic data for derivatives of this compound, showcasing the expected chemical shifts and mass-to-charge ratios.

Table 1: Representative ¹H NMR Data for Substituted Benzotrifluoride Derivatives in CDCl₃

CompoundAromatic Protons (δ, ppm)
4-(Trifluoromethyl)nitrobenzene[1]8.38 (d, J = 8.0 Hz, 2H), 7.86 (d, J = 8.0 Hz, 2H)
4-(Trifluoromethyl)benzonitrile[2]7.77 (d, J = 8.8 Hz, 2H), 7.82 (d, J = 8.8 Hz, 2H)
Methyl 4-(trifluoromethyl)benzoate[1]8.14 (d, J = 8.0 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H)

Table 2: Representative ¹³C NMR Data for Substituted Benzotrifluoride Derivatives in CDCl₃

CompoundAromatic Carbons (δ, ppm)CF₃ Carbon (δ, ppm)
4-(Trifluoromethyl)nitrobenzene122.9 (q, J = 272 Hz), 124.1, 126.8 (q, J = 3.6 Hz)Not explicitly stated
4-(Trifluoromethyl)benzonitrile[2]116.0 (q, J = 1.8 Hz), 117.4, 123.0 (q, J = 271 Hz), 126.1 (q, J = 3.7 Hz), 132.6, 134.5 (q, J = 33 Hz)123.0 (q, J = 271 Hz)
Methyl 4-(trifluoromethyl)benzoate[1]123.8 (q, J = 271 Hz), 125.5 (q, J = 4 Hz), 130.1, 133.5, 134.5 (q, J = 33 Hz)123.8 (q, J = 271 Hz)

Table 3: Representative ¹⁹F NMR Data for Substituted Benzotrifluoride Derivatives in CDCl₃

CompoundChemical Shift (δ, ppm)
4-(Trifluoromethyl)nitrobenzene[1]-63.18 (s, 3F)
4-(Trifluoromethyl)benzonitrile[2]-61.9 (s, 3F)
Methyl 4-(trifluoromethyl)benzoate[1]-63.21 (s, 3F)
This compoundExpected ~ -58 ppm for -OCF₃ and ~ -63 ppm for -CF₃

Table 4: Mass Spectrometry Data for a Representative Derivative

CompoundMolecular Formula[M]+ (m/z)Key Fragments (m/z)
4-(Trifluoromethoxy)benzyl bromide[3]C₈H₆BrF₃O254/256175 ([M-Br]⁺), 147 ([M-Br-CO]⁺)

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are essential for accurate structural confirmation.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • For quantitative analysis, a known amount of an internal standard can be added.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of ¹³C.

    • Typical spectral width: 0 to 200 ppm.

    • Reference the spectrum to the deuterated solvent peak.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled fluorine spectrum.

    • Typical spectral width: -40 to -80 ppm for -OCF₃ and -CF₃ groups.

    • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard.

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation:

  • Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile solvent (e.g., methanol, dichloromethane).

  • For direct infusion, the solution can be introduced into the ion source via a syringe pump. For GC-MS, the sample is injected into the gas chromatograph.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A mass spectrometer with an EI source, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

  • Ionization: Standard EI energy of 70 eV.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Solids: The solid can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid is ground with dry KBr and pressed into a transparent disk.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Typically scan from 4000 to 400 cm⁻¹.

  • Data Acquisition: Acquire a background spectrum of the empty sample holder or pure solvent, followed by the spectrum of the sample. The background is automatically subtracted.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as C-O-C (ether), C-F, aromatic C-H, and aromatic C=C bonds.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for the structural confirmation of this compound derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesized Compound Purification Purified Derivative Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (EI, HRMS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic confirmation of synthesized compounds.

NMR_Analysis_Detail cluster_nmr NMR Spectroscopic Analysis cluster_info Information Obtained cluster_confirmation Structural Confirmation H1_NMR ¹H NMR Proton_Info Aromatic Substitution Pattern H1_NMR->Proton_Info C13_NMR ¹³C NMR Carbon_Info Carbon Skeleton & C-F Coupling C13_NMR->Carbon_Info F19_NMR ¹⁹F NMR Fluorine_Info Presence & Environment of -CF₃ and -OCF₃ groups F19_NMR->Fluorine_Info Final_Structure Confirmed Structure Proton_Info->Final_Structure Carbon_Info->Final_Structure Fluorine_Info->Final_Structure

Caption: Detailed workflow for NMR-based structural elucidation.

By employing a combination of these spectroscopic techniques and following rigorous experimental protocols, researchers can confidently determine the structure of this compound derivatives, a critical step in the advancement of pharmaceutical and materials science research.

References

Predicting Aromatic Reactivity: An In-Silico and Experimental Guide to 4-(Trifluoromethoxy)benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the introduction of fluorine-containing functional groups has been a transformative strategy for modulating the chemical and physical properties of organic molecules. The unique electronic properties of substituents like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) can significantly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative framework for predicting the reactivity of 4-(Trifluoromethoxy)benzotrifluoride, a molecule of interest in drug design, through in-silico modeling and outlines experimental protocols for validation.

In-Silico Reactivity Modeling: A Predictive Workflow

Computational chemistry provides powerful tools to predict the reactivity of molecules before their synthesis, saving time and resources. For this compound, a combination of Density Functional Theory (DFT) and semi-empirical methods can be employed to predict its behavior in chemical reactions, particularly electrophilic aromatic substitution.

G cluster_0 In-Silico Modeling Workflow Start Start Define Molecule Define Molecule: This compound Start->Define Molecule Geometry Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G*) Define Molecule->Geometry Optimization Electronic Properties Calculate Electronic Properties: - Partial Charges - HOMO/LUMO Energies - Electrostatic Potential Geometry Optimization->Electronic Properties Reactivity Indices Calculate Reactivity Indices: - Fukui Functions - Hammett Parameters Electronic Properties->Reactivity Indices Predict Regioselectivity Predict Regioselectivity of Electrophilic Attack Reactivity Indices->Predict Regioselectivity End End Predict Regioselectivity->End

Caption: A typical in-silico workflow for predicting the reactivity of an aromatic compound.

Predicted Reactivity of this compound

Both the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are strongly electron-withdrawing. The -OCF3 group has a strong inductive electron-withdrawing effect (-I) and a weak resonance electron-donating effect (+R), while the -CF3 group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. In this compound, these groups are para to each other, leading to a highly electron-deficient aromatic ring.

This electronic nature dictates that the benzene ring is significantly deactivated towards electrophilic aromatic substitution compared to benzene. Any electrophilic attack is predicted to occur at the positions meta to both the -OCF3 and -CF3 groups (positions 2, 3, 5, and 6). Due to the directing effects of both substituents, the primary sites of electrophilic attack are expected to be the carbons ortho to the trifluoromethoxy group and meta to the trifluoromethyl group (positions 2 and 6).

Comparative Analysis with Alternative Compounds

To contextualize the reactivity of this compound, a comparison with structurally related compounds is essential. The following table summarizes the predicted and experimentally known reactivity of anisole and benzotrifluoride in electrophilic nitration.

CompoundSubstituent(s)Predicted/Known ReactivityPredicted/Known Major Products (Nitration)
Anisole-OCH3 (electron-donating)Activated ring, ortho/para directing2-Nitroanisole, 4-Nitroanisole
Benzotrifluoride-CF3 (electron-withdrawing)Deactivated ring, meta directing3-Nitrobenzotrifluoride
This compound -OCF3, -CF3 (electron-withdrawing) Highly deactivated ring, meta directing 2-Nitro-4-(trifluoromethoxy)benzotrifluoride

Experimental Validation: Protocol for Nitration

To validate the in-silico predictions, a controlled nitration experiment can be performed. The following protocol is adapted from established procedures for the nitration of deactivated aromatic compounds.[1][2]

Materials:

  • This compound

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add this compound to the cooled sulfuric acid with constant stirring.

  • In the dropping funnel, prepare a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture).

  • Add the nitrating mixture dropwise to the flask containing the substrate, maintaining the temperature between 0 and 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analyze the product mixture by GC-MS and NMR to determine the isomer distribution.

G cluster_1 Experimental Validation Workflow Start Start Reactants Mix Substrate with H₂SO₄ at 0°C Start->Reactants Nitration Add Nitrating Mixture (HNO₃/H₂SO₄) at 0-5°C Reactants->Nitration Quench Quench with Ice Nitration->Quench Extraction Extract with CH₂Cl₂ Quench->Extraction Wash Wash with NaHCO₃ and Water Extraction->Wash Dry Dry and Evaporate Solvent Wash->Dry Analysis Analyze Product by GC-MS and NMR Dry->Analysis End End Analysis->End

Caption: A generalized workflow for the experimental nitration of a deactivated aromatic compound.

Conclusion

The in-silico modeling approach outlined provides a robust framework for predicting the reactivity of this compound. The strong electron-withdrawing nature of both the -OCF3 and -CF3 groups renders the aromatic ring highly deactivated towards electrophilic attack, with substitution predicted to occur at the positions meta to both groups. This predictive power, when coupled with experimental validation, allows for a more rational design of synthetic routes and a deeper understanding of the structure-reactivity relationships in this important class of fluorinated molecules. This guide serves as a starting point for researchers to explore the chemical space of poly-fluorinated aromatics with greater confidence and efficiency.

References

Case studies comparing the efficacy of agrochemicals synthesized from "4-(Trifluoromethoxy)benzotrifluoride"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Analysis of Agrochemicals Derived from 4-(Trifluoromethoxy)aniline

An in-depth guide for researchers and professionals in drug development and crop protection, this report details the synthesis, comparative efficacy, and modes of action of prominent agrochemicals synthesized from precursors rooted in 4-(trifluoromethoxy)aniline chemistry.

This publication provides a comprehensive comparison of the performance of several key agrochemicals whose synthesis pathways involve intermediates derived from 4-(trifluoromethoxy)aniline. The trifluoromethoxy group imparts unique properties to these molecules, including enhanced metabolic stability and increased lipophilicity, which can lead to improved biological activity. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a clear understanding of their relative performance.

Synthesis Pathway Overview

The journey from the foundational chemical structure to the final active agrochemical ingredient involves several key synthetic transformations. A plausible synthetic route to the key intermediate, 4-(trifluoromethoxy)aniline, from a benzotrifluoride precursor is outlined below. This intermediate is then further modified to produce a range of agrochemicals with distinct functionalities.

Synthesis_Pathway 4-(Trifluoromethoxy)benzotrifluoride This compound 4-(Trifluoromethoxy)benzoic_acid 4-(Trifluoromethoxy)benzoic acid This compound->4-(Trifluoromethoxy)benzoic_acid Hydrolysis 4-(Trifluoromethoxy)benzoyl_chloride 4-(Trifluoromethoxy)benzoyl chloride 4-(Trifluoromethoxy)benzoic_acid->4-(Trifluoromethoxy)benzoyl_chloride Chlorination (e.g., SOCl2) 4-(Trifluoromethoxy)benzamide 4-(Trifluoromethoxy)benzamide 4-(Trifluoromethoxy)benzoyl_chloride->4-(Trifluoromethoxy)benzamide Amidation 4-(Trifluoromethoxy)aniline 4-(Trifluoromethoxy)aniline 4-(Trifluoromethoxy)benzamide->4-(Trifluoromethoxy)aniline Hofmann Rearrangement

Caption: Plausible synthesis of 4-(trifluoromethoxy)aniline.

From 4-(trifluoromethoxy)aniline, further reactions such as bromination can yield intermediates like 2,6-dibromo-4-(trifluoromethoxy)aniline, a key precursor for the fungicide Thifluzamide. Other derivatives of 4-(trifluoromethoxy)aniline serve as foundational building blocks for a variety of other agrochemicals.

Comparative Efficacy of Key Agrochemicals

The following sections provide a detailed comparison of the efficacy of five major agrochemicals synthesized using trifluoromethoxy-containing intermediates.

Novaluron: A Potent Insect Growth Regulator

Novaluron is a benzoylphenyl urea insecticide that acts as an insect growth regulator (IGR).

Mode of Action: Chitin Synthesis Inhibition

Novaluron's primary mode of action is the inhibition of chitin synthesis in insects.[1][2] Chitin is a crucial component of the insect's exoskeleton. By disrupting the production of chitin, Novaluron interferes with the molting process, leading to larval mortality.[1][3]

Novaluron_MoA Novaluron Novaluron Chitin_Synthase Chitin Synthase Complex Novaluron->Chitin_Synthase Inhibits Chitin Chitin Polymer Chitin_Synthase->Chitin Blocked UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) UDP_GlcNAc->Chitin_Synthase Exoskeleton Integument & Exoskeleton Formation Chitin->Exoskeleton Molting Successful Molting Exoskeleton->Molting Fails

Caption: Novaluron's inhibition of chitin synthesis.

Comparative Efficacy Data

Table 1: Novaluron vs. Chlorantraniliprole for Black Cutworm Control [4]

TreatmentApplication RateMean % Mortality (35 DAT)
Novaluron High Rate>80%
Low Rate>80%
Chlorantraniliprole Standard Rate>80%
Untreated Control -<10%

Table 2: Novaluron vs. Diflubenzuron for Brown Marmorated Stink Bug (BMSB) Nymphs [5][6]

TreatmentApplication RateNymphal Mortality (72h)
Novaluron 362.2 g ai/haSignificantly higher than control
Diflubenzuron 280.2 g ai/haSignificantly higher than control
Untreated Control -Low mortality
Experimental Protocols
  • Black Cutworm Efficacy Trial: Field plots are established and artificially infested with laboratory-reared black cutworm larvae. Insecticide treatments are applied at specified rates. Larval mortality is assessed at various intervals, such as 35 days after treatment (DAT), by counting the number of surviving larvae in a designated area of each plot.[4]

  • BMSB Bioassay: Insecticide-treated green beans are offered to BMSB nymphs in a laboratory setting. Mortality is assessed at set time points (e.g., 72 hours) after exposure.[6]

Flometoquin: A Novel Quinoline Insecticide

Flometoquin is a recently developed insecticide with a unique phenoxy-quinoline structure, demonstrating potent activity against various thrips species.

Mode of Action: Mitochondrial Complex III Inhibition

Flometoquin's insecticidal activity stems from its deacylated metabolite, which inhibits the ubiquinol-cytochrome c oxidoreductase (complex III) in the mitochondrial electron transport chain.[4][7][8] This disruption of cellular respiration leads to a rapid cessation of ATP production and subsequent insect mortality.[8]

Flometoquin_MoA Flometoquin Flometoquin FloMet FloMet (active metabolite) Flometoquin->FloMet Metabolism Complex_III Mitochondrial Complex III (Qi site) FloMet->Complex_III Inhibits ETC Electron Transport Chain Complex_III->ETC Disrupted ATP_Synthase ATP Synthase ETC->ATP_Synthase Impaired Proton Gradient ATP ATP Production ATP_Synthase->ATP Blocked

Caption: Flometoquin's disruption of mitochondrial respiration.

Comparative Efficacy Data

Table 3: Flometoquin vs. Spinetoram for Thrips Control

TreatmentTarget PestEfficacy Metric (LC50)
Flometoquin Western Flower ThripsLower LC50 (Higher Potency)
Spinetoram Western Flower ThripsHigher LC50 (Lower Potency)

Note: While direct comparative studies with spinetoram are mentioned, specific LC50 values were not available in the provided search results. However, literature suggests Flometoquin has a faster action against thrips compared to spinetoram.

Experimental Protocols
  • Thrips Efficacy Bioassay: Various concentrations of the insecticides are prepared and applied to a food source (e.g., leaf discs). Thrips are introduced to the treated surfaces, and mortality is assessed at specified time intervals to determine the lethal concentration (LC50) values.[9]

Flucarbazone-sodium: A Selective Herbicide for Grass Weeds

Flucarbazone-sodium is a sulfonylurea herbicide used for the control of grass weeds in cereal crops.

Mode of Action: Acetolactate Synthase (ALS) Inhibition

Flucarbazone-sodium inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[10] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.[11]

Flucarbazone_MoA Flucarbazone Flucarbazone-sodium ALS Acetolactate Synthase (ALS) Flucarbazone->ALS Inhibits Amino_Acids Valine, Leucine, Isoleucine ALS->Amino_Acids Blocked Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division

Caption: Flucarbazone-sodium's inhibition of ALS.

Comparative Efficacy Data

Table 4: Flucarbazone-sodium for Wild Oat Control in Wheat [9]

TreatmentApplication StageWild Oat Control (%)
Flucarbazone-sodium 3.5 leafHigh
5-5.5 leafHigh

Note: Direct comparative data with sulfosulfuron was not available in the initial search, but flucarbazone-sodium is a known effective herbicide for wild oat control.[12]

Experimental Protocols
  • Herbicide Field Trial: Field plots are established in areas with natural weed infestations. Herbicides are applied at different growth stages of the weed and crop. Weed control efficacy is visually rated at various time points after application, and crop injury is also assessed.[9]

Thifluzamide: A Broad-Spectrum Fungicide

Thifluzamide is a thiazole carboxamide fungicide effective against a range of fungal pathogens, particularly those causing sheath blight in rice.

Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)

Thifluzamide acts by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi.[12] This inhibition disrupts the fungal respiratory process, leading to a depletion of cellular energy and ultimately, fungal death.

Thifluzamide_MoA Thifluzamide Thifluzamide SDH Succinate Dehydrogenase (Complex II) Thifluzamide->SDH Inhibits ETC Electron Transport Chain SDH->ETC Blocked TCA_Cycle TCA Cycle TCA_Cycle->SDH ATP_Production ATP Production ETC->ATP_Production Impaired

Caption: Thifluzamide's inhibition of succinate dehydrogenase.

Comparative Efficacy Data

Table 5: Thifluzamide vs. Azoxystrobin + Difenoconazole for Rice Sheath Blight Control [13]

TreatmentApplication RatePercent Disease Index (PDI)
Thifluzamide -Lower PDI than control
Azoxystrobin + Difenoconazole 300 or 450 ml/haLower PDI than control
Untreated Control -High PDI

Note: While both are effective, a direct side-by-side quantitative comparison in a single study was not fully detailed in the search results. However, both are shown to be effective in reducing sheath blight incidence.[13][14]

Experimental Protocols
  • Fungicide Field Trial for Rice Sheath Blight: Field trials are conducted in rice paddies with a history of sheath blight. Fungicide treatments are applied at specific growth stages of the rice plant. Disease incidence and severity are recorded at various intervals after treatment to calculate the Percent Disease Index (PDI).[13][15][16]

Flurprimidol: A Plant Growth Regulator

Flurprimidol is a pyrimidine-based plant growth regulator (PGR) used to manage the growth of turfgrass and ornamental plants.

Mode of Action: Gibberellin Biosynthesis Inhibition

Flurprimidol inhibits the biosynthesis of gibberellins, a class of plant hormones that regulate growth and development, particularly stem elongation.[5][6] By blocking gibberellin production, flurprimidol reduces internode elongation, resulting in more compact plant growth.[5]

Flurprimidol_MoA Flurprimidol Flurprimidol GA_Biosynthesis Gibberellin (GA) Biosynthesis Pathway Flurprimidol->GA_Biosynthesis Inhibits Gibberellins Active Gibberellins GA_Biosynthesis->Gibberellins Blocked Stem_Elongation Stem & Internode Elongation Gibberellins->Stem_Elongation Plant_Growth Overall Plant Height Stem_Elongation->Plant_Growth

Caption: Flurprimidol's inhibition of gibberellin biosynthesis.

Comparative Efficacy Data

Table 6: Flurprimidol vs. Paclobutrazol for Dwarf Bermudagrass Growth Regulation [7]

TreatmentApplication Rate (kg·ha⁻¹)'TifEagle' Clipping Yield Reduction (%)'Champion' Clipping Yield Reduction (%)
Flurprimidol 0.146082
0.287690
0.428690
Paclobutrazol 0.143758
Experimental Protocols
  • Turfgrass Growth Regulator Trial: Plots of established turfgrass are treated with different plant growth regulators at various rates. Clipping yield is measured at regular intervals to quantify the reduction in growth. Visual quality and potential phytotoxicity are also assessed.[17]

Conclusion

Agrochemicals synthesized from 4-(trifluoromethoxy)aniline and its derivatives exhibit a diverse range of modes of action and are effective tools in modern agriculture. The trifluoromethoxy group contributes to their potency and, in many cases, provides a favorable toxicological and environmental profile. The comparative data presented in this guide demonstrate their efficacy against various pests, weeds, and fungal diseases, as well as their utility in managing plant growth. Further research into the synthesis and application of these compounds holds promise for the development of next-generation crop protection and management solutions.

References

The Trifluoromethoxy Group: A Comparative Guide to its Enhanced Lipophilicity for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a drug candidate's physicochemical properties is a critical step toward clinical success. Among the various strategies to modulate these properties, the introduction of a trifluoromethoxy (-OCF3) group has emerged as a powerful tool to enhance lipophilicity, a key determinant of a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the lipophilicity conferred by the trifluoromethoxy group versus the traditional methoxy (-OCH3) group, supported by experimental data and detailed methodologies.

The trifluoromethoxy group is a bioisostere of the methoxy group, where the three hydrogen atoms are replaced by fluorine atoms. This substitution dramatically alters the electronic and steric properties of the group, leading to a significant increase in lipophilicity.[1] This enhanced lipophilicity can lead to improved membrane permeability, increased metabolic stability, and better binding affinity to biological targets.

Quantitative Comparison of Lipophilicity

The lipophilicity of a substituent is often quantified by the Hansch hydrophobicity parameter (π), which is a measure of the contribution of a substituent to the lipophilicity of a parent molecule. A positive π value indicates that the substituent increases lipophilicity, while a negative value indicates a decrease. The Hansch π parameter is derived from the difference in the log P (partition coefficient) values of a substituted and an unsubstituted compound.

The table below presents a comparison of the Hansch π parameters for the methoxy and trifluoromethoxy groups, demonstrating the significantly greater lipophilic contribution of the latter.

SubstituentChemical FormulaHansch π ParameterReference
Methoxy-OCH3-0.02[2]
Trifluoromethoxy-OCF3+1.04[1]

This substantial difference in the Hansch π parameter provides clear quantitative evidence of the enhanced lipophilicity conferred by the trifluoromethoxy group. Replacing a methoxy group with a trifluoromethoxy group is expected to result in a significant increase in the overall lipophilicity of a molecule.

Experimental Protocols for Lipophilicity Determination

The most common experimental methods for determining the lipophilicity (log P or log D) of a compound are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Shake-Flask Method (OECD 107)

This is the traditional and most widely accepted method for log P determination.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The concentration of the compound in each phase is then measured to determine the partition coefficient (P).

Methodology:

  • Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

  • Test Substance Preparation: A stock solution of the test substance is prepared in either n-octanol or water.

  • Partitioning: A known volume of the stock solution is added to a flask containing known volumes of both the n-octanol and water phases.

  • Equilibration: The flask is shaken gently for a sufficient time to allow for equilibrium to be reached (typically several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Measurement: The concentration of the test substance in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation of log P: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase. The log P is the base-10 logarithm of P.

Shake_Flask_Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Mutually Saturated Phases (n-Octanol & Water) partition Partitioning: Mix Stock Solution with n-Octanol and Water prep_phases->partition prep_stock Prepare Stock Solution of Test Compound prep_stock->partition equilibrate Equilibration: Shake to Reach Equilibrium partition->equilibrate separate Phase Separation: Centrifuge to Separate Phases equilibrate->separate measure_conc Measure Concentration in Each Phase (e.g., HPLC, UV-Vis) separate->measure_conc calculate_logP Calculate log P measure_conc->calculate_logP

Experimental workflow for the Shake-Flask method.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a faster, more automated method for estimating log P values.

Principle: The retention time of a compound on a non-polar stationary phase (e.g., C18) with a polar mobile phase is correlated with its lipophilicity.

Methodology:

  • System Setup: An HPLC system with a reverse-phase column (e.g., C18) is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

  • Calibration: A series of standard compounds with known log P values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known log P values.

  • Sample Analysis: The test compound is injected into the HPLC system under the same conditions, and its retention time is measured.

  • Calculation of log P: The retention factor (k') of the test compound is calculated from its retention time and the column dead time. The log P of the test compound is then determined by interpolating its log k' value on the calibration curve.

Impact of Enhanced Lipophilicity in Drug Development

The increased lipophilicity conferred by the trifluoromethoxy group has several important implications for drug development.

Lipophilicity_Impact cluster_cause Physicochemical Change cluster_effects Pharmacokinetic & Pharmacodynamic Consequences cluster_outcomes Drug Development Outcomes lipophilicity Increased Lipophilicity (from -OCF3 group) membrane_perm Improved Membrane Permeability lipophilicity->membrane_perm metabolic_stab Enhanced Metabolic Stability lipophilicity->metabolic_stab target_binding Potentially Increased Target Binding Affinity lipophilicity->target_binding solubility Decreased Aqueous Solubility lipophilicity->solubility toxicity Potential for Increased Off-Target Toxicity lipophilicity->toxicity can lead to bioavailability Improved Bioavailability membrane_perm->bioavailability metabolic_stab->bioavailability efficacy Enhanced Efficacy target_binding->efficacy solubility->bioavailability can negatively impact bioavailability->efficacy

Influence of increased lipophilicity on drug development.

Improved Membrane Permeability: Higher lipophilicity generally facilitates the passive diffusion of a drug across biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group make it more resistant to metabolic degradation by cytochrome P450 enzymes compared to the more labile methoxy group. This can lead to a longer half-life and improved bioavailability.[1]

Increased Target Binding Affinity: The lipophilic nature of the trifluoromethoxy group can promote hydrophobic interactions with the binding pocket of a target protein, potentially leading to increased potency.

Considerations: While increased lipophilicity is often desirable, it can also lead to challenges such as decreased aqueous solubility and increased potential for off-target toxicity due to non-specific binding to hydrophobic pockets in other proteins. Therefore, a careful balance of lipophilicity is crucial in drug design.

References

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethoxy)benzotrifluoride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(Trifluoromethoxy)benzotrifluoride (CAS No. 80258-3-3-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.

Pre-Disposal and Handling

Prior to disposal, it is crucial to handle this compound with care. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood.

Waste Collection and Storage

All waste containing this compound must be collected in designated, properly labeled, and sealed containers.

  • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Store the waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure containers are clearly labeled with the chemical name and associated hazards.

Spill Management

In the event of a spill, immediately evacuate the area and alert your supervisor and EHS office. If trained and equipped to do so, follow these steps for minor spills:

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material, such as vermiculite or sand.

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ventilate the area thoroughly.

Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. The most common and effective technique is incineration.

Operational Steps:

  • Consult Regulations: Always adhere to local, state, and federal regulations regarding hazardous waste disposal.[1] Contact your institution's EHS office for specific guidance.

  • Professional Disposal Service: Arrange for a licensed hazardous waste contractor to collect the material.

  • Incineration: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures the complete destruction of the compound and minimizes environmental release.

  • Landfill Prohibited: Do not dispose of this compound in a sanitary landfill.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key safety data for this compound.

PropertyValueSource
CAS Number80258-33-9[1][2][3]
Molecular FormulaC8H4F6O[2][3]
GHS Signal WordWarning[1]

Disposal Decision Workflow

This compound Disposal Workflow start Start: Have This compound Waste consult_ehs Consult Institutional EHS Guidelines & Regulations start->consult_ehs is_spill Is it a Spill? consult_ehs->is_spill minor_spill Minor Spill: Contain with Inert Absorbent is_spill->minor_spill Yes (Minor) major_spill Major Spill: Evacuate & Contact EHS is_spill->major_spill Yes (Major) collect_waste Collect Waste in Labeled, Sealed Container is_spill->collect_waste No (Routine Waste) minor_spill->collect_waste end End: Proper Disposal Complete major_spill->end store_waste Store in Cool, Dry, Ventilated Area collect_waste->store_waste arrange_pickup Arrange Pickup by Licensed Waste Contractor store_waste->arrange_pickup incinerate Incinerate at Approved Facility (with afterburner & scrubber) arrange_pickup->incinerate incinerate->end

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's Environmental Health and Safety office and the most current Safety Data Sheet (SDS) for this compound before handling and disposal. All waste must be handled in accordance with local, state, and federal regulations.

References

Essential Safety and Logistics for Handling 4-(Trifluoromethoxy)benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-(Trifluoromethoxy)benzotrifluoride, tailored for research and development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. For this compound, which is classified as a skin and eye irritant and may cause respiratory irritation, a comprehensive PPE ensemble is mandatory.[1]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Disposable gloves should be worn and doubled-up for added protection.[2]To prevent skin contact, which can cause irritation.[1] Gloves must be inspected before use and removed properly to avoid contamination.
Eye & Face Protection Chemical safety goggles and a face shield.[2][3]To protect against splashes and vapors that can cause serious eye irritation.[1][4] Standard safety glasses are not sufficient.
Skin & Body Protection Chemical-resistant lab coat or coveralls.[2][5]To protect skin from accidental splashes and contact. Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection Use in a well-ventilated area or with a fume hood is required.[1][6] If vapors/aerosols are generated, a NIOSH-approved respirator is necessary.[4][7]To prevent inhalation of vapors which may cause respiratory irritation.[1]

Operational Plan for Handling

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

Pre-Handling Preparations
  • Information Review : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1]

  • Area Preparation : Ensure a well-ventilated work area, preferably a certified chemical fume hood.[1][6]

  • Emergency Equipment : Confirm that an emergency eyewash station and safety shower are readily accessible and operational.[8]

  • PPE Donning : Put on all required personal protective equipment as specified in the table above.

Handling Procedure
  • Grounding : When transferring the chemical, ensure all metal containers are grounded and bonded to prevent static discharge, as is good practice for many organic chemicals.[8]

  • Tool Selection : Use only non-sparking tools and explosion-proof equipment, especially when opening and closing containers.[8][9][10]

  • Dispensing : Handle the chemical carefully to avoid splashes and the generation of vapors or mists.[11] Keep the container tightly closed when not in use.[1]

  • Contamination Avoidance : Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Waste Container : Collect any waste residues or unused product in a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Spill Management : In case of a spill, cover the material with an inert absorbent material (e.g., sand, activated charcoal) and collect it into a covered container for disposal.[8] Do not allow the chemical to enter drains or waterways.[4][6]

Disposal Procedure
  • Licensed Disposal : Arrange for the disposal of the chemical waste through a licensed and approved waste disposal company.[1][4][6]

  • Regulatory Compliance : Ensure that the disposal method complies with all local, state, and federal regulations for hazardous waste.[6][8]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely managing this compound from receipt to disposal.

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.